molecular formula C50H99NO7 B12376225 Ionizable lipid-2

Ionizable lipid-2

货号: B12376225
分子量: 826.3 g/mol
InChI 键: VSDPYYIVZBMTMP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ionizable lipid-2 is a useful research compound. Its molecular formula is C50H99NO7 and its molecular weight is 826.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C50H99NO7

分子量

826.3 g/mol

IUPAC 名称

6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate

InChI

InChI=1S/C50H99NO7/c1-5-9-13-17-19-27-37-47(35-25-15-11-7-3)45-57-49(53)55-43-33-23-21-29-39-51(41-31-32-42-52)40-30-22-24-34-44-56-50(54)58-46-48(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h47-48,52H,5-46H2,1-4H3

InChI 键

VSDPYYIVZBMTMP-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCC(CCCCCC)COC(=O)OCCCCCCN(CCCCCCOC(=O)OCC(CCCCCC)CCCCCCCC)CCCCO

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Ionizable Lipid SM-102

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Ionizable lipid-2" does not correspond to a standardized chemical name in publicly available scientific literature. This guide focuses on the well-characterized and clinically significant ionizable lipid, SM-102 , as a representative example to fulfill the detailed technical requirements of your request. SM-102 is a key component in the Moderna COVID-19 mRNA vaccine.

Ionizable lipids are a critical class of synthetic lipids that are essential for the formulation of lipid nanoparticles (LNPs) used in nucleic acid delivery, including mRNA vaccines and therapeutics.[1] These lipids are engineered to have a pKa that allows them to be positively charged at a low pH (typically during the LNP formulation process and within the acidic environment of endosomes) and neutral at physiological pH. This pH-responsive behavior is crucial for encapsulating negatively charged nucleic acids and for their subsequent release into the cytoplasm of target cells.[2]

Chemical Structure of SM-102

SM-102 is a synthetic amino lipid with a tertiary amine headgroup, a branched lipid tail, and ester bonds that allow for its biodegradation. Its IUPAC name is heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate.[1][2]

Chemical Formula: C₄₄H₈₇NO₅[1]

Molecular Weight: 710.18 g/mol [1]

CAS Number: 2089251-47-6[1][2]

Chemical Structure:

Quantitative Data

The physicochemical properties of lipid nanoparticles are critical for their stability, safety, and efficacy. The following tables summarize key quantitative data for LNPs formulated with SM-102.

Table 1: Physicochemical Properties of SM-102 and Formulated LNPs

ParameterValueReference
SM-102 pKa 6.68[3]
LNP Formulation Molar Ratio SM-102:DSPC:Cholesterol:PEG-lipid
50:10:38.5:1.5[4]
48:10:40:2 (with DOPE instead of DSPC)[5]

Table 2: Characterization of SM-102 LNPs for mRNA Delivery

LNP FormulationParticle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
SM-102 LNPs with mRNA ~115->80[6]
SM-102 LNPs with mRNA ~200 (without mRNA), reduced with mRNANon-homogeneous (without mRNA)-[7]
SM-102 LNPs with mRNA 80-90< 0.2>95[8]
SM-102 LNPs with mRNA 60-65< 0.15>70 (at lipid:mRNA > 2:1)[9]
SM-102 LNPs with mRNA 80-100< 0.296-100[10]

Experimental Protocols

Synthesis of SM-102

While detailed, step-by-step synthesis protocols are often proprietary, the general synthesis route for SM-102 has been described. The final step typically involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester.[1][2] A schematic of the synthesis route is presented below.

G Figure 1. Synthesis Route of SM-102 cluster_start Starting Materials Secondary Amine Secondary Amine Alkylation Reaction Alkylation Reaction Secondary Amine->Alkylation Reaction Lipid Bromo Ester Lipid Bromo Ester Lipid Bromo Ester->Alkylation Reaction SM-102 SM-102 Alkylation Reaction->SM-102 G Figure 2. LNP-Mediated mRNA Delivery Pathway cluster_cell Target Cell LNP LNP Endocytosis Endocytosis LNP->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome (Acidic) Late Endosome (Acidic) Early Endosome->Late Endosome (Acidic) Endosomal Escape Endosomal Escape Late Endosome (Acidic)->Endosomal Escape Protonation of SM-102 mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Translation mRNA Release->Translation Protein Protein Translation->Protein G Figure 3. Experimental Workflow LNP Formulation LNP Formulation Physicochemical Characterization Physicochemical Characterization LNP Formulation->Physicochemical Characterization Size, PDI, Encapsulation In Vitro Screening In Vitro Screening Physicochemical Characterization->In Vitro Screening Transfection Efficiency In Vivo Evaluation In Vivo Evaluation In Vitro Screening->In Vivo Evaluation Biodistribution, Efficacy Data Analysis Data Analysis In Vivo Evaluation->Data Analysis

References

An In-depth Technical Guide to the Biophysical Characterization of Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and siRNA therapies.[1] At the core of these delivery vehicles are ionizable lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][3] The biophysical properties of these LNPs are intrinsically linked to their safety and efficacy.[4] An ionizable lipid's structure influences the particle's characteristics, such as its apparent pKa (the pH at which 50% of the lipid is ionized), which is a key determinant of both encapsulation efficiency and endosomal escape.[5] A pKa value in the range of 6.2-7.4 is often considered optimal for effective hepatic delivery.[2][3][5] This guide provides a comprehensive overview of the essential biophysical characterization techniques and protocols for researchers, scientists, and drug development professionals working with ionizable lipid-based LNPs.

Core Biophysical Properties and Characterization

A thorough biophysical characterization is essential to ensure the quality, consistency, and performance of LNP formulations. The following sections detail the key properties and the experimental protocols used to measure them.

Particle Size, Polydispersity, and Concentration

The size of LNPs influences their biodistribution, cellular uptake, and immunogenicity.[6] Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in the sample, with lower values indicating a more uniform population. Particle concentration is critical for accurate dosing.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): A widely used technique to measure the hydrodynamic diameter (Z-average) and PDI of nanoparticles in a dispersion.[7][8] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[6]

  • Nanoparticle Tracking Analysis (NTA): This technique visualizes and tracks individual particles, providing a high-resolution particle size distribution and a direct measure of particle concentration.[9][10] It is particularly useful for assessing polydisperse samples.[11]

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of individual particles, allowing for accurate size and morphology assessment without the artifacts of drying or staining.[12][13]

Quantitative Data Summary

ParameterTechnique(s)Typical Value RangeReference
Z-average Diameter DLS, Cryo-TEM, NTA50 - 150 nm[14][15]
Polydispersity Index (PDI) DLS< 0.2[16]
Particle Concentration NTA10⁵ - 10⁹ particles/mL[17]

Experimental Protocols

Protocol 1: Size and PDI Measurement by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the LNP formulation 50-fold using 1x phosphate-buffered saline (PBS) to avoid multiple scattering effects.[8]

  • Instrument Setup: Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to 25.0 ± 0.1 °C.[8]

  • Measurement:

    • Transfer the diluted sample to a suitable cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters, including the dispersant properties (viscosity and refractive index of PBS).

    • Acquire data for a sufficient duration to ensure a stable correlation function. Typically, this involves multiple runs (e.g., 21 runs of 10 seconds each).[8]

  • Data Analysis: Use the instrument's software to calculate the Z-average diameter and the Polydispersity Index (PDI) from the correlation function using the Stokes-Einstein equation.

Surface Charge and Apparent pKa

The surface charge of LNPs, quantified as the zeta potential, influences their stability in suspension and their interaction with biological membranes.[18] For ionizable LNPs, the charge is pH-dependent. The apparent pKa is a critical quality attribute that governs the transition from a relatively neutral charge at physiological pH (~7.4) to a positive charge in the acidic environment of the endosome, which is essential for endosomal escape.[5][19][]

Key Characterization Techniques:

  • Electrophoretic Light Scattering (ELS): Measures the electrophoretic mobility of particles in an applied electric field to determine their zeta potential.[7]

  • TNS (2-(p-toluidino)naphthalene-6-sulfonate) Fluorescence Assay: A common method to determine the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that preferentially binds to the hydrophobic regions of the LNP core as the ionizable lipid becomes protonated at lower pH, resulting in an increase in fluorescence.[21][22]

Quantitative Data Summary

ParameterTechnique(s)Typical Value RangeReference
Zeta Potential (at pH 7.4) ELSSlightly negative to neutral (-10 mV to 0 mV)[15][18]
Zeta Potential (at acidic pH) ELSPositive (+8 mV to +26 mV)[23]
Apparent pKa TNS Assay6.0 - 7.0[5][22]

Experimental Protocols

Protocol 2: Zeta Potential Measurement by ELS

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer, such as 10 mM HEPES (pH 7.4) or deionized water, to reduce ionic strength for accurate measurement.[15][24]

  • Instrument Setup: Use an instrument capable of ELS, such as a Malvern Zetasizer.

  • Measurement:

    • Load the diluted sample into a specialized capillary cell.[24]

    • Apply an electric field and measure the velocity of the particles.

  • Data Analysis: The software calculates the electrophoretic mobility and converts it to zeta potential using the Henry equation. To determine pH-dependent charge, repeat the measurement across a range of buffer pH values (e.g., pH 3-10).[22]

Protocol 3: Apparent pKa Determination using TNS Assay

  • Reagent Preparation:

    • Prepare a series of buffers covering a pH range from 3 to 9 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6.5-8, Tris buffer for pH 8.5-9).[21]

    • Prepare a stock solution of TNS.

  • Assay Procedure:

    • In a 96-well plate, add the LNP suspension to each buffer in the pH series.

    • Add the TNS probe to each well.

    • Incubate to allow for binding.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence readings against the maximum value observed.[21]

    • Plot the normalized fluorescence against pH.

    • Fit the data to a sigmoidal curve. The pH at which 50% of the maximum fluorescence is reached corresponds to the apparent pKa.[21]

Encapsulation Efficiency and Payload Integrity

Encapsulation efficiency (EE) refers to the percentage of the nucleic acid payload that is successfully entrapped within the LNPs relative to the total amount added during formulation.[25] High EE is crucial for therapeutic efficacy and to minimize potential side effects from unencapsulated material.

Key Characterization Technique:

  • RiboGreen Assay: A sensitive fluorescence-based assay used to quantify RNA. By measuring fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., Triton X-100), one can determine the amount of unencapsulated versus total RNA.[24][26]

Quantitative Data Summary

ParameterTechnique(s)Typical Value RangeReference
Encapsulation Efficiency (EE) RiboGreen Assay> 90%[24][26]

Experimental Protocols

Protocol 4: RNA Encapsulation Efficiency by RiboGreen Assay

  • Standard Curve Preparation: Prepare a dilution series of the free RNA (e.g., 0 to 200 ng/mL) to generate a standard curve.[24]

  • Sample Preparation: Prepare two sets of LNP samples diluted in buffer.

    • Set 1 (Unencapsulated RNA): Add RiboGreen reagent directly to the diluted LNPs.

    • Set 2 (Total RNA): First, add a surfactant like 0.1% Triton X-100 to lyse the LNPs and release the encapsulated RNA. Then, add the RiboGreen reagent.[26]

  • Measurement: Incubate the samples and measure the fluorescence of both sets and the standard curve using a plate reader.

  • Data Analysis:

    • Calculate the concentration of unencapsulated RNA from Set 1 and total RNA from Set 2 using the standard curve.

    • Calculate the Encapsulation Efficiency (EE) using the formula:[27] EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Morphology and Internal Structure

The morphology and internal nanostructure of LNPs can impact their stability and the efficiency of payload release. While often spherical, LNPs can exhibit structural variations, and the internal arrangement of lipids and nucleic acids is thought to be critical for function.[12][28]

Key Characterization Techniques:

  • Cryogenic Transmission Electron Microscopy (Cryo-TEM): The gold standard for visualizing LNP morphology. It allows for direct observation of particle shape, lamellarity, and the presence of an electron-dense core, which is often indicative of encapsulated nucleic acid.[12][29][30]

  • Small-Angle X-ray Scattering (SAXS): A powerful technique for analyzing the internal nanostructure of LNPs in solution.[1][31] It can provide information on the arrangement of lipids and the presence of ordered internal structures, such as lamellar or hexagonal phases, which may correlate with delivery efficiency.[28][32][33]

Quantitative Data Summary

ParameterTechnique(s)Typical ObservationReference
Morphology Cryo-TEMSpherical particles with an electron-dense core[30]
Internal Structure SAXSPresence of characteristic peaks indicating ordered internal lipid/RNA arrangement[28][33]

Experimental Protocols

Protocol 5: Morphological Analysis by Cryo-TEM

  • Sample Preparation:

    • Apply a small volume (~3 µL) of the LNP suspension to a TEM grid.[29]

    • Blot the grid to create a thin film.

    • Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native, hydrated structure of the LNPs.[13]

  • Imaging:

    • Transfer the frozen grid to a cryo-electron microscope.

    • Acquire images at low electron doses to prevent radiation damage.

  • Data Analysis:

    • Analyze the images to assess particle morphology, size distribution, and internal features.

    • Automated image analysis tools can be used for quantitative measurements of particle attributes.[13]

Protocol 6: Internal Structure Analysis by SAXS

  • Sample Preparation: Place the LNP solution in a sample cell suitable for X-ray exposure. No special staining or fixation is required.[32]

  • Data Acquisition:

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-rays on a 2D detector. The scattering pattern is dependent on the internal structure of the LNPs.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector (q).

    • Analyze the profile for characteristic peaks. The position and shape of these peaks provide information about the periodic structures within the LNP core.[28][33]

    • Fit the data to structural models (e.g., core-shell models) to extract quantitative parameters about the LNP's internal organization.[33]

Visualization of Workflows and Mechanisms

References

An In-depth Technical Guide on the Structure-Activity Relationship of Ionizable Lipids for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of ionizable lipids, which are critical components for the effective delivery of messenger RNA (mRNA) therapeutics. We will delve into the molecular architecture of these lipids, their physicochemical properties, and the experimental methodologies used to evaluate their performance.

Introduction: The Pivotal Role of Ionizable Lipids

Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA-based therapeutics, a success largely attributed to the inclusion of ionizable lipids.[1] These lipids are ingeniously designed to be neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[2][3] This pH-dependent charge is fundamental to their function:

  • mRNA Encapsulation: During LNP formulation at a low pH, the positively charged ionizable lipids electrostatically interact with the negatively charged mRNA backbone, facilitating high encapsulation efficiency.[4]

  • Endosomal Escape: After cellular uptake via endocytosis, the endosome acidifies. The protonation of the ionizable lipid leads to the disruption of the endosomal membrane, releasing the mRNA cargo into the cytoplasm where it can be translated into protein.[3][5]

  • Safety and Tolerability: By remaining neutral in the bloodstream, these lipids minimize toxicity and unwanted interactions with biological components compared to permanently cationic lipids.[]

The precise chemical structure of the ionizable lipid dictates the overall efficacy, biodistribution, and safety profile of the LNP formulation. Understanding the SAR is therefore crucial for the rational design of next-generation delivery vehicles.[7][8]

Core Structure-Activity Relationships

An ionizable lipid is typically composed of three key domains: a hydrophilic headgroup, a linker region, and hydrophobic tails. Minor modifications to any of these components can significantly impact delivery efficiency.[9]

The headgroup contains an ionizable amine that is the functional core responsible for the pH-sensitive charge. The structure of this amine dictates the apparent pKa of the LNP, a critical parameter for delivery. The optimal pKa range for LNPs is generally between 6.0 and 7.0.[10]

  • Intravenous (IV) Administration: For liver-targeted delivery, an optimal pKa of 6.2-6.6 is often cited.[10][11]

  • Intramuscular (IM) Administration: For vaccines, a slightly higher pKa range of 6.6-6.9 has been shown to maximize protein expression and immunogenicity.[10][12][13]

Different amine cores, such as tertiary amines, piperazine, or multi-amine headgroups, are utilized to fine-tune this pKa and influence the "proton sponge" effect, which aids in endosomal disruption.[14]

The linker connects the headgroup to the hydrophobic tails. A significant advancement in ionizable lipid design has been the incorporation of biodegradable linkers, most commonly ester bonds.[]

  • Improved Safety: Ester linkages are susceptible to hydrolysis by esterase enzymes within the cell, allowing the lipid to be broken down into smaller, non-toxic components.[] This rapid degradation and clearance reduces the risk of lipid accumulation and associated toxicity, which is particularly important for therapies requiring repeated administration.[][15]

  • Modulating Potency: The position and steric hindrance of the ester group can significantly affect the clearance rate and potency of the lipid.[] Other biodegradable moieties like carbonates, amides, and ureas are also being explored to control LNP stability and organ tropism.[4]

The hydrophobic tails, typically two or more long alkyl chains, are crucial for the self-assembly of the LNP and its interaction with cellular membranes. Their structure profoundly influences LNP stability, fusogenicity, and in vivo biodistribution.

  • Tail Length: Small changes in tail length can dramatically alter transfection efficiency. For instance, a study using a C12-200 lipid as a model found that shorter tails (C10-200) enhanced liver transfection of luciferase mRNA by over 10-fold.[3][5] Interestingly, the optimal tail length can vary depending on the size of the mRNA cargo; shorter tails may be better for larger mRNAs (like Cas9), while longer tails can be more effective for smaller mRNAs.[3][5]

  • Unsaturation: Introducing double bonds (unsaturation) into the tails, as seen in the linoleyl tails of the MC3 lipid, can increase the fluidity of the lipid and enhance membrane disruption, facilitating endosomal escape.[1]

  • Branching and Multi-Tails: Increasing the number of tails or adding branching creates a more cone-shaped lipid structure.[1][11] This molecular geometry is thought to promote the formation of non-lamellar lipid phases that destabilize the endosomal membrane, thereby improving mRNA release.[1][16]

  • Organ Tropism: The lipid tail chemistry is a key determinant of organ-selective delivery. For example, lipids with shorter tails have been shown to shift mRNA expression from the liver to the spleen.[17] Combinatorial libraries of lipids with diverse tails have been successfully used to identify structures that preferentially target muscle tissue while minimizing off-target effects in the liver and spleen.[18][19][20]

Quantitative Data on Ionizable Lipid Performance

The following tables summarize key data from studies investigating the SAR of various ionizable lipids.

Table 1: Effect of Ionizable Lipid Tail Length on In Vivo mRNA Delivery Data derived from studies on C12-200 analogues.

Ionizable LipidmRNA Cargo (size in base pairs)Key OutcomeCitation
C10-200Firefly Luciferase (1929 bp)>10-fold enhancement in liver transfection vs. C12-200.[3][5]
C13-200Erythropoietin (EPO) (858 bp)EPO translation levels similar to C12-200.[3][5]
C9-200Cas9 (4521 bp)Over 3-fold increase in indels (gene editing) vs. C12-200.[3][5]

Table 2: Physicochemical and In Vivo Performance of Selected Ionizable Lipids A comparative summary of benchmark and novel lipids.

Ionizable LipidKey Structural Feature(s)Apparent pKaPrimary Organ TargetKey Application/FindingCitation(s)
DLin-MC3-DMA Unsaturated tails, tertiary amine~6.4LiverComponent of Onpattro (siRNA drug), benchmark for hepatic delivery.[2][10]
SM-102 Ester linker, hydroxyl group~6.7Muscle/SpleenComponent of Moderna COVID-19 vaccine, efficient for IM injection.[2][10][15]
ALC-0315 Ester linker, hydroxyl group~6.1Muscle/SpleenComponent of Pfizer-BioNTech COVID-19 vaccine.[2][15]
C12-200 Piperazine core, saturated tails~6.4LiverWidely used benchmark lipid for in vivo studies.[21][22]
iso-A11B5C1 Biodegradable, combinatorial designNot specifiedMuscleHigh muscle-specific mRNA delivery with reduced off-targeting.[18][19]
Lipid 16 Branched ester tail, hydroxylamine (B1172632) linkerNot specifiedCD11bhi MacrophagesPotent cell-type specific delivery without a targeting moiety.[23]

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating and comparing novel ionizable lipids.

This method offers high reproducibility and scalability for LNP synthesis.[24][25]

  • Preparation of Solutions:

    • Lipid Phase (Organic): Prepare a stock solution of the ionizable lipid, DSPC (helper lipid), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695). A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[17]

    • mRNA Phase (Aqueous): Dilute the mRNA cargo in an acidic buffer (e.g., 10-50 mM citrate (B86180) buffer, pH 4.0).[26][27]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr™) to combine the two phases at a controlled flow rate. A typical flow rate ratio is 3:1 (aqueous:organic).[26][27] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA to form LNPs.

  • Purification and Buffer Exchange:

    • Remove residual ethanol and neutralize the pH by dialyzing the LNP solution against phosphate-buffered saline (PBS, pH 7.4) overnight using dialysis cassettes (e.g., 10 kDa MWCO).[27][28]

  • Sterilization:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.[27]

  • Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute the LNP sample in PBS. Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer). A PDI < 0.2 indicates a monodisperse population.[24]

  • mRNA Encapsulation Efficiency:

    • Method: Quant-iT RiboGreen assay.[24][25]

    • Procedure:

      • Measure the total mRNA concentration by disrupting a sample of LNPs with a detergent (e.g., 1% Triton X-100) to release all encapsulated mRNA.

      • Measure the amount of free (unencapsulated) mRNA in an intact LNP sample.

      • Quantify the fluorescence of the RiboGreen dye, which binds to RNA, using a plate reader.

      • Calculate encapsulation efficiency (%) as: [(Total mRNA - Free mRNA) / Total mRNA] * 100.

  • Apparent pKa:

    • Method: 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay.[16]

    • Procedure: TNS is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in hydrophobic environments, such as the core of an LNP. As the pH is lowered and the ionizable lipid becomes protonated, TNS is displaced from the LNP core, causing a decrease in fluorescence. The pKa is determined as the pH at which 50% of the maximum fluorescence change occurs.

This assay assesses the ability of LNPs to deliver functional mRNA to cells in culture.[28][29]

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa, or HepG2) in a 96-well plate and allow them to adhere overnight.[28][29]

  • LNP Treatment: Dilute the mRNA-LNPs (encoding a reporter protein like Firefly Luciferase or EGFP) in complete cell culture medium to the desired final concentration. Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and add a luciferase assay reagent (e.g., Bright-Glo™). Measure the resulting bioluminescence using a plate reader.[24]

    • For EGFP: Quantify the percentage of EGFP-positive cells and the mean fluorescence intensity (MFI) using flow cytometry.[29]

  • Cell Viability Assay: Concurrently, assess cell viability using an assay like alamarBlue™ or MTT to determine the cytotoxicity of the LNP formulation.[24]

Animal studies are critical for evaluating the biodistribution, efficacy, and tolerability of LNP formulations.[27][28]

  • Animal Model: C57BL/6 mice are commonly used.

  • Administration: Administer the mRNA-LNPs via the desired route (e.g., intravenous tail vein injection for systemic delivery or intramuscular injection for vaccination). A typical dose might be 0.1-1.0 mg/kg of mRNA.[30]

  • Efficacy Assessment:

    • Reporter Gene Expression: If using mRNA encoding a reporter like luciferase, perform in vivo bioluminescence imaging (IVIS) at various time points (e.g., 6, 24, 48 hours) after injecting the substrate (D-luciferin).[27][28]

    • Therapeutic Protein Expression: If delivering mRNA for a secreted protein (e.g., EPO), collect blood samples and measure the protein concentration in the serum using an ELISA kit.[5]

  • Biodistribution: At the study endpoint, harvest major organs (liver, spleen, lungs, kidney, muscle, etc.). The expression of the reporter protein in each organ can be measured ex vivo via imaging or by homogenizing the tissue and performing a luciferase assay.

  • Tolerability: Monitor animal body weight and observe for any signs of adverse reactions. Blood can be collected to analyze serum chemistry (e.g., ALT/AST for liver toxicity).

Visualizing Key Concepts and Workflows

SAR_Logic Headgroup Headgroup (e.g., Amine Core) pKa Apparent pKa Headgroup->pKa Linker Linker (e.g., Ester, Amide) Biodegradability Biodegradability Linker->Biodegradability Tails Hydrophobic Tails (Length, Unsaturation, Branching) Fusogenicity Fusogenicity & Stability Tails->Fusogenicity Tropism Organ Tropism Tails->Tropism Encapsulation mRNA Encapsulation Efficiency pKa->Encapsulation EndosomalEscape Endosomal Escape pKa->EndosomalEscape Safety Safety & Tolerability Biodegradability->Safety Fusogenicity->EndosomalEscape Potency In Vivo Potency Fusogenicity->Potency Encapsulation->Potency EndosomalEscape->Potency

Caption: Logical relationship between lipid structure and delivery outcome.

LNP_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Prepare Lipid (Ethanol) & mRNA (Aqueous Buffer) B Microfluidic Mixing A->B C Dialysis (Purification & Buffer Exchange) B->C D Characterization (Size, pKa, EE%) C->D E Cell Culture & Treatment D->E H Animal Administration D->H F Quantify Protein Expression E->F G Assess Cytotoxicity E->G I Assess Efficacy (e.g., IVIS) H->I J Biodistribution & Tolerability H->J

Caption: Experimental workflow for LNP formulation and evaluation.

Endosomal_Escape Uptake 1. LNP Uptake via Endocytosis Acidification 2. Endosome Acidification (pH drops from 7.4 to ~6.0) Uptake->Acidification Protonation 3. Ionizable Lipid Protonation (Becomes +) Acidification->Protonation Interaction 4. Interaction with Anionic Endosomal Lipids Protonation->Interaction Disruption 5. Membrane Disruption (Non-bilayer phase formation) Interaction->Disruption Release 6. mRNA Release into Cytoplasm Disruption->Release

Caption: Simplified pathway of LNP-mediated endosomal escape.

Conclusion and Future Directions

The structure-activity relationship of ionizable lipids is a complex but critical area of research that underpins the success of mRNA therapeutics. Key design principles include tuning the headgroup to achieve an optimal pKa for endosomal escape, incorporating biodegradable linkers to enhance safety, and modifying hydrophobic tails to drive potency and organ-specific delivery. High-throughput screening of combinatorial lipid libraries has become an invaluable tool for discovering novel lipids with improved and targeted delivery profiles.[18][19][20][23] Future research will likely focus on developing lipids with even greater tissue specificity, reduced immunogenicity, and enhanced efficacy to broaden the therapeutic applications of mRNA technology.

References

The Pivotal Role of pKa in Ionizable Lipids for Optimal mRNA Transfection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics, notably the rapid development of COVID-19 vaccines, has underscored the critical role of lipid nanoparticles (LNPs) as a delivery vehicle.[] At the heart of these LNPs are ionizable lipids, a class of synthetic molecules meticulously designed to navigate the complex journey from injection to the cellular cytoplasm.[][2] This technical guide delves into the single most important physicochemical parameter governing their function: the apparent pKa. While "Ionizable lipid-2" is a generic placeholder, this document will focus on well-characterized, clinically relevant ionizable lipids to explore the profound effect of pKa on transfection efficiency.

The apparent pKa of an ionizable lipid within an LNP is the pH at which 50% of the lipid's amine headgroups are protonated (ionized).[3] This value is not an intrinsic property of the lipid molecule alone but is influenced by the entire LNP composition and environment.[3][4] An optimal pKa is a delicate balance: it must be low enough to remain largely neutral in the bloodstream at physiological pH (~7.4) to minimize toxicity and avoid rapid clearance, yet high enough to become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[5][6] This pH-dependent charge reversal is the key to both encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm.[2][7]

Mechanism of Action: A pH-Orchestrated Journey

The transfection process mediated by ionizable lipids is a multi-step journey dictated by the pH of the surrounding environment. The pKa of the ionizable lipid is the master switch that controls the lipid's behavior at each critical stage.

  • Encapsulation (Acidic Environment, pH ~4.0): During the LNP formulation process, an acidic aqueous buffer is used.[8] At a pH well below the ionizable lipid's pKa, its amine headgroups are predominantly protonated, conferring a positive charge. This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to efficient encapsulation and the formation of a stable nanoparticle core.[8][9]

  • Circulation (Neutral Environment, pH ~7.4): Once administered, the LNPs enter the bloodstream, where the physiological pH is approximately 7.4. Since this is above the optimal pKa range (typically 6.0-7.0), the ionizable lipids become largely deprotonated and electrically neutral.[2][5] This neutrality is crucial for preventing aggregation and minimizing non-specific interactions with blood components, thereby enhancing circulation time and reducing potential toxicity.[9]

  • Cellular Uptake and Endosomal Escape (Acidifying Environment, pH 7.4 down to ~5.0): LNPs are taken up by cells through endocytosis, a process where they are engulfed into membrane-bound vesicles called endosomes.[3] As the endosome matures, its internal pH progressively drops.[10] When the endosomal pH falls below the lipid's pKa, the ionizable lipids again become protonated.[10][11] This positive charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane.[10][12] This interaction is thought to disrupt the endosomal membrane through mechanisms like the formation of non-bilayer hexagonal (HII) phases or the "proton sponge effect," ultimately leading to the release of the mRNA payload into the cytoplasm where it can be translated into protein.[10][11]

G cluster_formulation 1. LNP Formulation cluster_circulation 2. Systemic Circulation cluster_endosome 3. Endosomal Escape formulation Ionizable Lipid is Protonated (+) mRNA is Encapsulated circulation LNP is Neutral Reduced Toxicity & Clearance formulation->circulation ph4 pH ~ 4.0 ph4->formulation pH < pKa endocytosis Cellular Uptake (Endocytosis) circulation->endocytosis ph74 pH ~ 7.4 ph74->circulation pH > pKa endosome Endosome Acidification Ionizable Lipid is Protonated (+) escape Membrane Destabilization mRNA Release into Cytoplasm ph5065 pH 5.0 - 6.5

Workflow for pKa determination and in vitro transfection efficiency analysis.

Conclusion

The apparent pKa is a cornerstone parameter in the rational design of ionizable lipids for nucleic acid delivery. [7][9]It dictates the lipid's charge state throughout the delivery process, governing everything from payload encapsulation to the crucial step of endosomal escape. [2]As the field of mRNA therapeutics continues to expand beyond vaccines into areas like cancer immunotherapy and protein replacement therapy, the precise tuning of lipid pKa will remain a key strategy for developing next-generation delivery systems that are not only highly potent but also tailored for specific tissues and applications. [13]A thorough understanding and accurate measurement of this property are therefore indispensable for any researcher in the field of drug delivery.

References

The Pivotal Role of Ionizable Lipids in Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in sophisticated drug delivery systems, with lipid nanoparticles (LNPs) at the forefront. Central to the success of these LNPs is a class of synthetic molecules known as ionizable lipids. This technical guide provides an in-depth exploration of the role of ionizable lipids in LNP formulation, offering a comprehensive overview of their mechanism of action, comparative data on commonly used ionizable lipids, and detailed experimental protocols for the formulation and characterization of mRNA-LNPs.

The Core Function of Ionizable Lipids

Ionizable lipids are amphiphilic molecules that possess a unique pH-sensitive character, a critical attribute for the effective delivery of nucleic acid payloads such as mRNA and siRNA.[1] At an acidic pH (typically below their pKa), the amine head groups of these lipids become protonated, resulting in a positive charge. This cationic state is instrumental during the LNP formulation process, as it facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to efficient encapsulation.[2]

Conversely, at physiological pH (around 7.4), ionizable lipids are predominantly neutral. This neutrality is a key design feature that minimizes the toxicity associated with permanently cationic lipids, which can disrupt cell membranes indiscriminately and trigger immune responses.[3] The neutral surface charge of the LNP in circulation also helps to reduce clearance by the reticuloendothelial system, thereby prolonging its systemic circulation time.

The most crucial role of ionizable lipids manifests after the LNP is taken up by a target cell via endocytosis. The endosomal compartment progressively acidifies, which again protonates the ionizable lipids. This charge reversal is thought to mediate the fusion of the LNP with the endosomal membrane, disrupting it and allowing the encapsulated nucleic acid cargo to escape into the cytoplasm where it can be translated into protein (in the case of mRNA) or engage with the cellular machinery to exert its therapeutic effect.[4][5]

A typical LNP formulation is a multi-component system, with each lipid contributing to the overall structure, stability, and function of the nanoparticle. The four main components are:

  • Ionizable Lipid: The cornerstone for nucleic acid encapsulation and endosomal escape.

  • Phospholipid (Helper Lipid): Often a neutrally charged lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the formation of a stable lipid bilayer.

  • Cholesterol: A structural "helper" lipid that fills the gaps between the other lipids, enhancing the stability and rigidity of the nanoparticle.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), which forms a hydrophilic corona on the surface of the LNP. This PEG layer provides a steric barrier that prevents aggregation and reduces opsonization by plasma proteins, thereby extending the circulation half-life of the nanoparticle.

Comparative Analysis of Common Ionizable Lipids

Several ionizable lipids have been developed and utilized in both preclinical research and clinically approved therapeutics. Among the most well-known are SM-102 (used in the Moderna COVID-19 vaccine), ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine), and DLin-MC3-DMA (a key component of the first FDA-approved siRNA-LNP drug, Onpattro). The choice of ionizable lipid can significantly impact the physicochemical properties and in vivo performance of the resulting LNPs.

Ionizable LipidMolar Mass ( g/mol )pKaLNP Size (nm)LNP PDIEncapsulation Efficiency (%)
SM-102 642.09~6.780 - 100< 0.2> 90
ALC-0315 788.43~6.180 - 100< 0.2> 90
DLin-MC3-DMA 642.09~6.470 - 90< 0.15> 95

Table 1: Physicochemical properties of common ionizable lipids and their corresponding LNP characteristics. Data is compiled from multiple sources and represents typical ranges observed in the literature. Actual values can vary depending on the specific formulation parameters and measurement conditions.

Experimental Protocols

LNP Formulation via Microfluidics

Microfluidics has emerged as the gold standard for the reproducible and scalable production of LNPs with well-controlled size and polydispersity. The process involves the rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315, or DLin-MC3-DMA)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in an appropriate buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (200 proof, anhydrous)

  • Microfluidic mixing device (e.g., NanoAssemblr from Precision NanoSystems)

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

  • Prepare mRNA Solution: Dissolve the mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) at a desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate the flow through the microfluidic device to induce rapid mixing and self-assembly of the LNPs.

  • Purification: The resulting LNP suspension is then purified to remove the ethanol and unencapsulated mRNA. This is typically achieved through dialysis or tangential flow filtration against a neutral pH buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification Lipid_Stock Lipid Stock (Ethanol) Microfluidic_Mixer Microfluidic Mixer Lipid_Stock->Microfluidic_Mixer mRNA_Solution mRNA Solution (Aqueous Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixer Purification Dialysis / TFF (PBS, pH 7.4) Microfluidic_Mixer->Purification Final_LNPs Final LNP Suspension Purification->Final_LNPs Endosomal_Escape_Pathway cluster_cell Target Cell cluster_mechanism Endosomal Escape Mechanism LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Uptake Early_Endosome Early Endosome (pH ~6.2-6.8) Rab5, EEA1 Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Rab7 Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion & Degradation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (pH-mediated) Cytoplasm Cytoplasm mRNA_Release->Cytoplasm Protonation Ionizable lipid protonation (low pH) Interaction Interaction with anionic endosomal lipids Destabilization Membrane destabilization & fusion

References

The Critical Interface: A Technical Guide to Ionizable Lipid Interactions with Cellular Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA-based therapeutics, most notably exemplified by the rapid development of COVID-19 vaccines, has been made possible by sophisticated delivery systems. At the heart of these systems are lipid nanoparticles (LNPs), and their most critical component is the ionizable lipid.[1][2][3] These engineered molecules are masterfully designed to navigate a series of biological barriers, culminating in the release of their nucleic acid payload into the cell's cytoplasm. Their defining characteristic is a pH-sensitive headgroup, which remains neutral at physiological pH (around 7.4) but becomes positively charged in the acidic environment of the endosome.[4][5][6] This guide provides an in-depth technical examination of the core interactions between ionizable lipids and cellular membranes, focusing on the mechanisms, experimental protocols, and quantitative parameters that govern the successful delivery of genetic medicines. While the term "ionizable lipid-2" is not a standardized nomenclature, this guide will focus on the principles and properties of well-characterized, clinically relevant ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315, which are foundational to the field.

The Mechanism of Action: A pH-Driven Journey

The efficacy of an ionizable lipid is fundamentally tied to its pKa, the pH at which its headgroup is 50% ionized.[1] Optimal ionizable lipids for in vivo delivery typically have a pKa in the range of 6.0 to 7.0.[1][2] This ensures the LNP remains neutral in the bloodstream, minimizing interactions with blood components and reducing toxicity.[6][] Upon cellular uptake via endocytosis, the LNP is trafficked into the endo-lysosomal pathway, where the internal pH progressively drops from ~6.5 in early endosomes to ~5.0 in late endosomes and lysosomes.[8][9]

This acidification triggers the protonation of the ionizable lipid's tertiary amine headgroup, imparting a positive charge to the lipid and, consequently, the LNP.[4][] This charge switch is the critical event that initiates the interaction with the endosomal membrane.

There are two predominant theories explaining how this interaction leads to endosomal escape:

  • Membrane Destabilization and Fusion: The positively charged ionizable lipids interact electrostatically with negatively charged (anionic) phospholipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[11][12] This interaction is believed to induce a structural rearrangement. The ionizable lipid, upon pairing with an anionic lipid, forms a cone-shaped structure that is incompatible with the stable bilayer of the membrane.[][11][13] This promotes the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to pore formation or outright fusion with the LNP and subsequent release of the mRNA cargo into the cytoplasm.[4][12]

  • The Proton Sponge Effect: This theory posits that the buffering capacity of the ionizable lipids' amine groups leads to a continuous influx of protons into the endosome via vacuolar-type H+-ATPases.[12][14] To maintain charge neutrality, this is accompanied by an influx of chloride ions. The accumulation of ions results in osmotic swelling and the eventual rupture of the endosomal vesicle, releasing its contents.[12][14]

While both mechanisms may contribute, the formation of non-lamellar phases through interaction with endosomal lipids is widely considered the dominant pathway for modern, highly potent ionizable lipids.[12]

Endosomal_Escape_Mechanism Mechanism of Ionizable Lipid-Mediated Endosomal Escape cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 5.0-6.5) LNP_neutral LNP (Neutral Charge) Ionizable Lipid is Unprotonated LNP_charged LNP (Positive Charge) Ionizable Lipid is Protonated LNP_neutral->LNP_charged Endocytosis & Acidification Membrane_Disruption Membrane Destabilization (Hexagonal HII Phase Formation) LNP_charged->Membrane_Disruption Electrostatic Interaction Endo_Membrane Anionic Lipids in Endosomal Membrane Endo_Membrane->Membrane_Disruption mRNA_Release mRNA Cargo Membrane_Disruption->mRNA_Release Endosomal Escape Cytoplasm Cytoplasm mRNA_Release->Cytoplasm Released into

Mechanism of Ionizable Lipid-Mediated Endosomal Escape

Data Presentation: Properties of Key Ionizable Lipids and Formulations

The precise chemical structure of an ionizable lipid and the molar ratios of components in the LNP formulation are critical determinants of delivery efficiency.[13][15] Minor structural alterations can significantly impact pKa, fusogenicity, and ultimately, in vivo potency.[13]

Ionizable LipidApparent pKaOptimal UseNotable Formulation (Molar Ratios)Reference
DLin-MC3-DMA 6.44siRNA Delivery (Liver)DLin-MC3-DMA / DSPC / Cholesterol / PEG-DMG (50:10:38.5:1.5)[1]
SM-102 6.68mRNA Vaccines (IM)SM-102 / DSPC / Cholesterol / PEG-DMG (50:10:38.5:1.5)[5],[16]
ALC-0315 ~6.09mRNA Vaccines (IM)ALC-0315 / DSPC / Cholesterol / ALC-0159 (PEG) (46.3:9.4:42.7:1.6)[5],[17]
L319 6.2 - 6.4siRNA Delivery (Liver)Not specified in detail[1]

Table 1: Physicochemical and formulation properties of common ionizable lipids. The apparent pKa can vary based on the formulation and measurement method.

LNP Formulation PropertyTypical RangeSignificance
Particle Size (Diameter) 80 - 150 nmAffects cellular uptake, biodistribution, and clearance.
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the particle population; lower is better.
N:P Ratio 3 - 6Molar ratio of ionizable lipid nitrogens to nucleic acid phosphates; affects encapsulation and particle stability.[2][16]
Encapsulation Efficiency > 90%Percentage of nucleic acid successfully encapsulated within the LNP.

Table 2: General characteristics of ionizable lipid-based nanoparticles for nucleic acid delivery.

Experimental Protocols

Characterizing the interaction of ionizable lipids with membranes involves a suite of biophysical and cell-based assays.

LNP Formulation via Microfluidic Mixing

This is the standard method for producing uniform LNPs at a research scale.[18][19]

Objective: To formulate LNPs by rapid, controlled mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous buffer phase.

Methodology:

  • Phase Preparation:

    • Organic Phase: Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in absolute ethanol (B145695) at the desired molar ratio.[16]

    • Aqueous Phase: Dissolve the mRNA or siRNA cargo in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The acidic pH ensures the ionizable lipid is charged, facilitating complexation with the negatively charged nucleic acid backbone.[18]

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringes connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Pump the two phases through the device at a defined total flow rate (TFR) and flow rate ratio (FRR), typically with the aqueous phase flowing 3-fold faster than the organic phase (FRR 3:1).[18]

    • The rapid mixing causes a solvent exchange, leading to the self-assembly of lipids around the nucleic acid core.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is immediately dialyzed against a physiological buffer (e.g., PBS, pH 7.4) for 18-24 hours to remove ethanol and raise the pH.[18] This neutralizes the LNP surface charge for in vivo stability.

  • Characterization:

    • Measure particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_Formulation_Workflow Experimental Workflow: LNP Formulation A Prepare Organic Phase (Lipids in Ethanol) C Microfluidic Mixing (e.g., FRR 3:1) A->C B Prepare Aqueous Phase (mRNA in pH 4.0 Buffer) B->C D Self-Assembly of LNPs C->D E Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) D->E F Characterization (DLS, RiboGreen Assay) E->F

Experimental Workflow: LNP Formulation
Determination of Apparent pKa using TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method to measure the apparent pKa of an LNP formulation.[20][21] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to hydrophobic pockets, such as the core of an LNP, which is exposed as the ionizable lipids become positively charged.[20][22]

Objective: To determine the pH at which 50% of the ionizable lipids in an LNP are charged.

Methodology:

  • Prepare a series of buffers with pH values ranging from approximately 3.0 to 9.0.

  • Add a fixed concentration of the LNP formulation to each buffer.

  • Add TNS solution to each LNP-buffer mixture to a final concentration of ~1-5 µM.

  • Incubate the samples for 5-10 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity of each sample using a spectrophotometer (Excitation: ~320 nm, Emission: ~430 nm).[22]

  • Plot the fluorescence intensity against the pH .

  • Fit the data to a sigmoidal dose-response curve. The pH value at the inflection point of the curve corresponds to the apparent pKa of the LNP.[21]

In Vitro Membrane Fusion/Endosomal Escape Assays

Several methods can be employed to assess the ability of LNPs to disrupt endosomal membranes.

Example: Red Blood Cell (RBC) Hemolysis Assay

This assay uses red blood cells as a simple model for the endosomal membrane. LNP-induced disruption of the RBC membrane releases hemoglobin, which can be quantified spectrophotometrically.

Methodology:

  • Isolate and wash RBCs from fresh blood.

  • Incubate the RBC suspension with varying concentrations of LNPs in buffers of different pH values (e.g., pH 7.4 and pH 5.5) to mimic physiological and endosomal conditions.

  • Include controls: a negative control (buffer only, 0% hemolysis) and a positive control (a detergent like Triton X-100, 100% hemolysis).

  • Incubate for 1-2 hours at 37°C.

  • Centrifuge the samples to pellet intact RBCs.

  • Measure the absorbance of the supernatant at ~540 nm to quantify the amount of released hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control. Higher hemolysis at acidic pH compared to neutral pH indicates pH-dependent membrane disruption activity.

Conclusion

The interaction of ionizable lipids with cellular membranes is a sophisticated, multi-step process orchestrated by pH. The careful design of the lipid's chemical structure to achieve an optimal pKa is paramount for balancing extracellular stability with potent endosomal escape.[23] Through a combination of electrostatic interactions and the induction of non-lamellar lipid phases, these molecules efficiently breach the endosomal barrier to deliver their therapeutic cargo.[11][12] A deep understanding of these mechanisms, quantified by robust experimental protocols, is essential for the rational design of next-generation ionizable lipids and the continued advancement of nucleic acid-based medicines.[13][15]

References

Navigating the Breakdown: An In-depth Technical Guide to the Biodegradability of Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been largely propelled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. A critical component of these LNPs is the ionizable lipid, a molecule ingeniously designed to encapsulate and protect the nucleic acid cargo at physiological pH and facilitate its release into the cytoplasm of target cells. However, the journey of an ionizable lipid does not end upon delivery. Its subsequent breakdown, or biodegradability, is a crucial factor determining the safety and efficacy of the therapeutic. This technical guide provides a comprehensive overview of the biodegradability of ionizable lipids, focusing on the underlying mechanisms, experimental evaluation, and a comparative analysis of key examples.

The Imperative of Biodegradability

The transient nature of mRNA action necessitates a delivery vehicle that is both effective in the short term and safely cleared from the body. The accumulation of non-biodegradable lipid components can lead to potential long-term toxicity. Therefore, designing ionizable lipids with predictable and efficient degradation pathways is a paramount objective in the field of drug delivery. The primary mechanism for the breakdown of most modern ionizable lipids is through the enzymatic hydrolysis of ester bonds, which are strategically incorporated into their chemical structures.

Cellular Journey and Degradation Cascade

The metabolic fate of an ionizable lipid is intricately linked to the cellular trafficking of the LNP. The process begins with the cellular uptake of the LNP, primarily through endocytosis. Once inside the cell, the LNP is trafficked through the endosomal pathway. The acidic environment of the late endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm. Following this crucial step, the lipid components of the LNP are subjected to the cell's metabolic machinery.

Cellular_Metabolism_of_LNP cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cellular_uptake Cellular Uptake cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (LNP) (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~4.5-5.5) EarlyEndosome->LateEndosome Endosomal Maturation mRNA_Release mRNA Release into Cytoplasm LateEndosome->mRNA_Release Protonation of Ionizable Lipid & Endosomal Escape Lipid_Metabolism Lipid Metabolism (Enzymatic Degradation) LateEndosome->Lipid_Metabolism LNP Disassembly Metabolites Non-toxic Metabolites Lipid_Metabolism->Metabolites Excretion Cellular Excretion Metabolites->Excretion

Figure 1: Cellular uptake and metabolic pathway of lipid nanoparticles (LNPs).

Quantitative Assessment of Biodegradability

The rate and extent of ionizable lipid degradation can be quantified through various in vitro and in vivo methods. These studies are essential for comparing the safety and pharmacokinetic profiles of different lipid formulations.

Ionizable LipidIn Vivo Half-lifeKey Degradation PathwayReference
ALC-0315 6-8 days (plasma and liver)Hydrolysis of ester bonds[1]
SM-102 ~4.85 days (in circulation, inferred from intact mRNA decay)Hydrolysis of ester bonds[2]
DLin-MC3-DMA Not explicitly quantified in the provided results.Hydrolysis of ester bonds

Table 1: Comparative In Vivo Biodegradability of Clinically Relevant Ionizable Lipids

Experimental Protocols for Assessing Biodegradability

A multi-pronged approach is necessary to thoroughly characterize the biodegradability of an ionizable lipid. This typically involves a combination of in vitro enzymatic assays and in vivo pharmacokinetic studies.

In Vitro Enzymatic Degradation Assay

This assay provides a controlled environment to assess the susceptibility of an ionizable lipid to enzymatic hydrolysis, often using esterases.

Objective: To determine the rate of hydrolysis of an ionizable lipid in the presence of esterases.

Materials:

  • Ionizable lipid of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Porcine liver esterase (or other relevant esterase preparation)

  • Organic solvent (e.g., acetonitrile, methanol) for sample quenching and extraction

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Protocol:

  • Preparation of Lipid Suspension: Prepare a stock solution of the ionizable lipid in an appropriate organic solvent. Evaporate the solvent to form a thin lipid film. Hydrate the film with PBS (pH 7.4) to form a lipid suspension.

  • Enzymatic Reaction: In a temperature-controlled environment (typically 37°C), add the esterase solution to the lipid suspension to initiate the reaction.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Extraction: Immediately quench the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile). This will precipitate the protein and stop the reaction. Vortex the sample and centrifuge to pellet the precipitated protein.

  • Sample Analysis: Analyze the supernatant containing the remaining intact lipid and its degradation products using a validated HPLC-MS method.

  • Data Analysis: Quantify the concentration of the intact ionizable lipid at each time point. The degradation rate can be determined by plotting the concentration of the lipid over time and fitting the data to an appropriate kinetic model.

InVitro_Degradation_Workflow Start Prepare Ionizable Lipid Suspension in PBS Incubate Incubate with Esterase at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Cold Organic Solvent Sample->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by HPLC-MS Centrifuge->Analyze Data Quantify Lipid Degradation and Determine Rate Analyze->Data

Figure 2: Workflow for an in vitro enzymatic degradation assay.
In Vivo Pharmacokinetic and Clearance Studies

Animal models are indispensable for understanding the real-world clearance and metabolism of ionizable lipids.

Objective: To determine the pharmacokinetic profile, tissue distribution, and clearance rate of an ionizable lipid in vivo.

Protocol:

  • LNP Formulation: Formulate the ionizable lipid into LNPs, often encapsulating a model mRNA or a labeled lipid tracer.

  • Animal Dosing: Administer the LNP formulation to a cohort of animals (e.g., mice, rats) via the intended clinical route (e.g., intravenous, intramuscular).

  • Sample Collection: At various time points post-administration, collect blood samples and tissues of interest (e.g., liver, spleen, injection site).

  • Lipid Extraction: Extract the lipids from the plasma and tissue homogenates using established methods (e.g., Bligh-Dyer or Folch extraction).

  • Quantification: Quantify the concentration of the parent ionizable lipid and its metabolites using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Model the concentration-time data to determine key pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

The Role of Analytical Techniques

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the quantitative analysis of ionizable lipids and their metabolites. The high sensitivity and specificity of this technique allow for the accurate measurement of lipid concentrations in complex biological matrices.

Conclusion

The biodegradability of ionizable lipids is a cornerstone of developing safe and effective LNP-based therapeutics. A thorough understanding of their metabolic pathways and clearance mechanisms, facilitated by robust in vitro and in vivo experimental models, is essential for the rational design of next-generation delivery vehicles. By prioritizing biodegradability alongside efficacy, the field can continue to advance the promise of mRNA technology for a wide range of diseases.

References

Theoretical Modeling of a Representative Ionizable Lipid in Lipid Bilayers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational approaches used to model the behavior of a representative ionizable lipid, herein referred to as "Ionizable lipid-2," within lipid bilayers. Understanding the molecular-level interactions of these critical components is paramount for the rational design of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) for mRNA vaccines and therapeutics. This document outlines key physicochemical properties, details common experimental and computational protocols, and presents data in a structured format to facilitate comparison and further research.

Core Concepts in Modeling Ionizable Lipids

Ionizable lipids are a cornerstone of modern drug delivery, exhibiting a unique pH-dependent charge that is crucial for their function. At acidic pH, typically within the endosome, their headgroups become protonated, acquiring a positive charge. This charge facilitates the release of encapsulated cargo, such as nucleic acids, into the cytoplasm. At physiological pH (around 7.4), they remain largely neutral, contributing to the stability and biocompatibility of the lipid nanoparticle in circulation.[1][2][3]

Theoretical modeling, primarily through molecular dynamics (MD) simulations, offers a powerful "computational microscope" to investigate the behavior of these lipids at an atomistic or coarse-grained level.[4][5][6][7][8][9] These simulations can provide insights into:

  • pKa Shift: The apparent acid dissociation constant (pKa) of an ionizable lipid within a lipid bilayer can differ significantly from its value in bulk solution. This shift is influenced by the local microenvironment, including the presence of other lipids and the hydrophobic core of the membrane.[2]

  • Lipid-Lipid Interactions: The interplay between the ionizable lipid, helper lipids (like phospholipids (B1166683) and cholesterol), and PEGylated lipids dictates the overall structure and stability of the bilayer.[4][5]

  • Interaction with Cargo: MD simulations can elucidate the electrostatic and other non-covalent interactions between the protonated ionizable lipid and negatively charged cargo like mRNA or siRNA.[4][5][6][7][9]

  • Membrane Fusion and Cargo Release: Modeling can help to understand how the protonation of the ionizable lipid at low pH can induce structural changes in the lipid bilayer, such as the formation of non-bilayer phases, which are thought to be critical for endosomal escape.[1]

Physicochemical Properties of Representative Ionizable Lipids

The following table summarizes key quantitative data for several well-characterized ionizable lipids that can serve as a reference for modeling "this compound." These values are critical inputs and validation points for computational models.

Ionizable LipidApparent pKaKey Structural FeaturesPrimary ApplicationReference
DODMA (1,2-dioleoyl-3-dimethylammonium-propane)~6.5 - 8.0 (pH dependent)Two oleoyl (B10858665) tails, tertiary amine headgroupmRNA delivery[6][7][9]
DLin-KC2-DMA ~6.7Ketone-containing linker, two linoleyl tailssiRNA delivery (Onpattro)[4][10][11]
SM-102 ~6.7Ester-containing headgroup, two heptadecanoyl tailsmRNA vaccine (Moderna)[12][13]
ALC-0315 Not publicly disclosedTwo hexyl chains, ester linkagesmRNA vaccine (Pfizer-BioNTech)[12]

Experimental and Computational Protocols

Experimental Determination of Apparent pKa

A common method for experimentally determining the apparent pKa of an ionizable lipid within a lipid nanoparticle formulation involves a fluorescence-based assay.

experimental_pka_determination cluster_preparation LNP Formulation cluster_assay Fluorescence Assay cluster_analysis Data Analysis formulate_lnp Formulate LNPs containing This compound add_dye Add pH-sensitive fluorescent dye (e.g., TNS) formulate_lnp->add_dye titrate_ph Titrate pH of LNP suspension add_dye->titrate_ph measure_fluorescence Measure fluorescence intensity at each pH point titrate_ph->measure_fluorescence plot_data Plot fluorescence vs. pH measure_fluorescence->plot_data fit_curve Fit data to a sigmoidal curve plot_data->fit_curve determine_pka Determine pKa as the pH at 50% maximal fluorescence fit_curve->determine_pka

Experimental workflow for determining the apparent pKa of an ionizable lipid in an LNP formulation.
Molecular Dynamics Simulation Workflow

Molecular dynamics simulations provide a computational framework to study the dynamic behavior of "this compound" in a lipid bilayer. The general workflow is as follows:

md_simulation_workflow cluster_setup System Setup cluster_simulation Simulation Protocol cluster_analysis Data Analysis build_bilayer Build lipid bilayer with This compound, helper lipids solvate Solvate the system with water build_bilayer->solvate add_ions Add counter-ions to neutralize solvate->add_ions energy_minimization Energy Minimization add_ions->energy_minimization nvt_equilibration NVT Equilibration (constant volume) energy_minimization->nvt_equilibration npt_equilibration NPT Equilibration (constant pressure) nvt_equilibration->npt_equilibration production_run Production MD Run npt_equilibration->production_run analyze_trajectory Analyze Trajectory production_run->analyze_trajectory calculate_properties Calculate properties: - Area per lipid - Bilayer thickness - Order parameters - Radial distribution functions analyze_trajectory->calculate_properties

A typical workflow for conducting molecular dynamics simulations of a lipid bilayer system.

Signaling Pathways and Molecular Interactions

The primary "signaling" event involving ionizable lipids is the pH-triggered endosomal escape. This process is not a classical signaling pathway but rather a series of physicochemical events leading to the delivery of cargo into the cytoplasm.

endosomal_escape_pathway cluster_uptake Cellular Uptake cluster_endosome Endosomal Maturation cluster_release Cargo Release lnp_uptake LNP uptake via endocytosis endosome_acidification Endosome acidification (pH drop) lnp_uptake->endosome_acidification lipid_protonation Protonation of this compound endosome_acidification->lipid_protonation membrane_destabilization Interaction with endosomal membrane and destabilization lipid_protonation->membrane_destabilization cargo_release Release of cargo into cytoplasm membrane_destabilization->cargo_release

Logical flow of events leading to endosomal escape facilitated by an ionizable lipid.

Conclusion

The theoretical modeling of ionizable lipids like "this compound" is a rapidly evolving field that is critical for the advancement of drug delivery technologies. By combining experimental data with sophisticated computational models, researchers can gain unprecedented insights into the molecular mechanisms that govern the efficacy of lipid-based delivery systems. The protocols and data presented in this guide provide a foundational framework for scientists and engineers working to develop the next generation of nanomedicines.

References

The Shifting Sands of Ownership: A Technical Guide to the Ionizable Lipid-2 Patent Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intellectual property landscape for ionizable lipids, the cornerstone of modern mRNA delivery systems, is a complex and fiercely contested terrain. While the term "ionizable lipid-2" is not a universally standardized identifier, it frequently appears in patent literature to designate a specific, novel lipid entity within a series under investigation. This guide will delve into the core technical and intellectual property aspects of such lipids, using a representative example to illustrate the key data, methodologies, and workflows that underpin their development and patenting.

The ongoing litigation between major pharmaceutical players like Moderna, Pfizer/BioNTech, Alnylam, and Arbutus underscores the immense value of this intellectual property.[1] Patents in this space typically cover the novel chemical structures of the ionizable lipids themselves, the specific molar ratios of the lipid components in the resulting lipid nanoparticles (LNPs), and their applications in delivering nucleic acid payloads for vaccines and therapeutics.[1]

Representative Ionizable Lipid: A Case Study

Due to the often proprietary nature of lipids designated simply as "Lipid #2" in patent filings, this guide will use a publicly disclosed and well-characterized ionizable lipid as a representative example to explore the technical depth required for patenting and development. This approach allows for a detailed examination of synthesis, formulation, and performance evaluation.

Lipid Nanoparticle Formulation

The efficacy of an ionizable lipid is critically dependent on its formulation into an LNP. These formulations typically consist of four key components, with their molar ratios being a crucial aspect of the intellectual property.

ComponentMolar Ratio (%)Function
Ionizable Lipid40-55Encapsulates the nucleic acid payload and facilitates endosomal escape. Its charge is pH-dependent.
Phospholipid (e.g., DSPC)5-20A helper lipid that provides structural support to the LNP.
Structural Lipid (e.g., Cholesterol)18.5-58.5Stabilizes the LNP structure and modulates membrane fluidity.
PEGylated Lipid (e.g., DMG-PEG2000)1-4Forms a hydrophilic layer on the surface of the LNP, preventing aggregation and increasing circulation time.

Table 1: Typical Molar Ratios of Lipid Components in an LNP Formulation as described in patent literature.[2]

The precise molar ratios are often a key element of patent claims and are optimized for stability and delivery efficiency.

Experimental Protocols

The development and patenting of a novel ionizable lipid require rigorous experimental validation. Below are detailed methodologies for key experiments typically cited in patent applications.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a common method for producing uniform nanoparticles.

Objective: To encapsulate an mRNA payload within a lipid nanoparticle.

Materials:

  • Ionizable lipid, phospholipid, cholesterol, and PEGylated lipid dissolved in ethanol (B145695).

  • mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and pump system.

  • Dialysis cassettes for buffer exchange.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in ethanol at the desired molar ratio.

  • Prepare the aqueous phase by dissolving the mRNA in the citrate buffer.

  • Set up the microfluidic mixing device, with one inlet for the lipid-ethanol phase and another for the mRNA-aqueous phase.

  • Pump the two phases through the device at a specific flow rate ratio (e.g., 3:1 aqueous to organic) to induce rapid mixing and self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • Perform buffer exchange by dialyzing the LNP solution against PBS (pH 7.4) overnight to remove the ethanol and raise the pH.

  • Sterile-filter the final mRNA-LNP formulation using a 0.22 µm syringe filter.

Physicochemical Characterization of LNPs

This protocol outlines the standard methods for characterizing the physical properties of the formulated LNPs.

Objective: To determine the size, polydispersity, and mRNA encapsulation efficiency of the LNPs.

Materials:

  • mRNA-LNP formulation.

  • Dynamic Light Scattering (DLS) instrument.

  • Fluorescence-based RNA quantification assay (e.g., RiboGreen).

  • Spectrofluorometer.

  • 1% Triton X-100 solution.

Procedure:

  • Size and Polydispersity Index (PDI):

    • Dilute a sample of the mRNA-LNP formulation in PBS.

    • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument. PDI values below 0.3 indicate a homogenous particle size distribution.

  • mRNA Encapsulation Efficiency:

    • Prepare two sets of diluted mRNA-LNP samples.

    • To one set, add a lysis buffer (1% Triton X-100) to disrupt the LNPs and expose all the mRNA. Leave the other set intact.

    • Add the fluorescent RNA-binding dye to both sets.

    • Measure the fluorescence intensity of both the lysed (total mRNA) and intact (accessible/unencapsulated mRNA) samples using a spectrofluorometer.

    • Calculate the encapsulation efficiency using the formula:

      • Encapsulation Efficiency (%) = (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100

In Vitro Transfection Efficiency Assay

This protocol details how to assess the ability of the mRNA-LNPs to deliver their payload into cells and induce protein expression.

Objective: To quantify the protein expression resulting from mRNA delivered by LNPs in a cell-based assay.

Materials:

  • A suitable cell line (e.g., HeLa, HEK293).

  • mRNA-LNPs encapsulating a reporter protein mRNA (e.g., firefly luciferase or EGFP).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Luciferase assay reagent or flow cytometer.

  • Luminometer or flow cytometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the mRNA-LNP formulation in complete cell culture medium to achieve the desired mRNA concentration.

  • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • For Luciferase:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

  • For EGFP:

    • Harvest the cells and analyze the EGFP expression using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity are measures of transfection efficiency.

Visualizing the Workflow: From Formulation to Evaluation

The following diagram illustrates a typical workflow for the development and screening of novel ionizable lipids for mRNA delivery, a process central to the innovation in this field.

Ionizable_Lipid_Screening_Workflow cluster_0 LNP Formulation cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 Data Analysis & IP Lipid_Synthesis Synthesis of Novel Ionizable Lipid Lipid_Stock Preparation of Lipid Stock Solutions (Ethanol) Lipid_Synthesis->Lipid_Stock Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics Organic Phase mRNA_Stock Preparation of mRNA Stock Solution (Aqueous Buffer) mRNA_Stock->Microfluidics Aqueous Phase Dialysis Buffer Exchange (Dialysis) Microfluidics->Dialysis DLS Size & PDI (DLS) Dialysis->DLS RiboGreen Encapsulation Efficiency (Fluorescence Assay) Dialysis->RiboGreen Transfection Cell Transfection with LNPs Dialysis->Transfection Formulated LNPs Data_Analysis Data Analysis & Lead Identification DLS->Data_Analysis RiboGreen->Data_Analysis Cell_Culture Cell Seeding Cell_Culture->Transfection Assay Reporter Gene Assay (e.g., Luciferase) Transfection->Assay Assay->Data_Analysis Patent_Filing Patent Filing Data_Analysis->Patent_Filing

Ionizable Lipid Screening and Development Workflow

Conclusion

The patent landscape for "this compound" and its counterparts is a direct reflection of the intense research and development in the field of nucleic acid therapeutics. A deep understanding of the technical intricacies, from the molecular design of the lipid to the precise formulation and rigorous evaluation of the final LNP, is essential for navigating this competitive environment. The experimental protocols and workflows detailed in this guide provide a foundational understanding for researchers, scientists, and drug development professionals aiming to innovate and secure intellectual property in this transformative area of medicine.

References

Methodological & Application

Application Notes and Protocols for Ionizable Lipid-2 Formulation in In Vivo Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are critical components in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material in vivo. These lipids are engineered to have a pKa within the endosomal pH range, allowing them to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome.[1][2][3] This pH-responsive behavior is essential for the efficient encapsulation of negatively charged nucleic acids (like mRNA, siRNA, and CRISPR-Cas9 systems) and their subsequent release into the cytoplasm of target cells.[4][5][6] This document provides detailed application notes and protocols for the formulation of a generic "Ionizable Lipid-2" into LNPs for in vivo gene therapy applications, based on commonly cited methodologies and components in the field.

Data Presentation

The following tables summarize key quantitative data for the formulation and characterization of this compound LNPs.

Table 1: Lipid Nanoparticle Formulation Parameters

ParameterValueReference
Lipid Composition (Molar Ratio)
This compound50%[7]
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)10%[7]
Cholesterol38.5%[7]
PEG-Lipid (e.g., DMG-PEG 2000)1.5%[7]
Genetic Material to Lipid Ratio
RNA:Lipid Mix (v:v)5:1[7]
Ionizable Lipid to mRNA (weight ratio)10:1[8]
Physicochemical Properties
Encapsulation Efficiency>90%[5][9]
pKa6.0 - 7.0[9]

Table 2: In Vivo Performance and Biodistribution

ParameterObservationReference
Gene Editing Efficacy Up to 80% reduction in target protein (serum transthyretin)[10][11]
Primary Organ of Accumulation Liver[12][13][14]
Factors Influencing Biodistribution LNP size, choice of ionizable lipid, administration route[12][13][15]
Cellular Uptake Mechanism Apolipoprotein E (ApoE) mediated endocytosis[1][16]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution

This protocol describes the preparation of a 25 mM total lipid stock solution in ethanol (B145695).

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • Ethanol (200 proof, anhydrous)

Procedure:

  • Bring all lipids to room temperature.

  • Prepare the following stock solutions:

    • 100 mM this compound in ethanol.

    • 10 mM DSPC in ethanol. Heating to 60-65°C may be required for complete solubilization.

    • 100 mM Cholesterol in ethanol. Keep the solution warm (>37°C) to maintain solubility.

    • 10 mM DMG-PEG 2000 in ethanol.

  • In a sterile tube, combine the following volumes to prepare 1 mL of the 25 mM lipid stock mix[7]:

    • 125 µL of 100 mM this compound

    • 250 µL of 10 mM DSPC

    • 96.25 µL of 100 mM Cholesterol

    • 37.5 µL of 10 mM DMG-PEG 2000

    • 491.25 µL of Ethanol

  • Vortex the solution thoroughly.

  • Store the lipid stock solution at -20°C.

Protocol 2: Formulation of this compound LNPs with mRNA

This protocol details the formulation of LNPs encapsulating mRNA using a manual mixing method. For larger scale or more controlled production, a microfluidic device is recommended.[9]

Materials:

  • 25 mM Lipid Stock Solution (from Protocol 1)

  • mRNA in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0)[8]

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Thaw the 25 mM lipid stock solution and the mRNA solution on ice. Vortex the lipid stock solution before use.

  • Dilute the mRNA to the desired concentration in the acidic buffer.

  • Rapidly add the lipid stock solution to the mRNA solution at a 1:5 volume ratio (lipid:mRNA) and mix immediately by pipetting up and down. The solution should turn cloudy, indicating the formation of LNPs.[7] Note: Do not vortex, as this can damage the mRNA.

  • Allow the LNP solution to incubate for 30 minutes at room temperature.

  • Transfer the LNP solution to a pre-wetted dialysis device.

  • Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of buffer, to remove the ethanol and neutralize the pH.

  • After dialysis, collect the LNP formulation and store at 4°C.

Protocol 3: Characterization of this compound LNPs

1. Size and Zeta Potential Measurement:

  • Dilute the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential to determine the surface charge of the nanoparticles.

2. Encapsulation Efficiency:

  • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.2% Triton X-100)[7].

  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100.

Visualizations

Experimental Workflow for LNP Formulation and In Vivo Testing

G cluster_prep Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Studies prep_lipids Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) mix Rapid Mixing of Lipids and mRNA prep_lipids->mix prep_mrna Prepare mRNA in Acidic Buffer prep_mrna->mix dialysis Dialysis against PBS (pH 7.4) mix->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency dialysis->ee admin Systemic Administration to Animal Model dialysis->admin biodist Biodistribution Analysis admin->biodist efficacy Therapeutic Efficacy (e.g., Protein Expression/Knockdown) admin->efficacy

Caption: Workflow for this compound LNP formulation and in vivo evaluation.

Signaling Pathway for LNP-Mediated Gene Delivery

G LNP LNP in Circulation (Neutral pH) Cell Target Cell LNP->Cell ApoE-mediated Endocytosis Endosome Endosome (Acidic pH) Cell->Endosome Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Ionizable Lipid Protonation & Endosomal Escape Translation mRNA Translation (Ribosome) Cytoplasm->Translation mRNA Release Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP-mediated intracellular delivery of mRNA.

References

Application Notes and Protocols: Ionizable Lipid-2 for CAR-T Cell Manufacturing and Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a revolutionary treatment for certain hematological malignancies. However, conventional manufacturing methods using viral vectors or electroporation present challenges, including potential for severe adverse effects, cytotoxicity, and complex, time-consuming production processes.[1][2][3] The use of ionizable lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) encoding CARs offers a promising alternative for a safer, more efficient, and scalable manufacturing of CAR-T cells.[2][3][4] This document provides detailed application notes and protocols for the use of a representative ionizable lipid, herein referred to as "Ionizable Lipid-2" (based on the well-characterized C14-4 lipid), for CAR-T cell manufacturing.

Ionizable lipids are a key component of LNPs, remaining neutral at physiological pH and becoming positively charged at a lower pH within the endosome.[][6] This pH-sensitive charge transition is crucial for the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of the target T cells.[][7] LNPs formulated with optimized ionizable lipids have demonstrated the ability to induce CAR expression levels comparable to electroporation but with significantly lower cytotoxicity.[1][2][3]

Mechanism of Action: LNP-mediated mRNA Delivery and CAR Expression

The process of LNP-mediated mRNA delivery to T cells for CAR expression involves several key steps, from LNP formulation to the functional expression of the CAR on the T cell surface.

Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of action for LNP-mediated mRNA delivery to T cells.

LNP_Mechanism cluster_extracellular Extracellular Space (Physiological pH) cluster_intracellular Intracellular Space LNP LNP with this compound (Neutral Charge) T_cell T Cell LNP->T_cell Endocytosis Endosome Endosome (Acidic pH) Protonated_LNP Protonated LNP (Positive Charge) Endosome->Protonated_LNP Protonation of This compound mRNA_release mRNA Release Protonated_LNP->mRNA_release Endosomal Escape Ribosome Ribosome mRNA_release->Ribosome Translation CAR_protein CAR Protein Ribosome->CAR_protein CAR_T_cell CAR-T Cell CAR_protein->CAR_T_cell Surface Expression

Caption: Mechanism of LNP-mediated mRNA delivery for CAR-T cell engineering.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing ionizable lipid-based LNPs for CAR-T cell manufacturing, highlighting key performance indicators.

Table 1: In Vitro Transfection Efficiency and Cell Viability

Ionizable Lipid FormulationCell TypeTransfection Efficiency (% CAR+ cells)Cell Viability (%)Comparison MethodReference
C14-4 LNPPrimary Human T cellsEquivalent to ElectroporationSubstantially higher than ElectroporationElectroporation[1][2][3]
Purified C14-4 LNPPrimary Human T cellsImproved over crude C14-4HighCrude C14-4 LNP[1]
Seven LNP FormulationsJurkat cellsEnhanced mRNA deliveryLow cytotoxicityLipofectamine[1][2][3]
NCtx (DNA-based LNP)Primary T cells> 41% (with transposase)HighControl LNP[8]

Table 2: Functional Activity of LNP-Engineered CAR-T Cells

Ionizable Lipid FormulationTarget Cancer CellsAssayResultComparison MethodReference
C14-4 LNPNalm-6 (ALL)Co-culture cytotoxicity assayPotent cancer-killing activityElectroporated CAR-T cells[1][2][3]
NCtx (DNA-based LNP)CD19+ (Nalm6, Raji)Luciferase-based killing assayAntigen-specific cytotoxicityUntransfected T cells[8]
NCtx (DNA-based LNP)CD19+ (Nalm6, Raji)Cytokine release assayAntigen-specific IL-2 and IFN-γ secretionUntransfected T cells[8]

Experimental Protocols

This section provides detailed protocols for the formulation of this compound LNPs and the subsequent manufacturing of CAR-T cells.

Protocol 1: Formulation of this compound Nanoparticles for mRNA Delivery

This protocol describes the formulation of LNPs encapsulating CAR-encoding mRNA using a microfluidic mixing device.

Materials:

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, DOPE, and C14-PEG in ethanol at a specified molar ratio. A common starting ratio is 50:38.5:10:1.5 (ionizable lipid:cholesterol:helper lipid:PEG-lipid).

  • Prepare mRNA Solution: Dilute the CAR-encoding mRNA in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of LNPs encapsulating the mRNA.

  • Dialysis/Purification: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a nucleic acid quantification assay.

Protocol 2: Ex Vivo Manufacturing of CAR-T Cells using this compound LNPs

This protocol details the steps for transfecting primary human T cells with the formulated LNPs to generate functional CAR-T cells.

Materials:

  • Primary human T cells

  • T cell activation reagents (e.g., Dynabeads Human T-Activator CD3/CD28)

  • T cell culture medium (e.g., RPMI-1640 supplemented with FBS and IL-2)

  • This compound LNPs encapsulating CAR mRNA (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Isolate and Activate T Cells: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs). Activate the T cells using CD3/CD28 activation beads according to the manufacturer's protocol.

  • LNP Transfection:

    • Culture the activated T cells for 24-48 hours.

    • On the day of transfection, remove the activation beads.

    • Resuspend the T cells in fresh culture medium.

    • Add the this compound LNP-mRNA solution to the T cell suspension at a predetermined optimal concentration.

    • Incubate the cells with the LNPs for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • Wash and Culture: After incubation, wash the cells with PBS to remove excess LNPs.

  • Resuspend the cells in fresh T cell culture medium and continue to culture for expansion.

  • Assess CAR Expression: After 24-48 hours post-transfection, assess the percentage of CAR-expressing T cells using flow cytometry with a CAR-specific antibody.

  • Functional Assays: Evaluate the functionality of the engineered CAR-T cells through cytotoxicity assays against target cancer cells and cytokine release assays.

Experimental Workflow Diagram

The following diagram outlines the overall workflow for CAR-T cell manufacturing using this compound LNPs.

CAR_T_Workflow cluster_LNP_Formulation LNP Formulation cluster_CART_Manufacturing CAR-T Cell Manufacturing Lipid_mix Lipid Mixture in Ethanol (this compound, Cholesterol, DOPE, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_mix->Microfluidics mRNA_solution CAR mRNA in Aqueous Buffer mRNA_solution->Microfluidics LNPs LNP-mRNA Formulation Microfluidics->LNPs Transfection Transfect T Cells with LNPs LNPs->Transfection T_cells Isolate & Activate Primary T Cells T_cells->Transfection Expansion Wash & Expand CAR-T Cells Transfection->Expansion QC Quality Control (CAR Expression, Viability, Function) Expansion->QC Final_Product Final CAR-T Cell Product QC->Final_Product

Caption: Workflow for CAR-T cell production using this compound LNPs.

Conclusion

The use of this compound in the formulation of LNPs represents a significant advancement in the field of CAR-T cell therapy. This technology offers a non-viral method for efficient mRNA delivery to T cells, resulting in transient CAR expression with reduced cytotoxicity compared to traditional methods.[1][2][3] The streamlined and potentially one-step manufacturing process could reduce costs and production time, thereby increasing the accessibility of this life-saving therapy to more patients.[9][10][11] Further optimization of ionizable lipid structures and LNP formulations holds the promise of even greater efficacy and safety in the next generation of CAR-T cell immunotherapies.

References

Application Notes and Protocols for the Development of Stable Ionizable Lipid-Based LNPs for Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid-based vaccines, most notably demonstrated by the rapid development and success of mRNA COVID-19 vaccines.[1][2][3] These LNPs are multicomponent delivery systems designed to protect the fragile mRNA payload from degradation, facilitate cellular uptake, and ensure its release into the cytoplasm to be translated into the target antigen.[2][3][4] The stability of these formulations is a critical quality attribute, directly impacting vaccine efficacy, shelf-life, and the logistical requirements for distribution and storage.[5][6]

This document provides detailed application notes and experimental protocols for the development and characterization of stable LNPs utilizing ionizable lipids for vaccine applications.

Core Components of Ionizable Lipid Nanoparticles

Ionizable LNPs are typically composed of four key lipid components, each serving a distinct function:[2][7]

  • Ionizable Lipid: This is the most critical component, responsible for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH during formulation.[2][4] In the neutral pH of the bloodstream, the lipid becomes neutrally charged, minimizing toxicity.[4] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating endosomal escape and the release of the mRNA cargo into the cytoplasm.[4] The pKa of the ionizable lipid is a crucial parameter, with an optimal range of 6.6–6.9 being suggested for eliciting a robust adaptive immune response.[8]

  • Helper Lipid (e.g., DSPC, DOPE): These are neutral phospholipids (B1166683) that contribute to the structural integrity of the nanoparticle.[7][9]

  • Cholesterol: This steroid lipid enhances nanoparticle stability and can facilitate membrane fusion, aiding in the endosomal escape process.[7][9]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid helps to control the particle size during formulation and provides a hydrophilic layer that sterically stabilizes the nanoparticles, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[4][10]

Data Presentation: Formulation and Stability Parameters

The following tables summarize key quantitative data for common ionizable lipid-based LNP formulations and their stability under various conditions.

Table 1: Exemplary Ionizable LNP Formulations for mRNA Delivery

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Reference
Dlin-MC3-DMADSPCCholesterolDMG-PEG200050:10:38.5:1.5[5]
SM-102DOPECholesterolC14-PEG-200048:10:40:2[9]
ALC-0315DSPCCholesterolALC-0159Varies by formulation[1]
C12-200DOPECholesterolDMG-PEG200035:16:46.5:2.5[11]

Table 2: Physicochemical Properties of a Dlin-MC3-DMA LNP Formulation

ParameterValueMethod
Mean Hydrodynamic Size (Z-average)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)≤ 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)Near-neutral to slightly negativeElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency (EE)> 90%RiboGreen Assay

Table 3: Stability of Dlin-MC3-DMA LNPs Under Various Storage Conditions (7 Days)

Storage TemperatureChange in Size (Z-average)Change in PDIChange in Encapsulation EfficacyChange in Protein ExpressionReference
25°CMaintainedMaintainedMaintainedDecreased[2][5]
4°CMaintainedMaintainedMaintainedDecreased[2][5]
-30°CMaintainedMaintainedMaintainedMaintained[2]
-80°CIncreasedIncreasedDecreasedDecreased[2][5]
-80°C with Sucrose (B13894)MaintainedMaintainedMaintainedMaintained[2]

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidics

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible self-assembly of the nanoparticles.[9][12]

Materials:

  • Ionizable lipid (e.g., Dlin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • mRNA encoding the antigen of interest

  • Anhydrous Ethanol (B145695) (RNase-free)

  • Citrate (B86180) Buffer (10 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, 1x, RNase-free)

  • Microfluidic mixing instrument and cartridges (e.g., NanoAssemblr™)

  • Syringes and tubing (RNase-free)

  • Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[5]

    • The total lipid concentration should be optimized for the specific formulation, typically in the range of 10-25 mg/mL.

    • Ensure complete dissolution by vortexing.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the purified mRNA in citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target lipid-to-mRNA weight ratio (e.g., 10:1 to 20:1).[11]

  • Microfluidic Mixing:

    • Set up the microfluidic instrument according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[5]

    • Set the total flow rate, for example, to 12 mL/min (9 mL/min for the aqueous phase and 3 mL/min for the organic phase).[5]

    • Initiate the mixing process. The rapid mixing of the two phases will induce a change in solvent polarity, leading to the self-assembly of the lipids and encapsulation of the mRNA.[13]

    • Collect the resulting LNP solution, which will appear as a milky white suspension.

  • Purification and Buffer Exchange:

    • To remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4), perform either dialysis or TFF.[14]

    • Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against 1x PBS at 4°C overnight, with at least two buffer changes.[13]

    • Tangential Flow Filtration (TFF): For larger scale preparations, use a TFF system to concentrate the LNPs and perform diafiltration against 1x PBS. This method is faster and more scalable.[7][15]

  • Sterile Filtration and Storage:

    • Filter the purified LNP solution through a 0.22 µm sterile filter.

    • Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage. The addition of a cryoprotectant like sucrose may be necessary for frozen storage to maintain stability.[2]

Protocol 2: Characterization of mRNA-LNPs

A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute the LNP sample 1:100 in 1x PBS.[11]

  • Transfer the diluted sample to a clean cuvette.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[]

  • Perform measurements in triplicate at 25°C.

B. Zeta Potential Measurement by Electrophoretic Light Scattering (ELS):

  • Dilute the LNP sample in a low ionic strength buffer, such as 0.1x PBS, to prevent charge screening effects.[17]

  • Load the sample into the appropriate cell for the ELS instrument.

  • Measure the zeta potential. This value reflects the surface charge of the LNPs and is indicative of colloidal stability.[18]

C. mRNA Encapsulation Efficiency (EE) by RiboGreen Assay: This assay quantifies the amount of mRNA protected within the LNPs.[17][19]

  • Prepare Reagents:

    • Dilute the Quant-iT RiboGreen reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5) according to the manufacturer's protocol.[20]

    • Prepare a lysis buffer: TE buffer containing 0.5-1% Triton X-100 to disrupt the LNPs.[21]

  • Prepare Samples in a 96-well Plate:

    • Total mRNA: Dilute the LNP sample in the lysis buffer to disrupt the particles and release all mRNA.

    • Free (unencapsulated) mRNA: Dilute the LNP sample in TE buffer without Triton X-100.

  • Prepare mRNA Standard Curve: Prepare a series of known mRNA concentrations in both TE buffer and lysis buffer.

  • Incubation: Incubate the plate for 5-10 minutes at 37°C to ensure complete lysis of the LNPs in the Triton X-100 wells.[20]

  • Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all wells and incubate for 5 minutes in the dark.[20]

  • Measure Fluorescence: Read the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.[11][19]

  • Calculate EE%:

    • Determine the concentration of total and free mRNA from the respective standard curves.

    • Calculate the Encapsulation Efficiency using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Protocol 3: In Vitro Transfection of Dendritic Cells (DCs)

This protocol assesses the ability of the formulated LNPs to deliver mRNA to immune cells and induce protein expression.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or a DC cell line (e.g., DC2.4).[3][22]

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).

  • mRNA-LNP formulation (encoding a reporter protein like GFP or Luciferase).

  • 96-well cell culture plates.

  • Flow cytometer or luminometer.

Procedure:

  • Seed DCs in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the mRNA-LNP formulation in complete culture medium to achieve a range of final mRNA concentrations (e.g., 10 ng to 1 µg per well).

  • Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.[11]

  • Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

  • Assess protein expression:

    • For GFP: Harvest the cells, wash with PBS, and analyze the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) by flow cytometry.[23]

    • For Luciferase: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.[22]

Protocol 4: In Vivo Immunization and Evaluation in Mice

This protocol outlines a general procedure for evaluating the immunogenicity of an mRNA-LNP vaccine in a mouse model.[9]

Materials:

  • C57BL/6 mice (6-8 weeks old).

  • mRNA-LNP vaccine formulation.

  • Sterile PBS.

  • Syringes and needles (e.g., 27-30 gauge).

  • Anesthesia (e.g., isoflurane).

  • Materials for blood collection and tissue harvesting.

  • ELISA kits for antibody titration.

  • Reagents for ELISpot or intracellular cytokine staining (ICS) for T-cell response analysis.

Procedure:

  • Immunization:

    • Dilute the mRNA-LNP vaccine to the desired dose (e.g., 1-10 µg of mRNA) in sterile PBS.

    • Administer the vaccine to mice via intramuscular (i.m.) or subcutaneous (s.c.) injection in a volume of 50-100 µL.

    • A common immunization schedule is a prime-boost regimen, with immunizations on day 0 and day 14 or 21.[10]

  • Sample Collection:

    • Collect blood samples via tail vein or submandibular bleeding at various time points (e.g., weekly) to assess the antibody response.

  • Evaluation of Humoral Immunity:

    • Isolate serum from blood samples.

    • Measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a) using an enzyme-linked immunosorbent assay (ELISA).[24]

  • Evaluation of Cellular Immunity:

    • At the end of the study (e.g., 1-2 weeks after the final boost), euthanize the mice and harvest spleens.

    • Isolate splenocytes to perform ELISpot or ICS assays to quantify the number of antigen-specific, cytokine-producing (e.g., IFN-γ) T-cells.[10]

Visualizations

Innate Immune Signaling Pathway for mRNA-LNP Vaccines

The diagram below illustrates the key innate immune signaling pathways activated upon administration of an mRNA-LNP vaccine. The LNP facilitates the uptake of mRNA into antigen-presenting cells (APCs) like dendritic cells. Inside the cell, the mRNA can be sensed by endosomal Toll-like receptors (TLRs) and cytosolic RIG-I-like receptors (RLRs) such as MDA5.[8] This recognition triggers downstream signaling cascades involving adaptor proteins like MyD88 and MAVS, leading to the activation of transcription factors IRF3/7 and NF-κB.[8] This culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for initiating and shaping the subsequent adaptive immune response.[25][26]

Innate_Immune_Signaling cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP_mRNA mRNA-LNP mRNA_endosome mRNA LNP_mRNA->mRNA_endosome Endosomal Escape TLR7 TLR7 mRNA_endosome->TLR7 mRNA_cyto mRNA mRNA_endosome->mRNA_cyto MyD88 MyD88 TLR7->MyD88 NFkB NF-κB MyD88->NFkB MDA5 MDA5 mRNA_cyto->MDA5 Translation Translation -> Antigen mRNA_cyto->Translation MAVS MAVS MDA5->MAVS IRF3_7 IRF3/7 MAVS->IRF3_7 MAVS->NFkB IFN_genes Type I IFN Genes IRF3_7->IFN_genes Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Transcription Adaptive_Immunity Antigen Presentation & Adaptive Immunity Translation->Adaptive_Immunity IFN_response Type I IFN Response IFN_genes->IFN_response Cytokine_response Pro-inflammatory Cytokines Cytokine_genes->Cytokine_response

Caption: Innate immune sensing of mRNA-LNP vaccines in an antigen-presenting cell.

Experimental Workflow for LNP Vaccine Development

The following diagram outlines the logical workflow from LNP formulation to in vivo evaluation, as detailed in the protocols above.

LNP_Workflow Formulation 1. LNP Formulation (Microfluidics) Purification 2. Purification (Dialysis / TFF) Formulation->Purification Characterization 3. Physicochemical Characterization Purification->Characterization Size_PDI Size & PDI (DLS) Characterization->Size_PDI Zeta Zeta Potential (ELS) Characterization->Zeta EE Encapsulation Efficiency (RiboGreen Assay) Characterization->EE Stability Stability Assessment Characterization->Stability InVitro 4. In Vitro Evaluation Characterization->InVitro Transfection Transfection in Dendritic Cells InVitro->Transfection Expression Antigen Expression InVitro->Expression InVivo 5. In Vivo Evaluation (Mice) InVitro->InVivo Transfection->Expression Immunization Immunization InVivo->Immunization Humoral Humoral Response (ELISA) InVivo->Humoral Cellular Cellular Response (ELISpot/ICS) InVivo->Cellular Immunization->Humoral Immunization->Cellular

Caption: Workflow for the development and evaluation of mRNA-LNP vaccines.

References

Application Note & Protocol: Microfluidics-Based Manufacturing of Ionizable Lipid Nanoparticles for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the microfluidics-based manufacturing of lipid nanoparticles (LNPs) using a representative ionizable lipid.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1] This success is largely due to the incorporation of ionizable lipids, which are critical for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][3] An ionizable lipid possesses a tertiary amine that is protonated at acidic pH, allowing for electrostatic interaction with the negatively charged nucleic acid during formulation.[4] At physiological pH (~7.4), the lipid becomes nearly neutral, reducing toxicity and opsonization in the bloodstream.[5]

Microfluidic manufacturing offers significant advantages over traditional bulk mixing methods for LNP production.[6] By precisely controlling the mixing of a lipid-in-ethanol phase with a nucleic acid-in-aqueous buffer phase within a micro-channel, this technique allows for the highly reproducible and scalable production of LNPs with uniform size and high encapsulation efficiency.[7][8] Key parameters such as the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the two phases can be precisely tuned to control the final physicochemical characteristics of the nanoparticles.[7][9]

This document provides a detailed protocol for the formulation of LNPs using the well-characterized ionizable lipid DLin-MC3-DMA (hereafter referred to as the representative "Ionizable lipid-2") via a microfluidic mixing system. It also outlines methods for the characterization of the resulting LNPs.

Materials and Equipment

Lipids and Reagents:

  • Ionizable Lipid: DLin-MC3-DMA (MC3)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • Nucleic Acid: mRNA or siRNA of interest

  • Ethanol (B145695) (200 proof, anhydrous)

  • Citrate (B86180) Buffer (50-100 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RiboGreen™ reagent or similar nucleic acid quantification dye

  • Triton™ X-100

Equipment:

  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop, Precision NanoSystems)[9]

  • Syringe pumps

  • Syringes (gas-tight, various sizes)

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

  • Fluorescence plate reader

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, MWCO 10 kDa)

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Lipid-in-Ethanol Solution:

    • Prepare individual stock solutions of each lipid (MC3, DSPC, Cholesterol, DMG-PEG2000) in 200-proof ethanol.

    • Combine the lipid stocks to create a final lipid mixture in ethanol at a molar ratio of 50:10:38.5:1.5 (MC3:DSPC:Cholesterol:DMG-PEG2000).[10]

    • The total lipid concentration in the final ethanol solution should be between 10-20 mg/mL.

    • Vortex thoroughly to ensure complete mixing. This solution is the "organic phase".

  • Nucleic Acid-in-Aqueous Buffer Solution:

    • Dissolve the mRNA or siRNA payload in a 50-100 mM citrate buffer at pH 4.0.[8]

    • The concentration will depend on the desired final lipid-to-nucleic acid ratio (w/w), which is typically between 10:1 and 20:1.[11]

    • Ensure the nucleic acid is fully dissolved. This solution is the "aqueous phase".

Protocol 2: LNP Assembly via Microfluidics

The following workflow describes the general process for LNP formation using a microfluidic system.

  • System Setup:

    • Load the organic phase (lipid-ethanol solution) and the aqueous phase (nucleic acid-buffer solution) into separate gas-tight syringes.

    • Install the syringes onto the syringe pumps of the microfluidic device.

    • Prime the system according to the manufacturer's instructions to remove any air bubbles.

  • Formulation Run:

    • Set the Flow Rate Ratio (FRR) . A typical starting FRR is 3:1 (Aqueous:Organic).[7]

    • Set the Total Flow Rate (TFR) . A typical starting TFR is 12 mL/min.[11]

    • Initiate the pumps. The two solutions will converge in the microfluidic mixing chip (e.g., a staggered herringbone mixer), causing rapid nanoprecipitation and the self-assembly of LNPs.[12][13]

    • Collect the resulting milky-white LNP solution from the outlet port.

Protocol 3: Downstream Processing
  • Dilution: Immediately after collection, dilute the LNP solution with an equal volume of PBS (pH 7.4) to reduce the ethanol concentration and stabilize the newly formed particles.

  • Buffer Exchange:

    • Transfer the diluted LNP solution into a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform dialysis against sterile PBS (pH 7.4) for at least 6 hours, with at least two changes of buffer. This step removes the ethanol and exchanges the acidic buffer for a physiological buffer.[9]

    • Alternatively, for larger volumes, tangential flow filtration (TFF) can be used for buffer exchange.

  • Sterilization:

    • Recover the LNP solution from the dialysis cassette.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final product at 4°C.

Protocol 4: LNP Characterization
  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the final LNP solution in PBS.

    • Measure the hydrodynamic diameter (Z-average size) and PDI using a Dynamic Light Scattering (DLS) instrument.

    • Acceptable LNPs typically have a size between 80-150 nm and a PDI < 0.2.[10]

  • Encapsulation Efficiency (EE) Measurement:

    • This protocol uses a fluorescent dye (e.g., RiboGreen) that specifically binds to nucleic acids.

    • Prepare two sets of samples from the final LNP solution in a 96-well plate.

    • Set 1 (Total RNA): Add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and expose all the encapsulated RNA.

    • Set 2 (Free RNA): Do not add lysis buffer. This will measure only the unencapsulated RNA on the exterior of the particles.

    • Add the RiboGreen working solution to all wells and incubate as per the manufacturer's instructions.

    • Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm) using a plate reader.

    • Calculate EE using the following formula:

      • EE (%) = [(Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total] x 100

    • High-quality formulations typically achieve an EE > 90%.[7][10]

Expected Results & Data

The physicochemical properties of LNPs are highly dependent on the formulation and microfluidic parameters. The tables below summarize typical data.

Table 1: Effect of Microfluidic Parameters on MC3-based LNP Properties Data is representative and compiled from literature. Actual results may vary.

Total Flow Rate (TFR) (mL/min)Flow Rate Ratio (FRR) (Aqueous:Organic)Approx. Particle Size (nm)Approx. PDIReference
53:1~95~0.20[7],[9]
123:1~80~0.15[7],[11]
203:1~70~0.12[7],[9]
201:1~90~0.22[7]
205:1~60~0.18[10]

Table 2: Typical Formulation Characteristics (Molar Ratio: 50:10:38.5:1.5 MC3:DSPC:Chol:DMG-PEG2000; TFR: 12 mL/min; FRR: 3:1)

ParameterExpected Value
Particle Size (Z-average)80 ± 10 nm
Polydispersity Index (PDI)< 0.15
Encapsulation Efficiency (EE)> 95%

Mechanism of LNP-mediated Delivery

The ionizable lipid is central to the mechanism of action, particularly in enabling the escape of the nucleic acid cargo from the endosome into the cytoplasm where it can be translated (mRNA) or engage with the silencing complex (siRNA).

Upon administration, the LNP circulates with a near-neutral surface charge.[5] After being internalized by a cell via endocytosis, the LNP is trafficked into an endosome.[] As the endosome matures, its internal pH drops to around 5.0-6.0.[] This acidic environment causes the protonation of the ionizable lipid's amine headgroup, giving it a positive charge.[15] The now cationic LNP interacts with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer structures, which ultimately ruptures the endosome and releases the nucleic acid payload into the cytoplasm.[5][15]

References

Application Notes and Protocols for Quality Control of Ionizable Lipid-Containing LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA.[1] The critical quality attributes (CQAs) of these LNPs are highly dependent on their composition and manufacturing process.[2][3] Ionizable lipids are a key component, crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[4][5]

This document provides a comprehensive overview of the essential quality control (QC) assays for LNPs formulated with a representative ionizable lipid. Since "Ionizable lipid-2" is not a standard publicly documented entity, the following protocols are designed to be adaptable for any specific ionizable lipid used in LNP formulations. Rigorous QC testing ensures the batch-to-batch consistency, stability, safety, and efficacy of the final therapeutic product.[3][6]

Key Quality Control Assays & Critical Quality Attributes (CQAs)

A set of well-defined analytical methods is required to characterize LNPs and ensure they meet the required specifications. The primary CQAs for ionizable lipid-containing LNPs are summarized below.[6][7]

Overall Quality Control Workflow

The characterization of LNPs involves a multi-step process, starting from the initial formulation and proceeding through a series of physicochemical and biological assays to ensure the final product meets all quality standards.

QC_Workflow cluster_0 LNP Formulation cluster_1 Primary Physicochemical Analysis cluster_2 Compositional & Advanced Analysis cluster_3 Functional & Safety Assays cluster_4 Final Product Formulation Microfluidic Mixing of Lipids and Payload Size_PDI Size (DLS) & PDI Measurement Formulation->Size_PDI Zeta Zeta Potential (ELS) Size_PDI->Zeta EE Encapsulation Efficiency (Fluorescence Assay) Zeta->EE Lipid_Comp Lipid Component Quantification (HPLC) EE->Lipid_Comp pKa pKa Determination (TNS Assay) Lipid_Comp->pKa Morphology Morphology (cryo-TEM) (Optional) pKa->Morphology Potency In Vitro Potency (Cell-Based Assay) Morphology->Potency Safety Sterility & Endotoxin Potency->Safety Release Batch Release Safety->Release EE_Workflow cluster_prep Sample & Reagent Preparation cluster_measure Fluorescence Measurement cluster_calc Calculation Prep_RNA Prepare RNA Standard Curve (Known Concentrations) Plate Add Samples and Dye to 96-Well Plate Prep_RNA->Plate Prep_LNP_A Aliquot LNP Sample (A) + TE Buffer Prep_LNP_A->Plate Prep_LNP_B Aliquot LNP Sample (B) + TE Buffer with Triton X-100 Prep_LNP_B->Plate Prep_Dye Prepare RiboGreen Working Solution Prep_Dye->Plate Incubate Incubate 5 min (Protect from Light) Plate->Incubate Read Read Fluorescence (Ex: ~480 nm, Em: ~520 nm) Incubate->Read Calc_Free Calculate Free RNA Conc. (from Sample A vs Std Curve) Read->Calc_Free Calc_Total Calculate Total RNA Conc. (from Sample B vs Std Curve) Read->Calc_Total Calc_EE Calculate EE% EE% = (Total - Free) / Total * 100 Calc_Free->Calc_EE Calc_Total->Calc_EE Potency_Workflow cluster_cell_prep Cell Preparation cluster_transfection LNP Transfection cluster_readout Signal Readout cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate (e.g., HEK293, HepG2) Incubate_Attach Incubate Overnight (Allow Cells to Attach) Seed->Incubate_Attach Prepare_Doses Prepare Serial Dilutions of LNP Samples Incubate_Attach->Prepare_Doses Treat Add LNP Dilutions to Cells Prepare_Doses->Treat Incubate_Express Incubate for 24-48 Hours (Allow Protein Expression) Treat->Incubate_Express Lyse Lyse Cells Incubate_Express->Lyse Add_Substrate Add Detection Substrate (e.g., Luciferin for Luciferase) Lyse->Add_Substrate Read_Signal Measure Signal (e.g., Luminescence) Add_Substrate->Read_Signal Plot Plot Dose-Response Curve Read_Signal->Plot Calculate Calculate EC50 or Relative Potency vs Reference Plot->Calculate

References

Application Notes and Protocols for the Characterization of Ionizable Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines. The critical quality attributes (CQAs) of these LNPs, such as particle size, surface charge, morphology, and the efficiency of nucleic acid encapsulation, are directly linked to their in vivo performance, including stability, biodistribution, and transfection efficiency. Therefore, robust and accurate analytical characterization is paramount for the development and quality control of LNP-based drug products.

These application notes provide an overview and detailed protocols for the key analytical techniques used to characterize ionizable lipid-2 LNPs.

Particle Size and Polydispersity Index (PDI)

The size and size distribution of LNPs are critical parameters that influence their biological fate. For instance, for intravenous administration, a particle size of less than 200nm is generally desired to avoid rapid clearance by the reticuloendothelial system (RES) and to prolong circulation time.[] The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a sample, with a lower PDI value (ideally < 0.2) indicating a more uniform and monodisperse population.[2]

Key Analytical Technique: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is the most commonly used technique for measuring the hydrodynamic diameter and PDI of LNPs.[][3] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.

Quantitative Data Summary
ParameterTypical Range for LNPsSignificance
Hydrodynamic Diameter (Z-average) 50 - 150 nmInfluences in vivo circulation time and biodistribution.
Polydispersity Index (PDI) < 0.2Indicates a monodisperse and stable LNP population.[2]

Experimental Workflow: DLS Measurement

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis Sample LNP Sample Dilution Dilute with appropriate buffer (e.g., 1X PBS) Sample->Dilution Cuvette Transfer to cuvette Dilution->Cuvette Instrument Place cuvette in DLS instrument Cuvette->Instrument Equilibration Temperature equilibration Instrument->Equilibration Measurement Perform measurement Equilibration->Measurement Software Analyze data using instrument software Measurement->Software Report Report Z-average diameter and PDI Software->Report

Caption: Workflow for LNP size and PDI measurement using DLS.

Protocol: DLS Measurement of LNP Size and PDI

Materials:

  • LNP dispersion

  • Filtered (0.2 µm) 1X Phosphate Buffered Saline (PBS) or other suitable buffer[4]

  • DLS instrument (e.g., Malvern Zetasizer)[4]

  • Disposable cuvettes[4]

Procedure:

  • Sample Preparation:

    • Allow the LNP sample and buffer to reach thermal equilibrium with the instrument temperature.

    • Dilute the LNP sample with filtered buffer to an appropriate concentration. The optimal concentration depends on the instrument and sample scattering properties. A 100-fold dilution is a good starting point.[4]

    • Gently mix the diluted sample by inverting the tube. Avoid vortexing to prevent particle aggregation.

  • Instrument Setup:

    • Set the measurement parameters on the DLS instrument, including the dispersant properties (viscosity and refractive index of the buffer), temperature, and measurement angle (e.g., backscatter).[4]

  • Measurement:

    • Carefully pipette the diluted LNP sample into a clean, dust-free cuvette, ensuring no air bubbles are present.[4]

    • Place the cuvette in the instrument's cell holder.

    • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

    • Initiate the measurement. Typically, 3-5 measurements are performed and averaged.

  • Data Analysis:

    • The instrument software will calculate the Z-average hydrodynamic diameter and the polydispersity index (PDI).

    • Analyze the size distribution report for any signs of aggregation or multiple particle populations.

Zeta Potential

Zeta potential is an indicator of the surface charge of LNPs and is a critical parameter for predicting their stability in suspension and their interaction with biological membranes.[5] For ionizable LNPs, the zeta potential is pH-dependent due to the protonation state of the ionizable lipid.

Key Analytical Technique: Electrophoretic Light Scattering (ELS)

Electrophoretic Light Scattering (ELS) is the standard technique for measuring the zeta potential of nanoparticles.[5] It works by applying an electric field across the sample and measuring the velocity of the charged particles, which is proportional to their zeta potential.[5]

Quantitative Data Summary
ParameterTypical Range for Ionizable LNPsSignificance
Zeta Potential at Neutral pH Slightly negative to neutralA near-neutral surface charge at physiological pH can reduce non-specific interactions and improve in vivo circulation.
Zeta Potential at Acidic pH PositiveA positive charge in the acidic environment of the endosome is thought to facilitate endosomal escape.

Experimental Workflow: Zeta Potential Measurement

Zeta_Potential_Workflow cluster_prep Sample Preparation cluster_measurement ELS Measurement cluster_analysis Data Analysis Sample LNP Sample Dilution Dilute with low ionic strength buffer (e.g., 10 mM NaCl) Sample->Dilution Cell_Loading Load into zeta cell Dilution->Cell_Loading Instrument Place zeta cell in ELS instrument Cell_Loading->Instrument Equilibration Temperature equilibration Instrument->Equilibration Measurement Apply electric field and measure Equilibration->Measurement Software Calculate zeta potential Measurement->Software Report Report mean zeta potential and distribution Software->Report

Caption: Workflow for LNP zeta potential measurement using ELS.

Protocol: ELS Measurement of LNP Zeta Potential

Materials:

  • LNP dispersion

  • Filtered (0.2 µm or smaller) low ionic strength buffer (e.g., 10 mM NaCl)[6]

  • ELS instrument with appropriate zeta cells[6]

  • Syringe or pipette for cell loading[6]

Procedure:

  • Sample Preparation:

    • Prepare the LNP sample in a low ionic strength medium to ensure sufficient particle mobility.[6] High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.

    • The sample concentration should be optimized for the instrument.

  • Instrument Setup:

    • Set the measurement parameters, including the dispersant properties, temperature, and applied voltage.

  • Measurement:

    • Carefully load the sample into the zeta cell, avoiding the introduction of air bubbles.[6]

    • Place the cell in the instrument, ensuring proper contact of the electrodes.

    • Allow the sample to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

  • Data Analysis:

    • The software will provide the mean zeta potential and the zeta potential distribution.

    • It is crucial to report the pH and conductivity of the sample along with the zeta potential value, as these factors significantly influence the measurement.[5]

mRNA Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical parameter that quantifies the amount of mRNA successfully encapsulated within the LNPs versus the total amount of mRNA used in the formulation. High EE is desirable for maximizing the therapeutic dose and ensuring product consistency.

Key Analytical Technique: RiboGreen Assay

The RiboGreen assay is a widely used fluorescence-based method to determine mRNA encapsulation efficiency.[7][8] The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of free and total mRNA can be quantified, respectively.[8][9]

Quantitative Data Summary
ParameterTypical Range for LNPsSignificance
Encapsulation Efficiency > 90%High encapsulation is crucial for therapeutic efficacy and minimizing potential side effects from free nucleic acids.

Experimental Workflow: RiboGreen Assay

RiboGreen_Workflow cluster_prep Sample Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis LNP_Sample LNP Sample Sample_A Sample A: Intact LNPs LNP_Sample->Sample_A Sample_B Sample B: LNPs + Detergent (e.g., Triton X-100) LNP_Sample->Sample_B Add_Dye Add RiboGreen dye to both samples Sample_A->Add_Dye Sample_B->Add_Dye Incubate Incubate in the dark Add_Dye->Incubate Measure_Fluorescence Measure fluorescence (excitation ~480 nm, emission ~520 nm) Incubate->Measure_Fluorescence Calc_Free_mRNA Calculate free mRNA from Sample A Measure_Fluorescence->Calc_Free_mRNA Calc_Total_mRNA Calculate total mRNA from Sample B Measure_Fluorescence->Calc_Total_mRNA Std_Curve Prepare mRNA standard curve Std_Curve->Calc_Free_mRNA Std_Curve->Calc_Total_mRNA Calc_EE Calculate Encapsulation Efficiency (%) Calc_Free_mRNA->Calc_EE Calc_Total_mRNA->Calc_EE

Caption: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.

Protocol: RiboGreen Assay for Encapsulation Efficiency

Materials:

  • LNP dispersion

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • mRNA standard of known concentration

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of mRNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • For Free mRNA: Dilute the LNP sample in TE buffer.

    • For Total mRNA: Dilute the LNP sample in TE buffer containing a final concentration of 0.1-1% Triton X-100 to lyse the LNPs. Incubate for a few minutes at room temperature. The optimal Triton X-100 concentration may need to be determined for different LNP formulations.[9]

  • RiboGreen Assay:

    • Add the diluted RiboGreen reagent to the wells containing the standards and the LNP samples (both with and without detergent).

    • Incubate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the RiboGreen dye (e.g., ~480 nm and ~520 nm, respectively).

  • Calculation:

    • Generate a standard curve by plotting fluorescence intensity versus mRNA concentration.

    • Determine the concentration of free mRNA from the fluorescence of the intact LNP sample.

    • Determine the concentration of total mRNA from the fluorescence of the lysed LNP sample.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

LNP Morphology and Internal Structure

Visualizing the morphology and internal structure of LNPs is crucial for understanding their formation, stability, and mechanism of nucleic acid delivery.

Key Analytical Techniques: Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS)
  • Cryo-TEM provides direct visualization of individual LNPs in their near-native, hydrated state.[10] It can reveal information about particle size distribution, morphology (e.g., spherical, multilamellar), lamellarity, and the presence of aggregates or "blebs".[10][11][12]

  • SAXS is a powerful technique for characterizing the average internal structure of a large population of LNPs in solution.[13][14][15] It can provide information on the overall particle shape, the internal lipid organization (e.g., lamellar, hexagonal phases), and the arrangement of the encapsulated nucleic acid.[13][16]

Quantitative Data Summary
TechniqueParameterTypical Observations for LNPsSignificance
Cryo-TEM MorphologyPredominantly spherical particles.[17][18]Deviations from spherical morphology can indicate formulation issues.
Internal StructureElectron-dense core, sometimes with an ordered internal structure.[16]Provides insights into nucleic acid condensation and packaging.
SAXS Form FactorProvides information on particle size and shape.Complements DLS data with structural information.
Structure FactorReveals the internal arrangement of lipids and nucleic acids.[16]Can distinguish between different internal phases (e.g., lamellar, inverted hexagonal).[16]

Experimental Workflow: Cryo-TEM Analysis

CryoTEM_Workflow cluster_prep Sample Preparation cluster_imaging Cryo-TEM Imaging cluster_analysis Image Analysis Apply_Sample Apply a small volume (3-4 µL) of LNP suspension to a TEM grid Blot Blot excess liquid Apply_Sample->Blot Plunge_Freeze Rapidly plunge-freeze in liquid ethane (B1197151) Blot->Plunge_Freeze Load_Grid Transfer frozen grid to cryo-TEM Plunge_Freeze->Load_Grid Image_Acquisition Acquire images at low electron dose Load_Grid->Image_Acquisition Particle_Analysis Analyze images for size, morphology, and internal structure Image_Acquisition->Particle_Analysis Quantitative_Analysis Perform quantitative analysis on a large number of particles Particle_Analysis->Quantitative_Analysis

Caption: Workflow for LNP morphological analysis using Cryo-TEM.

Protocol: Cryo-TEM Sample Preparation and Imaging

Materials:

  • LNP dispersion

  • TEM grids (e.g., lacey carbon or holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

  • Cryo-transmission electron microscope

Procedure:

  • Grid Preparation:

    • Place a TEM grid in the plunge-freezing apparatus.

  • Sample Application:

    • Apply a small volume (typically 3-4 µL) of the LNP suspension to the grid.[12]

  • Blotting and Plunge-Freezing:

    • The apparatus automatically blots away excess liquid, leaving a thin film of the sample across the grid holes.

    • The grid is then rapidly plunged into liquid ethane cooled by liquid nitrogen, which vitrifies the water and preserves the LNPs in their native state.

  • Imaging:

    • The vitrified grid is transferred to a cryo-TEM under cryogenic conditions.

    • Images are acquired at a low electron dose to minimize radiation damage to the sample.

  • Image Analysis:

    • The acquired images are analyzed to determine particle size distribution, morphology, lamellarity, and to observe the internal structure of the LNPs. Automated image analysis tools can be used for quantitative measurements.[12]

Apparent pKa of Ionizable Lipid

The apparent pKa of the ionizable lipid within the LNP is a critical parameter that governs the pH-responsive behavior of the nanoparticle. An apparent pKa in the range of 6-7 is often desired, as this allows the LNP to remain relatively neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome, facilitating endosomal escape.[19]

Key Analytical Technique: TNS Fluorescence Assay

A common method to determine the apparent pKa is a fluorescence assay using the dye 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS).[20] TNS is a fluorescent probe that exhibits increased fluorescence intensity in a hydrophobic environment. As the pH of the LNP suspension is decreased, the ionizable lipid becomes protonated and positively charged, leading to electrostatic interactions with the negatively charged TNS and its partitioning into the more hydrophobic regions of the LNP, resulting in an increase in fluorescence.

Experimental Workflow: Apparent pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Prepare_Buffers Prepare a series of buffers with a range of pH values Mix_Samples Mix LNP suspension with TNS dye in each buffer Prepare_Buffers->Mix_Samples Incubate Incubate samples Mix_Samples->Incubate Measure_Fluorescence Measure fluorescence intensity for each sample Incubate->Measure_Fluorescence Plot_Data Plot fluorescence intensity vs. pH Measure_Fluorescence->Plot_Data Fit_Curve Fit the data to a sigmoidal curve Plot_Data->Fit_Curve Determine_pKa Determine the apparent pKa (pH at half-maximal fluorescence) Fit_Curve->Determine_pKa

Caption: Workflow for determining the apparent pKa of ionizable LNPs using a TNS assay.

Protocol: TNS Assay for Apparent pKa Determination

Materials:

  • LNP dispersion

  • A series of buffers covering a pH range from approximately 3 to 9 (e.g., citrate, phosphate, and borate (B1201080) buffers)

  • TNS stock solution in a suitable solvent (e.g., ethanol)

  • pH meter

  • Fluorometer or fluorescence plate reader

Procedure:

  • Sample Preparation:

    • In a 96-well plate or individual cuvettes, mix the LNP suspension with the TNS stock solution and the different pH buffers to achieve the desired final concentrations and pH values.

  • Incubation:

    • Incubate the samples for a set period at a controlled temperature to allow for equilibration.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each sample using an appropriate excitation and emission wavelength for TNS (e.g., excitation ~320 nm, emission ~430 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve.

    • The apparent pKa is the pH value at which the fluorescence is 50% of the maximum.

Conclusion

The analytical techniques and protocols described in these application notes provide a comprehensive framework for the characterization of this compound LNPs. A multi-faceted approach employing orthogonal techniques is essential for a thorough understanding of the physicochemical properties of these complex drug delivery systems and for ensuring their quality, safety, and efficacy.

References

Application Notes & Protocols for Scale-Up of Ionizable Lipid LNP Production for Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid-based therapeutics, most notably demonstrated by the rapid development and success of mRNA vaccines for COVID-19.[1][2] These LNPs are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid.[3][4] The ionizable lipid is a critical component, as its pH-dependent positive charge is essential for encapsulating negatively charged nucleic acids during formulation at a low pH and for facilitating endosomal escape and payload release into the cytoplasm at physiological pH.[][6][7]

As therapeutic candidates advance from preclinical research to clinical trials, the manufacturing process must be scaled up significantly while maintaining strict control over the final product's critical quality attributes (CQAs).[8] This transition from small, laboratory-scale batches to large-scale, cGMP-compliant production presents numerous challenges, including ensuring batch-to-batch consistency, maintaining particle size and encapsulation efficiency, and securing a reliable supply of high-quality raw materials.[9][10]

These application notes provide a detailed overview and protocols for the scalable manufacturing of ionizable lipid-containing LNPs for clinical applications. They cover LNP formulation, scalable manufacturing techniques, purification, and the analytical methods required for quality control.

LNP Components and Formulation

The composition of the LNP is a critical factor determining its stability, delivery efficiency, and overall therapeutic efficacy. A typical formulation consists of four lipid components, each serving a specific function.

  • Ionizable Lipid: This is the cornerstone of the LNP, responsible for encapsulating the nucleic acid payload and facilitating its release into the cell's cytoplasm.[4][7] At a low pH (around 4.0) used during formulation, the ionizable lipid is positively charged, enabling electrostatic interaction with the negatively charged nucleic acid.[] In the bloodstream (at physiological pH ~7.4), it becomes neutral, reducing toxicity.[] Once inside the endosome, the lower pH environment again protonates the lipid, promoting the disruption of the endosomal membrane and the release of the cargo.[6] Examples of clinically validated ionizable lipids include DLin-MC3-DMA, SM-102, and ALC-0315.[7]

  • Phospholipid: Often a helper lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), this component provides structural integrity to the nanoparticle.[3][4]

  • Cholesterol: This sterol lipid enhances the stability of the LNP, modulates membrane fluidity, and can facilitate fusion with the endosomal membrane.[3][4][11]

  • PEGylated Lipid (PEG-Lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG), this component forms a protective hydrophilic layer on the surface of the LNP.[4] This "stealth" coating helps to increase circulation time in the bloodstream by reducing clearance by the immune system.[4]

The molar ratio of these components is a critical parameter that must be optimized for each specific nucleic acid payload and therapeutic application.

Table 1: Example LNP Formulation Ratios
ComponentExample Molar Ratio (%)[12]Function
Ionizable Lipid50Encapsulation and endosomal escape
Phospholipid (DSPC)10Structural integrity
Cholesterol38.5Stability and membrane fusion
PEG-Lipid1.5Increases circulation time

LNP Manufacturing: From Lab Scale to Clinical Production

The transition from lab-scale to clinical-scale LNP production requires a manufacturing method that is reproducible, scalable, and maintains consistent LNP characteristics.[13] While methods like sonication or extrusion may be suitable for small batches, microfluidics has emerged as the preferred technology for scalable and controlled LNP manufacturing.[10][13][14]

dot

Caption: High-level workflow for LNP manufacturing from preparation to fill/finish.

Microfluidic Mixing for Scalable Production

Microfluidic systems utilize precisely engineered micro-channels to achieve rapid and controlled mixing of the lipid-ethanol phase with the nucleic acid-aqueous phase.[14][15] This non-turbulent, laminar flow process leads to the self-assembly of LNPs with uniform size and high encapsulation efficiency.[10] The key advantage of microfluidics is its scalability; the process can be scaled out by using multiple microfluidic mixers in parallel or scaled up by using systems with higher flow rates, without needing to re-optimize the core formulation parameters.[6][16]

Table 2: Key Process Parameters for Microfluidic LNP Production
ParameterDescriptionImpact on LNP Characteristics
Total Flow Rate (TFR) The combined flow rate of the lipid and aqueous phases.Higher TFRs generally lead to faster mixing and result in smaller LNPs with a narrower size distribution.[17]
Flow Rate Ratio (FRR) The ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate.Affects the polarity of the solvent mixture during particle formation and can significantly impact particle size.[14]
Buffer pH The pH of the aqueous buffer containing the nucleic acid.Must be acidic (typically pH 3-5) to ensure the ionizable lipid is positively charged for efficient nucleic acid complexation.[14][18]
Ethanol (B145695) Concentration The concentration of ethanol in the final mixture.Influences the speed of nanoprecipitation and the final particle size.[18]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for producing mRNA-LNPs using a microfluidic system.

1. Preparation of Solutions:

  • Lipid Stock (Organic Phase):

    • Based on the desired molar ratio (e.g., 50:10:38.5:1.5), dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol to achieve a final total lipid concentration (e.g., 25 mM).[12]

    • Gentle heating (e.g., 60-65°C) may be required to fully dissolve all lipid components, particularly DSPC and cholesterol.[12]

    • Maintain the cholesterol-containing solution at >37°C to prevent precipitation.[12]

  • mRNA Stock (Aqueous Phase):

    • Dissolve the mRNA in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0). The final concentration will depend on the desired RNA:lipid ratio.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr® platform) according to the manufacturer's instructions.

  • Prime the system with ethanol and the aqueous buffer to ensure all lines are filled and free of air bubbles.

  • Load the lipid stock solution into the syringe for the organic phase inlet and the mRNA stock solution into the syringe for the aqueous phase inlet.

  • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is an FRR of 3:1 (Aqueous:Organic).

  • Initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and the formation of LNPs.

  • Collect the resulting LNP suspension from the outlet. The suspension will contain ethanol and needs to be purified.

Protocol 2: LNP Purification and Concentration using Tangential Flow Filtration (TFF)

TFF is the standard method for purifying and concentrating LNPs at scale, efficiently removing ethanol and unencapsulated mRNA.[6][19]

1. TFF System Setup:

  • Select a TFF hollow fiber cartridge with an appropriate molecular weight cut-off (e.g., 100-500 kDa) to retain the LNPs while allowing smaller molecules like ethanol and free nucleic acids to pass through.

  • Assemble and sanitize the TFF system according to the manufacturer's protocol.

  • Flush the system with the final formulation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and measure the water flux to ensure membrane integrity.

2. Diafiltration (Buffer Exchange):

  • Transfer the collected LNP suspension to the TFF system's reservoir.

  • Begin circulating the LNP suspension through the hollow fiber cartridge.

  • Continuously add the final formulation buffer (e.g., PBS, pH 7.4) to the reservoir at the same rate that filtrate is being removed. This process exchanges the initial low-pH, ethanol-containing buffer with the final formulation buffer.

  • Perform at least 5-10 diavolumes to ensure complete removal of ethanol and neutralization of the pH.

3. Concentration:

  • After diafiltration is complete, stop adding new buffer to the reservoir.

  • Continue to circulate the LNP suspension, removing filtrate until the desired final LNP concentration is reached.

4. Final Steps:

  • Recover the concentrated LNP formulation from the system.

  • Perform a final sterile filtration step using a 0.2 µm filter.[12]

  • Store the final LNP product at 2-8°C for short-term storage or frozen for long-term stability.

Quality Control and Characterization

Rigorous quality control is essential to ensure the safety, efficacy, and consistency of LNP batches produced for clinical trials.[13] A suite of analytical techniques is employed to assess the Critical Quality Attributes (CQAs) of the final product.[20]

dot

Quality_Control_Cascade cluster_physicochemical Physicochemical Properties cluster_composition Composition & Payload cluster_safety Safety & Sterility LNP_Product Final LNP Product DLS Dynamic Light Scattering (DLS) - Particle Size - Polydispersity Index (PDI) LNP_Product->DLS Zeta Zeta Potential - Surface Charge LNP_Product->Zeta HPLC HPLC-CAD - Lipid Component Quantification - Lipid Purity LNP_Product->HPLC UV_Spec UV-Vis Spectroscopy (e.g., RiboGreen Assay) - Total RNA Content - Encapsulation Efficiency LNP_Product->UV_Spec Sterility Sterility Testing LNP_Product->Sterility Endotoxin Endotoxin (LAL Test) LNP_Product->Endotoxin

Caption: Key quality control tests for clinical-grade LNP products.

Table 3: Critical Quality Attributes and Analytical Methods
Critical Quality Attribute (CQA)MethodTypical Specification for Clinical Use
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)[19]Size: 80 - 120 nm, PDI: < 0.2
Encapsulation Efficiency (EE) UV-Vis Spectroscopy (e.g., RiboGreen assay) with and without detergent lysis> 90%
Lipid Component Quantification & Purity High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)[19]Conforms to predefined molar ratios; high purity of individual lipids
pH and Osmolality pH meter, OsmometerpH: 7.0 - 7.5; Osmolality: 280 - 320 mOsm/kg
Sterility Compendial sterility testSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) testConforms to regulatory limits for parenteral drugs
Protocol 3: Measuring Encapsulation Efficiency (EE)

This protocol uses a fluorescent dye (like RiboGreen) that specifically binds to nucleic acids to determine the percentage of mRNA encapsulated within the LNPs.

  • Prepare a standard curve of the mRNA used in the formulation.

  • Prepare two sets of samples from the final LNP product.

  • Sample Set A (Free RNA): Dilute the LNP sample in a suitable buffer (e.g., TE buffer). Add the RiboGreen dye and measure the fluorescence. This reading corresponds to the amount of unencapsulated mRNA on the outside of the LNPs.

  • Sample Set B (Total RNA): Dilute another aliquot of the LNP sample in the same buffer. Add a lysis agent (e.g., 0.2% Triton X-100) and incubate for ~15 minutes to break open the LNPs and release the encapsulated mRNA.[12] Add the RiboGreen dye and measure the fluorescence. This reading corresponds to the total amount of mRNA in the sample.

  • Calculate the Encapsulation Efficiency using the following formula:

    • EE (%) = ( (Fluorescence_TotalRNA - Fluorescence_FreeRNA) / Fluorescence_TotalRNA ) * 100

Conclusion

The successful scale-up of ionizable lipid-2 LNP production for clinical trials is a complex, multi-faceted process that requires careful optimization of formulation, precise control over manufacturing parameters, and rigorous analytical characterization.[1] Microfluidic-based manufacturing provides a robust and scalable platform that enables the consistent production of high-quality LNPs.[10][15] By implementing the protocols and quality control measures outlined in these notes, researchers and drug developers can navigate the challenges of scaling up, paving the way for the clinical translation of novel nucleic acid-based therapies. Adherence to cGMP guidelines throughout the process is paramount to ensure patient safety and regulatory compliance.[8][21]

References

Application Note & Protocol: Ionizable Lipids for Self-Amplifying RNA (saRNA) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-amplifying RNA (saRNA) represents a promising next-generation platform for vaccines and therapeutics, offering the potential for dose-sparing and prolonged protein expression compared to conventional messenger RNA (mRNA).[1][2] The large size and negative charge of saRNA necessitate a delivery vehicle to protect it from degradation by nucleases and facilitate its entry into target cells.[3][4] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform for RNA delivery.[1][5]

A critical component of modern LNP formulations is the ionizable lipid.[6][7] These lipids possess a unique pH-sensitive character; they are neutrally charged at physiological pH (around 7.4), which minimizes toxicity, but become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[3][8][9] This charge switch is crucial for two reasons: first, it allows for the efficient encapsulation of negatively charged saRNA during the formulation process at a low pH, and second, it facilitates the release of the saRNA payload from the endosome into the cytoplasm, a critical step for its function.[9][10]

This document provides detailed protocols and data for the formulation of saRNA using clinically relevant ionizable lipids such as DLin-MC3-DMA (MC3), SM-102, and ALC-0315, which have been successfully used in FDA-approved RNA therapeutics and vaccines.[5][10][11]

Key Components of saRNA-LNP Formulations

Effective saRNA delivery relies on a multi-component LNP system where each lipid plays a distinct role.[1]

  • Ionizable Lipid: The core functional component. It complexes with the saRNA, facilitates encapsulation, and mediates endosomal escape.[5][7] The choice of ionizable lipid significantly impacts delivery potency and safety.[2][12]

  • Helper Phospholipid: Typically 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). These lipids provide structural integrity to the nanoparticle.[5]

  • Cholesterol: A structural component that enhances the stability and fluidity of the LNP, contributing to improved intracellular delivery.[5][10]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 or DMG-PEG2000). It controls particle size during formation and provides a hydrophilic shell that prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[5][10]

Quantitative Data Summary

The following tables summarize typical formulation compositions and resulting physicochemical properties of saRNA-LNPs based on published data.

Table 1: Comparison of LNP Formulations for saRNA Delivery
Ionizable Lipid Lipid Composition Molar Ratio (%) N:P Ratio *Reference
Dlin-MC3-DMAIonizable Lipid : DSPC : Cholesterol : DMG-PEG200050 : 10 : 38.5 : 1.58:1[3][10]
Proprietary Ionizable LipidIonizable Lipid : Helper Lipid (DSPC or DOPE) : Cholesterol : DMG-PEG2000Not Disclosed6:1[1]
Dlin-MC3-DMAIonizable Lipid : Cholesterol : DSPC : DMG-PEG200050 : 38.5 : 10 : 1.58:1[3]

*N:P Ratio: The molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the RNA backbone. This ratio is a critical parameter influencing encapsulation and expression.

Table 2: Physicochemical Properties of saRNA-LNPs
Formulation Base Particle Size (Diameter, nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
Proprietary Ionizable Lipid~80~0.10-2 to +2>84
Dlin-MC3-DMA~120<0.3Not Reported>90
Cationic Lipids (for comparison)150 - 380>0.3Not Reported>90

Experimental Workflows & Mechanisms

The following diagrams illustrate the general workflow for producing and testing saRNA-LNPs and the mechanism by which they deliver their payload.

G cluster_prep Phase Preparation cluster_form LNP Formulation cluster_process Downstream Processing cluster_char Quality Control cluster_eval Functional Evaluation A Lipid Mix in Ethanol (Ionizable, Helper, Cholesterol, PEG) C Microfluidic Mixing (e.g., NanoAssemblr) A->C B saRNA in Aqueous Buffer (e.g., 100 mM Citrate, pH 4.0) B->C D Dilution with Buffer (e.g., PBS) C->D E Purification & Concentration (e.g., Centrifugal Filtration) D->E F Size & PDI (DLS) E->F G Encapsulation % (RiboGreen) E->G H RNA Integrity E->H I In Vitro Transfection E->I J In Vivo Studies E->J

Caption: General workflow for saRNA-LNP formulation and characterization.

G cluster_cell Target Cell cluster_endo Endosome (pH 5.0-6.5) cluster_cyto Cytoplasm (pH 7.4) B LNP with Protonated Ionizable Lipid (+ve charge) C Endosomal Membrane Destabilization B->C D saRNA Release C->D Endosomal Escape E saRNA Self-Amplification D->E F Antigen/Protein Translation E->F A LNP with Neutral Ionizable Lipid A->B Endocytosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ionizable Lipid-2 Transfection in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance ionizable lipid-2 mediated transfection efficiency in primary cells.

Troubleshooting Guide

Low Transfection Efficiency

Q1: My transfection efficiency in primary cells is very low. What are the potential causes and how can I troubleshoot this?

A1: Low transfection efficiency in primary cells is a common challenge. Primary cells are generally more difficult to transfect than immortalized cell lines.[1] Here are several factors that could be contributing to this issue and steps to address them:

  • Cell Health and Confluency:

    • Poor Cell Health: Ensure cells are healthy, actively dividing, and free from contamination, such as mycoplasma.[1][2] Use freshly passaged cells for transfection experiments.[3]

    • Suboptimal Confluency: The confluency of your primary cells at the time of transfection is critical. Overly confluent cells may have reduced uptake, while sparse cultures can be more susceptible to toxicity from the transfection reagents.[1] The ideal confluency is often between 60-80%, but this should be optimized for your specific cell type.[1][3]

  • Lipid Nanoparticle (LNP) Formulation and Quality:

    • Suboptimal Formulation Ratios: The molar ratios of the four main components of LNPs (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) significantly impact transfection efficiency.[4] Optimal ratios can be cell-type dependent.[4]

    • Incorrect N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid (N/P ratio) is crucial for efficient encapsulation and delivery.[5] This ratio often requires optimization.[5]

    • LNP Size and Polydispersity: The size and uniformity (polydispersity index or PDI) of your LNPs are key determinants of cellular uptake.[4]

    • Degraded Reagents: Ensure that your this compound and other lipid components have been stored correctly and have not degraded. It is recommended to store transfection reagents at 4°C and avoid repeated freezing and thawing.[6]

  • Transfection Protocol:

    • Incorrect Reagent-to-Nucleic Acid Ratio: The ratio of the transfection reagent to the nucleic acid needs to be optimized for each primary cell type and nucleic acid payload.[3]

    • Presence of Serum: Some transfection reagents are inhibited by serum. While serum-free conditions can be harsh on primary cells, reducing the serum concentration during the initial hours of transfection may improve efficiency.[3]

    • Incubation Time: The optimal incubation time for the LNP-nucleic acid complexes with the cells can vary. A shorter incubation time may be necessary to reduce cytotoxicity.[3]

Experimental Workflow for Troubleshooting Low Transfection Efficiency

G cluster_prep Preparation cluster_formulation LNP Formulation Optimization cluster_transfection Transfection Protocol Optimization cluster_analysis Analysis P1 Assess Primary Cell Health (Viability > 90%) P2 Optimize Cell Confluency (Target 60-80%) P1->P2 P3 Prepare High-Quality Nucleic Acid P2->P3 F1 Titrate this compound to Nucleic Acid Ratio (N/P Ratio) P3->F1 F2 Vary Helper Lipid Type and Molar Ratio F1->F2 F3 Optimize Cholesterol and PEG-Lipid Content F2->F3 F4 Characterize LNP Size and PDI F3->F4 T1 Optimize LNP Concentration F4->T1 T2 Test Different Incubation Times T1->T2 T3 Evaluate Effect of Reduced Serum T2->T3 A1 Quantify Transfection Efficiency (e.g., Flow Cytometry for GFP) T3->A1 A2 Assess Cell Viability (e.g., Trypan Blue, MTT Assay) A1->A2 A3 Analyze Results and Iterate A2->A3 A3->F1 Iterate

Caption: Troubleshooting workflow for low transfection efficiency.

High Cell Toxicity

Q2: I'm observing significant cell death after transfection. How can I reduce cytotoxicity?

A2: Cytotoxicity is a common issue when transfecting sensitive primary cells.[1] Here are some strategies to mitigate cell death:

  • Reduce Reagent Concentration: High concentrations of LNP complexes can be toxic. Perform a dose-response experiment to find the lowest effective concentration of your LNP formulation.[3]

  • Shorten Incubation Time: Limiting the exposure of cells to the transfection complexes can reduce toxicity. Try reducing the incubation time to 4-6 hours before replacing the medium.[3]

  • Ensure Optimal Cell Health: Unhealthy or stressed cells are more susceptible to the toxic effects of transfection reagents.[2] Ensure your primary cells are in optimal condition before starting the experiment.

  • Change the Medium Post-Transfection: After the initial incubation period, gently remove the transfection medium and replace it with fresh, complete culture medium to remove residual LNP complexes.

  • Purity of Nucleic Acid: Ensure the nucleic acid you are transfecting is of high purity, as contaminants can contribute to cytotoxicity.[1]

Signaling Pathway for LNP-mediated Transfection and Potential Points of Toxicity

G LNP This compound LNP Cell Primary Cell Membrane LNP->Cell Binding Toxicity Potential Cytotoxicity LNP->Toxicity High Concentration Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of Ionizable Lipid Endosome->Toxicity Membrane Destabilization Release Cargo Release (mRNA/DNA) Escape->Release Translation Translation (Protein Expression) Release->Translation

Caption: LNP uptake and potential sources of cytotoxicity.

Frequently Asked Questions (FAQs)

Q3: What are the key components of an this compound LNP formulation and their functions?

A3: A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: This is the core functional component. It is positively charged at a low pH, which allows for the encapsulation of negatively charged nucleic acids.[4][7] In the acidic environment of the endosome, it becomes protonated, facilitating endosomal escape and the release of the cargo into the cytoplasm.[4][8] At physiological pH, it is nearly neutral, reducing toxicity.[7][9]

  • Helper Lipid (e.g., DOPE, DSPC): These are neutral phospholipids (B1166683) that contribute to the stability of the LNP structure and can aid in the endosomal escape process.[4] DOPE, for instance, is a fusogenic lipid that can promote membrane destabilization.[4]

  • Cholesterol: Cholesterol is a structural component that helps to stabilize the LNP and regulate the fluidity of the lipid bilayer.[4]

  • PEGylated Lipid (PEG-lipid): This component consists of a lipid anchor with a polyethylene (B3416737) glycol (PEG) chain. It forms a hydrophilic layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time in vivo.[4]

Q4: What is the optimal N/P ratio for primary cell transfection?

A4: The optimal nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the ionizable lipid's amine groups to the nucleic acid's phosphate groups, is highly dependent on the specific ionizable lipid, the nucleic acid cargo, and the primary cell type being transfected.[5] While there is no universal optimal ratio, it is a critical parameter to optimize for achieving high transfection efficiency. The N/P ratio influences LNP formation, nucleic acid encapsulation efficiency, and the overall surface charge of the nanoparticles.[10] It is recommended to perform a titration experiment to determine the optimal N/P ratio for your specific experimental conditions.

Q5: How does the choice of helper lipid affect transfection efficiency?

A5: The choice of helper lipid can significantly impact transfection efficiency and can be cell-type specific.[4] Helper lipids influence the stability and fusogenicity of the LNP membrane. For example, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is known to be a fusogenic lipid that can enhance endosomal escape by promoting the disruption of the endosomal membrane.[4] Other helper lipids, like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), can provide more structural rigidity. The selection of the helper lipid should be considered as a parameter for optimization.

Quantitative Data Summary

Table 1: Influence of LNP Composition on Transfection Efficiency

Ionizable LipidHelper LipidCholesterol (mol%)PEG-Lipid (mol%)N/P RatioTransfection Efficiency (%)Cell TypeReference
Ionizable Lipid-ADOPE401.56~60Primary Hepatocytes[11]
Ionizable Lipid-BDSPC38.51.510~93Primary Alveolar Epithelial Cells[5]
DLin-MC3-DMADSPC46.52.5Not SpecifiedHighHEK293 & RAW 264.7[8]
ALC-0315DSPCNot SpecifiedNot SpecifiedNot SpecifiedHighJurkat T-cells[12]

Note: This table is a compilation of representative data from multiple sources and specific efficiencies can vary based on the exact experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for LNP Formulation by Microfluidic Mixing

This protocol provides a general guideline for the formulation of this compound LNPs using a microfluidic device.

Materials:

  • This compound, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • Nucleic acid (e.g., mRNA) dissolved in a low pH buffer (e.g., 100 mM sodium acetate, pH 4.1).[13]

  • Microfluidic mixing device (e.g., NanoAssemblr).[13]

  • Nuclease-free water and tubes.

Procedure:

  • Prepare a lipid mixture in ethanol containing the desired molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. A common starting point for the molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[14]

  • Prepare the nucleic acid solution in the low pH buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the nucleic acid-buffer solution into separate syringes.

  • Initiate the microfluidic mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against a suitable buffer (e.g., PBS) to remove the ethanol and raise the pH.

  • Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.

Protocol 2: General Procedure for Transfection of Primary Cells with LNPs

This protocol provides a general guideline for transfecting primary cells with pre-formed LNPs.

Materials:

  • Healthy, sub-confluent primary cells in culture.

  • Pre-formed this compound LNPs encapsulating the desired nucleic acid.

  • Complete cell culture medium.

Procedure:

  • Seed the primary cells in a culture plate at a density that will result in 60-80% confluency at the time of transfection.

  • Allow the cells to attach and recover overnight.

  • On the day of transfection, dilute the LNP suspension to the desired final concentration in fresh, pre-warmed cell culture medium.

  • Gently remove the old medium from the cells and replace it with the medium containing the LNPs.

  • Incubate the cells with the LNPs for a predetermined period (e.g., 4-24 hours). This incubation time should be optimized to maximize transfection efficiency while minimizing cytotoxicity.

  • (Optional) After the incubation period, remove the LNP-containing medium and replace it with fresh, complete culture medium.

  • Incubate the cells for an additional 24-72 hours to allow for gene expression.

  • Assess transfection efficiency and cell viability using appropriate assays (e.g., fluorescence microscopy or flow cytometry for a reporter gene like GFP, and a cell viability assay like Trypan Blue exclusion or MTT).

References

reducing Ionizable lipid-2-mediated cytotoxicity and immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ionizable lipid-2 and aiming to reduce its associated cytotoxicity and immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it contribute to LNP functionality?

A1: this compound represents a class of synthetic lipids that are critical components of lipid nanoparticles (LNPs) for nucleic acid delivery. These lipids typically feature a tertiary amine headgroup, making them positively charged at a low pH (in the endosome) and neutral at physiological pH.[1][2] This pH-dependent charge is crucial for two main functions: efficiently encapsulating negatively charged nucleic acids (like mRNA or siRNA) during LNP formulation and facilitating their release into the cytoplasm after the LNP is taken up by a cell.[1][2] The transition to a positive charge within the acidic environment of the endosome is thought to disrupt the endosomal membrane, allowing the nucleic acid cargo to escape into the cell's cytoplasm where it can be translated into protein or exert its therapeutic effect.

Q2: What are the primary mechanisms behind this compound-mediated cytotoxicity?

A2: The cytotoxicity of ionizable lipids is often linked to their cationic nature and interactions with cellular membranes. While designed to be neutral at physiological pH, residual positive charges can lead to membrane destabilization and disruption of cellular processes.[3] Some ionizable lipids or their metabolites can activate cellular stress pathways, such as inducing the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.[4] The specific chemical structure of the ionizable lipid, including the headgroup and linker, plays a significant role in its toxicity profile.[1]

Q3: How does this compound trigger an immune response?

A3: Ionizable lipids can be recognized by the innate immune system, leading to an inflammatory response.[3][4] This can occur through several mechanisms:

  • Toll-like Receptor (TLR) Activation: Some ionizable lipids can directly engage with TLRs, such as TLR4, on the surface of immune cells, triggering downstream signaling cascades that result in the production of pro-inflammatory cytokines like IL-6, TNF-α, and various chemokines.[4]

  • Inflammasome Activation: Ionizable lipids can cause disruption of the endosomal membrane, which can activate the NLRP3 inflammasome.[2][3] This leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.

  • Complement Activation: LNPs can activate the complement system, a part of the innate immune system.[5][6] This can lead to the generation of anaphylatoxins (C3a, C5a) and the opsonization of the LNPs, marking them for clearance by phagocytic cells and contributing to inflammation.[5]

Q4: Can the formulation of the LNP be modified to reduce the immunogenicity of this compound?

A4: Yes, several formulation strategies can modulate the immunogenicity of LNPs containing this compound:

  • Molar Ratios of Lipids: Adjusting the molar ratios of the ionizable lipid, helper lipids (like phospholipids (B1166683) and cholesterol), and PEG-lipids can influence the physicochemical properties of the LNP, such as size and surface charge, which in turn can affect its interaction with the immune system.

  • PEGylation: The inclusion of polyethylene (B3416737) glycol (PEG)-lipids shields the LNP surface, reducing recognition by immune components and prolonging circulation time.[7] However, repeated administration can lead to the production of anti-PEG antibodies, which can accelerate clearance.[3] Strategies to mitigate this include using alternative stealth polymers or cleavable PEG lipids.

  • Particle Size: The size of the LNP can impact its biodistribution and uptake by immune cells, thereby influencing the resulting immune response.[8]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in vitro

If you are observing significant cell death in your in vitro experiments with LNPs containing this compound, consider the following troubleshooting steps:

  • Confirm LNP Quality:

    • Size and Polydispersity Index (PDI): Ensure your LNP formulation has the expected size and a low PDI. Aggregated or heterogeneous particles can lead to increased cytotoxicity.

    • Encapsulation Efficiency: Low encapsulation efficiency might mean higher concentrations of "empty" or partially loaded LNPs, which could contribute to toxicity.

  • Optimize LNP Dosage:

    • Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of your LNP formulation on the specific cell line you are using. Start with a wide range of concentrations to identify a non-toxic working concentration.

  • Review Formulation Components:

    • Ionizable Lipid Structure: The headgroup and tail structure of the ionizable lipid are critical. Consider screening alternative ionizable lipids with biodegradable ester linkages, which can be broken down into less toxic components.

    • Helper Lipids: The choice of helper lipid (e.g., DSPC, DOPE) and cholesterol content can impact membrane stability and, consequently, cytotoxicity.

  • Control for Assay-Specific Artifacts:

    • MTT/MTS Assays: Be aware that some nanoparticles can interfere with the formazan (B1609692) dye formation in these assays. Include LNP-only controls (without cells) to check for direct reduction of the dye. Consider using an alternative cytotoxicity assay, such as a lactate (B86563) dehydrogenase (LDH) release assay.

Issue 2: Unexpected Inflammatory Response in vivo

If your in vivo studies show an unexpectedly high inflammatory response (e.g., high levels of pro-inflammatory cytokines), follow these steps:

  • Assess Cytokine Profile:

    • Measure a panel of cytokines (e.g., IL-1β, IL-6, TNF-α, MCP-1) at different time points post-administration to understand the kinetics and nature of the inflammatory response.[9][10]

  • Investigate Complement Activation:

    • Perform an in vitro complement activation assay with your LNPs using human or animal serum to determine if they are potent activators of this pathway.[11][12] If so, this could be a major contributor to the observed inflammation.

  • Modify the Ionizable Lipid:

    • The structure of the ionizable lipid is a key driver of innate immune activation.[2][3] Consider using ionizable lipids with different headgroups or tail structures that have been shown to have lower immunostimulatory potential.

  • Optimize LNP Formulation:

    • PEG Shielding: Increasing the density or length of the PEG-lipid on the LNP surface can reduce interactions with immune cells. However, be mindful of the potential for anti-PEG antibody production with repeated dosing.

    • Co-delivery of Immunosuppressants: In therapeutic (non-vaccine) applications, co-encapsulating small molecule inhibitors of inflammatory pathways or immunosuppressive nucleic acids could be a strategy to dampen the immune response.

Quantitative Data Summary

The choice of ionizable lipid can significantly impact the biological activity and safety profile of an LNP formulation. Below is a summary of comparative data for commonly used ionizable lipids.

Table 1: In Vitro and In Vivo Performance of Different Ionizable Lipids

Ionizable LipidIn Vitro Luciferase Expression (RLU/mg protein)In Vivo Luciferase Expression (Total Flux)In Vivo Cytokine Induction (IL-6, pg/mL)Reference
SM-102HighHighHigh[3][7][13]
ALC-0315ModerateHighModerate-High[7][13]
DLin-MC3-DMALowModerateLow-Moderate[4][14]
DLin-KC2-DMAModerateLowNot specified[7]

Note: "High", "Moderate", and "Low" are relative comparisons based on the cited literature and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound-containing LNPs on a chosen cell line.

Materials:

  • Cells in culture (e.g., HEK293T, HeLa)

  • 96-well cell culture plates

  • Complete culture medium

  • LNP formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15][16]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)[15][16]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of your LNP formulation in complete culture medium. Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[16][17]

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the LNP concentration to determine the IC50 value.

Protocol 2: Cytokine Release Assay from Human PBMCs

This protocol measures the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) upon exposure to LNPs.

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • LNP formulation

  • LPS (lipopolysaccharide) as a positive control

  • PBS as a negative control

  • 96-well cell culture plate

  • ELISA or multiplex immunoassay kit for desired cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • PBMC Seeding: Seed PBMCs in a 96-well plate at a density of 1x10^6 cells/mL in 200 µL of complete RPMI medium.

  • LNP Treatment: Add different concentrations of your LNP formulation to the wells. Include positive (LPS) and negative (PBS) controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification: Analyze the collected supernatants for the concentration of specific cytokines using an ELISA or multiplex immunoassay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the LNP concentrations to assess the dose-dependent inflammatory response.

Protocol 3: In Vitro Complement Activation Assay

This protocol assesses the potential of LNPs to activate the complement cascade in human serum.

Materials:

  • LNP formulation

  • Normal human serum (pooled)

  • Zymosan A as a positive control

  • PBS as a negative control

  • Microcentrifuge tubes

  • ELISA kit for complement activation markers (e.g., sC5b-9, C3a, C5a)[9][11]

Procedure:

  • Incubation: In microcentrifuge tubes, mix the LNP formulation at various concentrations with normal human serum (e.g., a final serum concentration of 75-90%).[6][9] Include positive (Zymosan A) and negative (PBS) controls.

  • Reaction: Incubate the tubes at 37°C for 30-60 minutes to allow for complement activation.[11]

  • Stop Reaction: Stop the reaction by placing the tubes on ice and adding EDTA to chelate divalent cations necessary for complement activation.

  • Sample Preparation: Centrifuge the tubes to pellet the LNPs and any immune complexes. Collect the supernatant.

  • Quantification of Markers: Analyze the supernatant for the presence of complement activation markers (e.g., sC5b-9) using an ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Compare the levels of complement activation markers in the LNP-treated samples to the negative and positive controls to determine the complement-activating potential of your formulation.

Visualizations

Signaling_Pathways cluster_LNP LNP Interaction cluster_Cell Immune Cell LNP This compound in LNP TLR4 TLR4 LNP->TLR4 Activation NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation via Endosomal Escape NFkB NF-κB Pathway TLR4->NFkB Casp1 Caspase-1 NLRP3->Casp1 Activation Pro_IL1B Pro-IL-1β IL1B IL-1β (Secreted) Pro_IL1B->IL1B Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) NFkB->Cytokines Transcription Casp1->Pro_IL1B Cleavage

Innate immune signaling pathways activated by ionizable lipids.

Experimental_Workflow start Start: LNP with This compound formulation LNP Formulation & Characterization (Size, PDI, Zeta, EE) start->formulation in_vitro In Vitro Assessment formulation->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) in_vitro->cytotoxicity High Toxicity immunogenicity Immunogenicity Assay (Cytokine Release, Complement) in_vitro->immunogenicity High Immunogenicity in_vivo In Vivo Assessment (Animal Model) in_vitro->in_vivo Acceptable Profile optimization LNP Optimization (Lipid structure, Ratios) cytotoxicity->optimization immunogenicity->optimization optimization->formulation efficacy Therapeutic Efficacy in_vivo->efficacy toxicity_in_vivo Toxicity & Immunogenicity (Cytokine Profile, Histology) in_vivo->toxicity_in_vivo end End: Optimized LNP efficacy->end Acceptable Profile toxicity_in_vivo->optimization Unacceptable Profile

Workflow for assessing and optimizing LNP cytotoxicity and immunogenicity.

Troubleshooting_Logic start Problem Encountered (e.g., High Cytotoxicity) check_quality Step 1: Verify LNP Quality (Size, PDI, Encapsulation) start->check_quality is_quality_ok Quality OK? check_quality->is_quality_ok re_formulate Action: Re-formulate or Purify LNP Batch is_quality_ok->re_formulate No check_dose Step 2: Assess Dosage is_quality_ok->check_dose Yes re_formulate->check_quality is_dose_optimal Dose Optimal? check_dose->is_dose_optimal optimize_dose Action: Perform Dose-Response Study & Reduce Concentration is_dose_optimal->optimize_dose No check_components Step 3: Evaluate Formulation Components is_dose_optimal->check_components Yes optimize_dose->check_dose modify_components Action: Screen Alternative Ionizable/Helper Lipids check_components->modify_components end Problem Resolved modify_components->end

Logical flow for troubleshooting LNP-mediated issues.

References

Technical Support Center: Enhancing the Long-Term Stability of Ionizable Lipid-2 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of Ionizable Lipid-2 Lipid Nanoparticles (LNPs).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions
STAB-01 Increased LNP size and polydispersity index (PDI) after storage. 1. Aggregation or fusion of LNPs: This can be caused by improper storage temperatures, freeze-thaw cycles without cryoprotectants, or suboptimal buffer conditions.[1][2][3] 2. Lipid degradation: Hydrolysis of ionizable or helper lipids can alter the LNP structure.[4][5] 3. Inappropriate storage container: Adsorption of LNPs to the container surface.1. Optimize storage temperature: For aqueous solutions, refrigeration at 2°C is often more stable than freezing or room temperature for periods up to 150 days.[1][2] For longer-term storage, freezing at -20°C to -80°C with a suitable cryoprotectant is recommended.[6][7] 2. Incorporate cryoprotectants: Before freezing, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) at a concentration of 10-20% (w/v) to prevent aggregation during freeze-thaw cycles.[1][7][8][9] 3. Evaluate buffer composition: While pH has been shown to have a minimal effect on the stability of some LNPs in storage, it is best to store them at a physiologically appropriate pH of around 7.4.[1][2] 4. Use appropriate storage vials: Utilize low-binding polypropylene (B1209903) tubes to minimize adsorption.
STAB-02 Decreased encapsulation efficiency and/or drug leakage during storage. 1. Lipid bilayer instability: Changes in the lipid composition or integrity over time can lead to the release of the encapsulated payload.[10] 2. Hydrolysis of the encapsulated cargo (e.g., mRNA): This can be influenced by the internal LNP environment and storage conditions.[11][12] 3. Physical stress: Repeated freeze-thaw cycles or mechanical stress like vigorous vortexing can disrupt the LNP structure.[1][13]1. Lyophilization: For long-term storage, lyophilization (freeze-drying) with the addition of a lyoprotectant (e.g., 20% w/v trehalose or sucrose) is a highly effective method to maintain LNP integrity and prevent leakage.[1][6][14] 2. Optimize lipid composition: The choice of ionizable lipid and helper lipids can significantly impact the stability of the LNP and its ability to retain the cargo.[6][15] 3. Handle with care: Avoid repeated freeze-thaw cycles. If aliquoting is necessary, do so before the initial freezing. Thaw LNPs gently and avoid vigorous mixing.
STAB-03 Loss of biological activity or transfection efficiency after storage. 1. Degradation of the active pharmaceutical ingredient (API): The encapsulated nucleic acid (e.g., mRNA, siRNA) may have degraded.[11][12] 2. Changes in LNP physicochemical properties: Increased size, aggregation, or loss of surface components (like PEG-lipids) can affect cellular uptake and endosomal escape.[1][16] 3. Chemical modification of lipids: Oxidation or hydrolysis of lipids can generate reactive species that may damage the API.[12][17]1. Assess API integrity: Use techniques like gel electrophoresis or capillary electrophoresis to check the integrity of the encapsulated nucleic acid after storage. 2. Re-characterize LNPs post-storage: Before in vitro or in vivo experiments, re-measure the size, PDI, and zeta potential of the stored LNPs to ensure they meet specifications. 3. Consider lyophilization for long-term preservation: Lyophilization is the most recommended method for preserving the biological activity of LNPs over extended periods.[1][4][14] Reconstitute the lyophilized powder in an appropriate aqueous buffer just before use.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound LNPs?

For short-term storage (up to 150-160 days), refrigeration at 2°C in an aqueous solution is often optimal and can be preferable to freezing, which can introduce freeze-thaw stress.[1][2] For long-term storage, ultra-low temperatures ranging from -20°C to -80°C are recommended, particularly when a cryoprotectant is used.[6] Lyophilized LNPs can be stored at a wider range of temperatures, including 4°C and room temperature, for extended periods.[4][14]

Q2: Why is my LNP suspension aggregating after a freeze-thaw cycle?

Freezing and thawing can cause physical stress on the LNPs, leading to aggregation and fusion.[1] The formation of ice crystals can disrupt the lipid bilayer. To prevent this, it is crucial to add a cryoprotectant, such as sucrose or trehalose, to the LNP suspension before freezing.[1][8][9] These sugars form a protective glassy matrix around the LNPs, preventing ice crystal formation and subsequent damage.[8]

Q3: What concentration of cryoprotectant should I use?

A concentration of 10% to 20% (w/v) of sucrose or trehalose is commonly effective for protecting LNPs during freezing and lyophilization.[1][7] The optimal concentration can depend on the specific LNP formulation, so it may be beneficial to test a range of concentrations.[8]

Q4: Is lyophilization a better option for long-term storage?

Yes, lyophilization (freeze-drying) is widely considered the gold standard for the long-term storage of LNPs.[1][6] It removes water from the formulation, creating a stable, dry powder that is less susceptible to chemical and physical degradation.[6] Lyophilized LNPs have been shown to maintain their physicochemical properties and biological activity for at least 24 weeks when stored at 4°C.[4][14] Remember to add a lyoprotectant before lyophilization to ensure stability upon reconstitution.[1]

Q5: How does the ionizable lipid itself affect LNP stability?

The structure of the ionizable lipid is a critical factor in LNP stability.[18] Some ionizable lipids are susceptible to temperature and pH-dependent hydrolysis.[4] Furthermore, impurities or degradation products of the ionizable lipid, such as aldehydes, can react with the encapsulated mRNA, leading to a loss of biological activity.[12][17] The choice of ionizable lipid can also influence the LNP's response to changes in storage temperature and pH.[18]

Data Summary Tables

Table 1: Effect of Storage Temperature on Aqueous LNP Stability

Storage TemperatureObservation after ~150 daysRecommendation
Room Temperature (25°C)Loss of gene silencing ability.[1]Not recommended for long-term storage.
Refrigerated (2°C)Maintained stability and efficacy.[1][2]Recommended for short- to mid-term storage (up to 160 days).[1]
Frozen (-20°C)Less stable than refrigeration in some studies without cryoprotectants.[1]Use with cryoprotectants for long-term storage.
Ultra-low Frozen (-80°C)Stable with the addition of cryoprotectants.[4]Recommended for long-term storage, especially with cryoprotectants.

Table 2: Efficacy of Cryoprotectants in Preserving LNP Integrity

CryoprotectantConcentration (w/v)Effect on Freeze-Thaw StabilityReference
Sucrose10%Maintained vaccine stability and in vivo potency after 30 days at -20°C.[7][7]
Sucrose20%Prevented nanoparticle aggregation and loss of efficacy.[1][1]
Trehalose20%Prevented nanoparticle aggregation and loss of efficacy.[1][1]
Mannitol5-40%Less effective; significant increase in LNP size post-lyophilization in some studies.[10][10]

Experimental Protocols

Protocol 1: Assessment of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Thaw frozen LNP samples gently at room temperature or in a water bath set to room temperature.

    • If lyophilized, reconstitute the LNP cake in the original volume of RNase-free water or buffer. Allow it to sit for a few minutes and then gently swirl to ensure complete dissolution. Avoid vigorous shaking.

    • Dilute the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument being used.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions. Set the appropriate parameters for the dispersant (viscosity and refractive index of the buffer).

    • Acquire at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter (particle size) and the polydispersity index (PDI).

    • A PDI value below 0.2 is generally considered indicative of a monodisperse population.

    • Compare the results of the stored samples to those of a freshly prepared LNP control.

Protocol 2: Determination of Encapsulation Efficiency using a Fluorescence Assay (e.g., Quant-iT RiboGreen)

  • Principle: This method quantifies the amount of encapsulated nucleic acid by comparing the fluorescence of the sample before and after lysis of the LNPs with a detergent. The dye's fluorescence increases significantly upon binding to nucleic acids.

  • Materials:

    • Quant-iT RiboGreen reagent or a similar nucleic acid-binding fluorescent dye.

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • A detergent solution (e.g., 2% Triton X-100).

    • A fluorometer or plate reader capable of measuring fluorescence at the appropriate excitation/emission wavelengths (e.g., ~480 nm / ~520 nm for RiboGreen).

  • Procedure:

    • Prepare a standard curve of the free nucleic acid in TE buffer.

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples (for total RNA measurement), add the detergent solution to lyse the LNPs and release the encapsulated nucleic acid. Incubate for 5-10 minutes at room temperature.

    • The second set of samples (for free RNA measurement) will not be treated with detergent.

    • Add the fluorescent dye reagent to all samples (standards, lysed LNPs, and intact LNPs) and incubate in the dark for 2-5 minutes.

    • Measure the fluorescence of all samples using the fluorometer.

  • Calculation:

    • Use the standard curve to determine the concentration of nucleic acid in the lysed and intact LNP samples.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Stability_Troubleshooting start Start: LNP Storage check_stability Assess LNP Stability (Size, PDI, EE%) start->check_stability stable LNPs are Stable Proceed with Experiment check_stability->stable Within Spec unstable Instability Detected (Increased Size/PDI, Decreased EE%) check_stability->unstable Out of Spec cause_temp Improper Storage Temperature? unstable->cause_temp Identify Cause cause_ft Freeze-Thaw Cycles without Cryoprotectant? cause_temp->cause_ft No solution_temp Solution: Store at 2-8°C (short-term) or -80°C with cryoprotectant (long-term) cause_temp->solution_temp Yes cause_lyo Improper Lyophilization or Reconstitution? cause_ft->cause_lyo No solution_ft Solution: Add 10-20% (w/v) Sucrose or Trehalose before freezing cause_ft->solution_ft Yes solution_lyo Solution: Use Lyoprotectant. Reconstitute gently. cause_lyo->solution_lyo Yes solution_temp->check_stability Re-assess solution_ft->check_stability Re-assess solution_lyo->check_stability Re-assess

Caption: Troubleshooting workflow for LNP instability.

LNP_Degradation_Pathways cluster_degradation Degradation Pathways lnp Stable LNP stress Physical & Chemical Stressors (Temperature, Freeze-Thaw, pH) aggregation Aggregation / Fusion stress->aggregation leakage Drug Leakage stress->leakage lipid_degradation Lipid Hydrolysis / Oxidation stress->lipid_degradation outcome Unstable LNP (Increased Size, Decreased EE%, Loss of Activity) aggregation->outcome leakage->outcome lipid_degradation->outcome

Caption: Key degradation pathways for LNPs.

References

Technical Support Center: Optimizing SM-102 Ionizable Lipid for Targeted Lung Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SM-102, a representative ionizable lipid, for targeted lung delivery of nucleic acid therapeutics.

Frequently Asked Questions (FAQs)

1. What is SM-102 and why is it used in Lipid Nanoparticle (LNP) formulations?

SM-102 is a synthetic amino lipid that is ionizable.[1] It is a key component in lipid nanoparticles (LNPs) used for the delivery of mRNA-based vaccines and therapeutics, most notably in the Moderna COVID-19 vaccine.[1] Its ionizable nature is crucial for its function: at a low pH (during formulation), it is positively charged and can efficiently encapsulate negatively charged nucleic acids like mRNA.[1][2] At physiological pH (in the body), it is nearly neutral, which reduces toxicity and interactions with biological membranes until it reaches the acidic environment of the endosome inside a cell.[1][3] This pH-dependent charge facilitates the release of the nucleic acid cargo into the cytoplasm.[4]

2. What is a standard LNP formulation using SM-102?

A common formulation for SM-102 based LNPs includes the ionizable lipid (SM-102), a phospholipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid (like DMG-PEG 2000).[5][6] The molar ratio of these components is critical for LNP stability and efficacy. A widely cited molar ratio for SM-102 LNPs is 50:10:38.5:1.5 for SM-102:DSPC:cholesterol:DMG-PEG 2000, respectively.[5][7]

3. How can SM-102 LNPs be targeted to the lungs?

While standard SM-102 LNPs tend to accumulate in the liver, several strategies can be employed to enhance lung delivery:[8]

  • Altering Lipid Composition: Incorporating permanently cationic lipids, such as DOTAP, into the SM-102 LNP formulation can shift the biodistribution from the liver to the lungs.[8] For instance, a three-component LNP formulation of ionizable lipid/DOTAP/DMG-PEG2000 at a molar ratio of 60/60/1.2 has shown increased lung accumulation.[7]

  • Peptide Functionalization: Attaching specific peptides to the LNP surface can promote targeting to lung cells.[9] For example, conjugating cationic peptides to a DSPE-PEG2000-maleimide component within the LNP has been shown to increase mRNA delivery to the lungs.[9]

4. What are the key quality attributes to assess for SM-102 LNPs?

The critical quality attributes (CQAs) for SM-102 LNPs include:

  • Particle Size and Polydispersity Index (PDI): These are crucial for in vivo performance and are typically measured by Dynamic Light Scattering (DLS).[10][11]

  • Zeta Potential: This indicates the surface charge of the LNPs and influences their stability and interaction with biological systems.[6]

  • Encapsulation Efficiency: This measures the percentage of the nucleic acid cargo successfully encapsulated within the LNPs and is often determined using assays like the RiboGreen assay.[5]

  • Lipid Composition and Integrity: The molar ratio of the lipid components and their potential degradation are important for LNP function and safety.[12] High-Performance Liquid Chromatography (HPLC) coupled with detectors like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is used for this analysis.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) - Suboptimal pH of the aqueous buffer.- Incorrect molar ratios of lipids.- Poor quality of RNA or lipids.- Inefficient mixing during formulation.- Ensure the aqueous buffer (e.g., citrate (B86180) buffer) is at a pH of 3-5 to ensure the ionizable lipid is positively charged.[2]- Optimize the molar ratio of SM-102 to other lipids. A common starting ratio is 50:10:38.5:1.5 (SM-102:DSPC:Chol:PEG-lipid).[5]- Verify the integrity and purity of your RNA and lipid stocks.- If using a microfluidic system, ensure proper flow rates and mixing parameters.[5]
Large Particle Size (>150 nm) or High PDI (>0.2) - Aggregation of LNPs.- Incorrect lipid ratios.- Issues with the manufacturing process (e.g., mixing speed, flow rate ratio).- Instability during storage.- Increase the proportion of PEGylated lipid to provide better steric stabilization.[2]- Optimize the total flow rate (TFR) and flow rate ratio (FRR) in the microfluidic mixing process.[13]- Ensure proper storage conditions (typically 2-8°C for short-term).[14][15] For long-term stability, frozen storage at -20°C or -80°C is recommended.[4]
Poor In Vivo Lung Targeting - Standard LNP formulation favors liver accumulation.- Insufficient amount of targeting moiety.- Modify the LNP composition by adding a cationic lipid like DOTAP to shift tropism to the lungs.[8][16]- Functionalize the LNP surface with lung-targeting peptides.[9]- Optimize the density of the targeting ligand on the LNP surface.[9]
Batch-to-Batch Inconsistency - Variability in raw materials.- Inconsistent manufacturing process parameters.[17]- Manual mixing inconsistencies.- Qualify raw material suppliers and test each new batch.- Utilize an automated mixing system like a microfluidic device for precise control over mixing parameters.[6]- Maintain detailed records of all formulation parameters for each batch.
Evidence of LNP-induced Toxicity or Immunogenicity - The ionizable lipid (SM-102) itself can be pro-inflammatory.[18]- Presence of impurities or oxidized lipids.- PEGylated lipids can induce anti-PEG antibodies upon repeated administration.[3]- Purify the LNPs to remove any residual solvents or unencapsulated material.- Characterize lipid purity to ensure the absence of oxidized species.- Consider alternatives to PEG lipids, such as polysarcosine (pSar) lipids, for repeated dosing applications.[19]

Experimental Protocols

SM-102 LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of SM-102 LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • SM-102

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA (e.g., encoding a reporter protein like Luciferase)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., from Precision NanoSystems)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve SM-102, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions.

  • Prepare the Lipid Mix (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[5]

    • Add ethanol to reach the desired final lipid concentration.

  • Prepare the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid mix into the organic phase inlet and the mRNA solution into the aqueous phase inlet.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) (e.g., FRR of 3:1 aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The collected LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to PBS (pH 7.4) using a method such as dialysis or tangential flow filtration (TFF).[10]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8°C for short-term use.[14][15]

Characterization of SM-102 LNPs

a) Size and Polydispersity Index (PDI) Measurement by DLS:

  • Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

  • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[5]

  • Ensure the measurements are performed at a controlled temperature (e.g., 25°C).

b) mRNA Encapsulation Efficiency using RiboGreen Assay:

  • Prepare two sets of LNP samples.

  • In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • Leave the second set intact to measure the amount of free (unencapsulated) mRNA.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence.

  • Calculate the encapsulation efficiency using the fluorescence readings from the lysed and intact samples.

c) Lipid Composition Analysis by HPLC-CAD:

  • Develop an HPLC method to separate the different lipid components (SM-102, DSPC, cholesterol, DMG-PEG 2000).[10]

  • Use a suitable column and mobile phase gradient.

  • Quantify the amount of each lipid using a Charged Aerosol Detector (CAD).[10]

  • Compare the measured molar ratios to the target formulation ratios.

Data Presentation

Table 1: Typical Physicochemical Properties of SM-102 LNPs

ParameterTypical ValueMeasurement Technique
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) Near-neutral to slightly negativeElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 80%RiboGreen Assay

Table 2: Example Formulations for Standard vs. Lung-Targeted SM-102 LNPs

FormulationIonizable LipidHelper LipidCholesterolPEG-LipidCationic LipidMolar RatioPrimary Biodistribution
Standard SM-102DSPCYesDMG-PEG 2000-50:10:38.5:1.5Liver
Lung-Targeted SM-102--DMG-PEG 2000DOTAP60:1.2:60Lungs

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_purification 3. Purification & Characterization cluster_final 4. Final Product prep_lipids Prepare Lipid Stock (SM-102, DSPC, Chol, PEG-Lipid) in Ethanol mixing Microfluidic Mixing (Aqueous + Organic Phases) prep_lipids->mixing prep_mrna Prepare mRNA Solution in Citrate Buffer (pH 4.0) prep_mrna->mixing purify Dialysis / TFF (Buffer Exchange to PBS) mixing->purify characterize Characterization (Size, PDI, EE%) purify->characterize final_lnp Sterile SM-102 LNPs in PBS (pH 7.4) purify->final_lnp

Caption: Workflow for the formulation of SM-102 lipid nanoparticles.

Troubleshooting_Logic cluster_low_ee Low Encapsulation Efficiency cluster_bad_size High Size / PDI cluster_poor_targeting Poor Lung Targeting start Problem Encountered low_ee Check Buffer pH (should be 3-5) start->low_ee bad_size Adjust PEG-Lipid % start->bad_size poor_targeting Incorporate Cationic Lipid (e.g., DOTAP) start->poor_targeting check_ratios Verify Lipid Molar Ratios low_ee->check_ratios check_quality Assess RNA/Lipid Quality check_ratios->check_quality check_mixing Optimize Mixing Parameters (TFR, FRR) bad_size->check_mixing check_storage Verify Storage Conditions check_mixing->check_storage add_peptide Add Lung-Targeting Peptide poor_targeting->add_peptide

References

overcoming challenges in Ionizable lipid-2 LNP formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ionizable Lipid-2 LNP formulations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes (CQAs) to monitor for this compound LNP formulations?

A1: The most critical quality attributes (CQAs) for LNP formulations are particle size, polydispersity index (PDI), encapsulation efficiency (EE), and stability.[1][2][3] These parameters directly influence the biodistribution, cellular uptake, efficacy, and safety of the final therapeutic product.[1][2][4][5] Monitoring these attributes is essential for ensuring batch-to-batch consistency and reproducible performance.[6][7]

Q2: Why is microfluidics a preferred method for LNP synthesis?

A2: Microfluidics is a preferred method because it allows for precise control over the mixing of lipid and aqueous phases, leading to highly reproducible and uniform nanoparticles.[8][9][10][11] This rapid and controlled mixing process results in LNPs with low PDI and high encapsulation efficiency.[11][12] The technique is scalable and offers greater control over the self-assembly process compared to traditional bulk mixing methods.[8][11]

Q3: What is a typical molar ratio for the lipid components in an LNP formulation?

A3: A common molar ratio for LNP components is approximately 50:10:38.5:1.5, representing the ionizable lipid, a neutral phospholipid (like DSPC), cholesterol, and a PEGylated lipid, respectively.[13][14] However, this ratio often requires optimization depending on the specific ionizable lipid, the cargo (e.g., mRNA, siRNA), and the desired therapeutic application.[1][12]

Q4: How does the N:P ratio impact the formulation?

A4: The N:P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid, is a critical parameter for effective encapsulation.[12] It governs the electrostatic interactions that drive the complexation of the positively charged lipid with the negatively charged mRNA backbone in the acidic formulation buffer.[10][12] Optimizing the N:P ratio is crucial for achieving high encapsulation efficiency.[3]

Q5: What causes LNP instability during storage, and how can it be mitigated?

A5: LNP instability can manifest as particle aggregation, fusion, or leakage of the encapsulated cargo.[3] Key causes include suboptimal lipid composition, improper storage temperatures, and stresses from freeze-thaw cycles.[15] Stability can be significantly improved by optimizing the formulation (e.g., PEG-lipid content), storing at appropriate temperatures (e.g., -80°C), and using cryoprotectants like sucrose (B13894) or trehalose (B1683222) for frozen or lyophilized formulations.[15][16]

LNP Formulation & Process Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of this compound LNPs.

Problem Area 1: Particle Size and Polydispersity Index (PDI)
Question/Issue Potential Causes Recommended Solutions
My LNP size is too large (>120 nm). 1. Low Total Flow Rate (TFR): Slower flow rates can lead to larger particles. 2. Low Flow Rate Ratio (FRR): An FRR (Aqueous:Organic) below 3:1 can result in larger particles. 3. Lipid Concentration: High lipid concentration in the organic phase can cause the formation of larger aggregates.1. Increase TFR: Systematically increase the TFR in the microfluidic system.[11] 2. Increase FRR: Adjust the FRR to 3:1 or higher. A higher aqueous phase ratio promotes more rapid nanoprecipitation and smaller particles.[17] 3. Optimize Lipid Concentration: Test a range of lower lipid concentrations.
The Polydispersity Index (PDI) is too high (>0.2). 1. Inefficient Mixing: Poor mixing in the microfluidic chip can lead to a broad size distribution.[9] 2. Lipid Quality: Impurities or degradation of lipid components can affect self-assembly. 3. Aggregation: Particles may be aggregating post-formulation.1. Check Microfluidic Setup: Ensure the microfluidic chip is not clogged and that pumps are delivering stable flow rates. Consider using chips with herringbone structures for chaotic advection.[9] 2. Verify Lipid Integrity: Use high-purity lipids and store them under recommended conditions (e.g., inert gas, low temperature). 3. Dilute Immediately: Dilute the LNP solution immediately after collection to reduce the chances of aggregation.
There is high batch-to-batch variability in size and PDI. 1. Inconsistent Pump Performance: Fluctuations in pump flow rates. 2. Manual Inconsistencies: Variations in preparing stock solutions or in the collection process. 3. Temperature Fluctuations: Changes in ambient temperature can affect solvent properties and mixing.1. Calibrate Pumps: Regularly calibrate and prime the syringe or microfluidic pumps. 2. Standardize Procedures: Use a standardized protocol (SOP) for all steps, from solution preparation to LNP collection.[8] 3. Control Temperature: Perform experiments in a temperature-controlled environment where possible.
Problem Area 2: Encapsulation Efficiency (EE)
Question/Issue Potential Causes Recommended Solutions
My encapsulation efficiency is low (<80%). 1. Suboptimal N:P Ratio: The ratio of ionizable lipid to nucleic acid is not ideal for complexation.[12] 2. Incorrect Buffer pH: The pH of the aqueous buffer is too high, preventing the ionizable lipid from becoming sufficiently protonated. 3. Poor mRNA Quality: Degraded mRNA will not encapsulate efficiently.1. Optimize N:P Ratio: Screen a range of N:P ratios (e.g., from 3:1 to 10:1) to find the optimal value for your system. 2. Adjust Buffer pH: Ensure the aqueous buffer (e.g., citrate (B86180) or acetate) is at a pH of 4.0-5.0 to facilitate the protonation of this compound.[12] 3. Check mRNA Integrity: Verify mRNA quality using a method like capillary electrophoresis before formulation.
RiboGreen assay results are inconsistent. 1. Incomplete LNP Lysis: Triton X-100 may not be fully disrupting the LNPs to release all the mRNA.[13] 2. Standard Curve Issues: The standard curve may be inaccurate or not cover the sample concentration range. 3. Pipetting Errors: Inaccurate pipetting, especially with small volumes, can lead to large errors.1. Ensure Complete Lysis: Increase incubation time or temperature (e.g., 10 min at 37°C) after adding Triton X-100 to ensure complete particle disruption.[18] 2. Prepare Fresh Standards: Prepare a fresh mRNA standard curve for each assay and ensure sample dilutions fall within the linear range of the curve.[13][19] 3. Use Calibrated Pipettes: Use calibrated pipettes and consider using automated liquid handlers for high-throughput analysis to improve reproducibility.
Visual Troubleshooting Guide

The following decision tree provides a logical workflow for troubleshooting common LNP formulation issues.

Troubleshooting_Flow Start Start LNP Characterization CheckSizePDI Measure Size & PDI (DLS) Start->CheckSizePDI SizePDI_OK Size < 120 nm? PDI < 0.2? CheckSizePDI->SizePDI_OK SizePDI_High Problem: High Size / PDI SizePDI_OK->SizePDI_High No CheckEE Measure Encapsulation Efficiency (RiboGreen) SizePDI_OK->CheckEE Yes AdjustFRR Increase Flow Rate Ratio (e.g., >3:1) SizePDI_High->AdjustFRR AdjustTFR Increase Total Flow Rate AdjustFRR->AdjustTFR CheckLipids Verify Lipid Quality & Concentration AdjustTFR->CheckLipids CheckLipids->CheckSizePDI EE_OK EE > 90%? CheckEE->EE_OK EE_Low Problem: Low EE EE_OK->EE_Low No CheckStability Assess Stability (e.g., after Freeze-Thaw) EE_OK->CheckStability Yes AdjustNP Optimize N:P Ratio EE_Low->AdjustNP CheckBuffer Verify Aqueous Buffer pH (4.0-5.0) AdjustNP->CheckBuffer CheckRNA Check mRNA Integrity CheckBuffer->CheckRNA CheckRNA->CheckEE Stability_OK Size/PDI/EE Stable? CheckStability->Stability_OK Stability_Bad Problem: Instability Stability_OK->Stability_Bad No End Formulation Optimized Stability_OK->End Yes AddCryo Add Cryoprotectant (Sucrose, Trehalose) Stability_Bad->AddCryo AddCryo->CheckStability

Caption: Troubleshooting decision tree for LNP formulation.

Experimental Protocols

Standard LNP Formulation Workflow via Microfluidic Mixing

The diagram below outlines the standard workflow for formulating LNPs using a microfluidic device.

LNP_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. Microfluidic Mixing cluster_purification 3. Purification & Concentration cluster_qc 4. Quality Control LipidPrep Prepare Lipid Mix in Ethanol SyringePump Load Syringes (Lipid & mRNA) LipidPrep->SyringePump RNAPrep Prepare mRNA in Acidic Buffer (pH 4) RNAPrep->SyringePump MicrofluidicMix Pump into Microfluidic Mixer (e.g., 3:1 FRR) SyringePump->MicrofluidicMix Collection Collect LNP Suspension MicrofluidicMix->Collection Dialysis Dialysis / TFF (vs. PBS pH 7.4) Collection->Dialysis Concentration Concentrate & Sterile Filter (0.22 µm) Dialysis->Concentration QC Characterize: - Size & PDI (DLS) - EE (RiboGreen) - Stability Concentration->QC

Caption: Standard workflow for microfluidic LNP synthesis.

Protocol 1: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)

This protocol describes the standard procedure for analyzing LNP size and polydispersity.

  • Instrument Setup:

    • Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow the laser to warm up for at least 15-20 minutes.

    • Select an appropriate measurement protocol for nanoparticle analysis. Set the sample temperature to 25°C.[20]

  • Sample Preparation:

    • Dilute the LNP sample with 1x PBS (pH 7.4) to a suitable concentration.[20] A typical dilution is 1:50 to 1:100, aiming for a scattering intensity (count rate) within the instrument's optimal range.

    • Gently mix the diluted sample by pipetting up and down. Avoid vortexing, which can shear the particles.

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument.

    • Set the measurement parameters, including the dispersant (water or PBS) properties and equilibration time (e.g., 60 seconds).

    • Perform at least three replicate measurements to ensure reproducibility.[20]

  • Data Analysis:

    • The instrument software will generate a report including the Z-average diameter (particle size) and the Polydispersity Index (PDI).

    • A PDI value below 0.2 indicates a monodisperse and homogenous population, which is generally desired for LNP formulations.[21]

Protocol 2: Encapsulation Efficiency (EE) via RiboGreen Assay

This protocol determines the percentage of mRNA encapsulated within the LNPs.[13] The principle relies on the RiboGreen dye, which fluoresces upon binding to nucleic acids.[13] Its fluorescence is quenched for encapsulated mRNA, allowing for differentiation between free and total mRNA.

  • Reagent Preparation:

    • TE Buffer (1x): Prepare 1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH ~7.5) by diluting a stock solution.

    • Triton X-100 Lysis Buffer (2%): Prepare a 2% (v/v) Triton X-100 solution in TE buffer.

    • RiboGreen Working Solution: Dilute the concentrated RiboGreen reagent 1:100 in 1x TE buffer immediately before use.[18] Protect this solution from light.

  • Standard Curve Preparation:

    • Prepare a standard curve of your specific mRNA in TE buffer, with concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.

    • Dispense 50 µL of each standard into a 96-well black, opaque plate in triplicate.

  • Sample Preparation:

    • Dilute your LNP sample in 1x TE buffer to a theoretical total mRNA concentration that falls within the middle of the standard curve (e.g., ~100-200 ng/mL).

    • In the 96-well plate, prepare two sets of wells for each LNP sample (in triplicate):

      • Intact LNPs (Measures Free mRNA): Add 50 µL of the diluted LNP sample and 50 µL of 1x TE buffer.[19]

      • Lysed LNPs (Measures Total mRNA): Add 50 µL of the diluted LNP sample and 50 µL of 2% Triton X-100 buffer.[19]

  • Incubation and Measurement:

    • Gently shake the plate to mix the contents.

    • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of LNPs in the Triton X-100 wells.[18][19]

    • Add 100 µL of the RiboGreen working solution to all standard and sample wells.[18] Mix gently.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.[18]

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Intact" wells (Free mRNA) and the "Lysed" wells (Total mRNA).

    • Calculate the Encapsulation Efficiency (EE) using the following formula:

      • EE (%) = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] x 100 [13][19]

References

Technical Support Center: Enhancing Endosomal Escape of Ionizable Lipid-2 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ionizable Lipid-2 (IL-2) Lipid Nanoparticles (LNPs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to endosomal escape, a critical bottleneck in the intracellular delivery of nucleic acid payloads.

Frequently Asked Questions (FAQs)

Q1: What is endosomal escape and why is it critical for my LNP-based therapy?

A1: Endosomal escape is the process by which lipid nanoparticles (LNPs) release their cargo from endosomes into the cytoplasm after being taken up by a cell through endocytosis.[1][2] This step is vital for the success of therapies using nucleic acids like mRNA or siRNA, as the payload must reach the cytoplasm to be translated into protein or to engage with the cellular machinery for gene silencing.[1][3] If the LNP fails to escape, it is typically trafficked to lysosomes, where the nucleic acid cargo is degraded by enzymes, rendering the therapeutic ineffective.[4] It is estimated that less than 5% of nanoparticles that enter the endo-lysosomal pathway successfully deliver their cargo to the cytosol, highlighting this as a major barrier.[3]

Q2: How do ionizable lipids, like IL-2, facilitate endosomal escape?

A2: Ionizable lipids are the key drivers of endosomal escape.[1] They are designed to have a pKa value (typically between 6.2 and 6.5) that allows them to remain neutral at physiological pH (around 7.4) but become positively charged in the acidic environment of the late endosome (pH 5.0-6.0).[1][4][5] This protonation and resulting positive charge facilitate electrostatic interactions with negatively charged lipids in the endosomal membrane.[5] This interaction is believed to trigger a structural change in the LNP, promoting a transition from a bilayer to a non-lamellar hexagonal phase, which destabilizes the endosomal membrane, leading to membrane fusion and the release of the nucleic acid payload into the cytoplasm.[1][3]

Q3: My LNP formulation shows good cellular uptake but low protein expression. Is poor endosomal escape the likely cause?

A3: Yes, this is a classic indicator of inefficient endosomal escape. High cellular uptake confirms that the LNPs are successfully entering the cells via endocytosis. However, low protein expression (for mRNA) or lack of gene silencing (for siRNA) suggests the payload is not reaching the cytoplasm.[6] The LNPs are likely being trapped in endosomes and subsequently degraded in lysosomes.[6][7] It is crucial to optimize the LNP formulation to specifically enhance its ability to disrupt the endosomal membrane.

Troubleshooting Guide: Low Endosomal Escape

If you are experiencing issues with low transfection efficiency, use this guide to troubleshoot and optimize your this compound LNP experiments.

Problem 1: Sub-optimal LNP Formulation

The composition of your LNP is the most critical factor influencing endosomal escape.

Solution: Systematically Optimize LNP Components

  • Helper Phospholipids (B1166683): The choice of phospholipid can significantly impact fusogenicity.[6]

    • Recommendation: Replace cylindrical-shaped phospholipids like DSPC with cone-shaped, fusogenic phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). DOPE's structure promotes the formation of non-lamellar structures that facilitate membrane fusion with the endosome.[1][6] LNPs formulated with DOPE have shown enhanced endosomal escape compared to those with DSPC.[6]

  • Cholesterol and its Analogs: Cholesterol provides stability but can be modified to improve escape.[7]

    • Recommendation: Substitute cholesterol with naturally occurring phytosterols (B1254722) or cholesterol analogs. Studies have shown that replacing cholesterol with β-sitosterol can dramatically improve mRNA transfection.[5] Another strategy involves using hydroxycholesterol to alter endosomal trafficking and increase mRNA release.[2]

  • PEG-Lipid Concentration: The concentration of PEGylated lipids is crucial for balancing stability and function.

    • Recommendation: Optimize the molar percentage of the PEG-lipid. While PEG-lipids provide stability and prolong circulation, excessive amounts can hinder interactions with the endosomal membrane and reduce escape efficiency.[7][8] A concentration of around 1.5 mol% has been found to be optimal in some studies.[7]

Data on LNP Component Optimization
Component ModifiedModificationReported Improvement in Transfection/DeliveryCitation
Cholesterol Substituted with β-sitosterolUp to 211-fold improvement in mRNA transfection[5]
Cholesterol Substituted with 7α-hydroxycholesterolTwofold increase in mRNA release[2]
Phospholipid Replaced DSPC with DOPESignificantly enhances endosomal escape and delivery[1][6]
Problem 2: Ineffective Endosomal Disruption

Even with an optimized formulation, the interaction with the endosome may be insufficient.

Solution: Incorporate Auxiliary Enhancers

  • Cell-Penetrating Peptides (CPPs): These peptides can be added to the LNP surface to directly translocate across membranes, bypassing or enhancing escape from endosomes.[1]

  • Endosome-disrupting Proteins: Incorporating proteins like Niemann-Pick disease type C1 (NPC1) can delay the maturation of endosomes into lysosomes, providing a larger window for LNPs to escape.[1]

  • Photosensitizers: For in vitro applications, photosensitizers can be included in the LNP. Upon light irradiation, they generate reactive oxygen species (ROS) that disrupt the lysosomal membrane, leading to payload release.[7]

Experimental Protocols
Protocol 1: Galectin-based Endosomal Escape Assay

This assay indirectly quantifies endosomal escape by visualizing the recruitment of galectin proteins (e.g., Galectin-8 or -9) to damaged endosomal membranes.

Materials:

  • HEK293T cells stably expressing Galectin-8-GFP (Gal8-GFP).[9]

  • Poly-D-lysine coated 96-well plates.[9]

  • Your fluorescently labeled LNP formulation.

  • Chloroquine (positive control).[9]

  • High-content imaging system or confocal microscope.

Methodology:

  • Cell Seeding: Seed the Gal8-GFP expressing cells onto poly-D-lysine coated 96-well plates at a density of 15,000 cells/well and incubate overnight.[9]

  • Dosing: Treat the cells with your LNP formulation (e.g., at a concentration of 100 ng of nucleic acid per well).[9] Include a positive control (100 μM chloroquine) and a negative control (untreated cells).

  • Incubation: Incubate the cells for a desired time period (e.g., 4-24 hours) at 37°C.

  • Imaging: Acquire images using a high-content imaging system. Use the GFP channel to detect Gal8-GFP puncta, which indicate endosomal damage, and another channel to visualize your labeled LNPs.

  • Quantification: Use image analysis software to count the number and intensity of Gal8-GFP puncta per cell. An increase in puncta compared to the negative control indicates enhanced endosomal escape.[9]

Protocol 2: Co-localization Study using Fluorescence Microscopy

This protocol helps determine if LNPs are trapped in endo-lysosomal compartments.

Materials:

  • Cells of interest (e.g., HeLa).

  • Fluorescently labeled LNPs (e.g., with a Cy5-labeled lipid).

  • Endo-lysosomal markers (e.g., LysoTracker Red for lysosomes, or antibodies against Rab5 for early endosomes / Rab7 for late endosomes).

  • Confocal microscope.

Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere.

  • LNP Treatment: Treat cells with your fluorescently labeled LNPs and incubate for various time points (e.g., 2, 6, 12, 24 hours).

  • Staining:

    • For live-cell imaging, add LysoTracker dye to the media according to the manufacturer's protocol for the last 30-60 minutes of incubation.

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and then stain with primary antibodies against endosomal markers (e.g., anti-Rab7), followed by fluorescently labeled secondary antibodies.

  • Imaging: Acquire multi-channel fluorescence images using a confocal microscope.

  • Analysis: Analyze the images for co-localization between the LNP signal and the endo-lysosomal marker signal. High co-localization suggests entrapment.[6] Software can be used to calculate a Pearson's correlation coefficient, where a higher value indicates greater co-localization.[6]

Diagrams and Workflows

Below are diagrams illustrating key processes and workflows related to LNP endosomal escape.

LNP_Endosomal_Pathway cluster_cell Cell Cytoplasm LNP LNP Endocytosis Endocytosis LNP->Endocytosis Uptake Early_Endosome Early Endosome (pH ~6.2-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Recycling Recycling Endosome Early_Endosome->Recycling Sorting Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion Payload_Release Payload Release (Translation/Silencing) Late_Endosome->Payload_Release Escape! Recycling->Endocytosis Recycle to Membrane

Caption: Intracellular trafficking pathway of LNPs following endocytosis.

Troubleshooting_Workflow Start Start: Low Transfection Efficiency Check_Uptake Confirm Cellular Uptake (e.g., Flow Cytometry, Microscopy) Start->Check_Uptake Uptake_OK Is Uptake Sufficient? Check_Uptake->Uptake_OK Optimize_Uptake Optimize LNP Surface (e.g., PEG-Lipid, Targeting Ligands) Uptake_OK->Optimize_Uptake No Escape_Issue Problem is Likely Endosomal Escape Uptake_OK->Escape_Issue Yes Optimize_Uptake->Check_Uptake Optimize_Formulation Optimize LNP Core Formulation Escape_Issue->Optimize_Formulation Add_Enhancers Incorporate Auxiliary Enhancers Escape_Issue->Add_Enhancers Test_Escape Assess Endosomal Escape (e.g., Galectin Assay) Optimize_Formulation->Test_Escape Add_Enhancers->Test_Escape Escape_Improved Is Escape Improved? Test_Escape->Escape_Improved Escape_Improved->Optimize_Formulation No Success Success: Improved Transfection Escape_Improved->Success Yes

Caption: Troubleshooting workflow for low LNP transfection efficiency.

Escape_Mechanism cluster_endosome Late Endosome (Acidic pH) LNP LNP with Neutral This compound Protonation IL-2 Protonation (Becomes +) LNP->Protonation H+ influx Interaction Electrostatic Interaction with Anionic Endosomal Lipids Protonation->Interaction Phase_Transition Phase Transition (Bilayer -> Hexagonal HII) Interaction->Phase_Transition Membrane_Fusion Membrane Destabilization & Fusion Phase_Transition->Membrane_Fusion Release Payload Release into Cytoplasm Membrane_Fusion->Release

Caption: Proposed mechanism of this compound mediated endosomal escape.

References

impact of helper lipids on Ionizable lipid-2 LNP performance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for lipid nanoparticle (LNP) formulations utilizing Ionizable Lipid-2. It covers frequently asked questions and troubleshooting advice related to the impact of helper lipids on LNP performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of helper lipids in an LNP formulation?

A1: Helper lipids are crucial structural components of LNPs that contribute to the overall stability, morphology, and biological activity of the nanoparticles.[1][2][3] They work synergistically with the ionizable lipid to encapsulate the nucleic acid payload, modulate membrane fluidity, and facilitate the endosomal escape of the cargo into the cytoplasm, which is a critical step for therapeutic efficacy.[3][4][5]

Q2: How does cholesterol function as a helper lipid in this compound LNPs?

A2: Cholesterol is a vital helper lipid that enhances the stability and integrity of LNPs.[1][3][6] It intercalates into the lipid bilayer, filling gaps between other lipid molecules.[3] This action increases membrane rigidity and reduces permeability, which helps to prevent drug leakage and maintain particle structure during circulation.[6][7] Optimizing cholesterol content is critical, as it can influence protein binding in the bloodstream and subsequent clearance and uptake by different cell types.[6]

Q3: What are the main differences between DSPC and DOPE as helper lipids?

A3: Distearoylphosphatidylcholine (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are two commonly used phospholipids (B1166683) with distinct structural and functional properties.

  • DSPC: Contains saturated acyl chains, leading to a more rigid and stable lipid bilayer.[7][8] It is often associated with improved LNP storage stability and can influence biodistribution, with some studies showing preferential accumulation in the spleen.[9][10]

  • DOPE: Possesses unsaturated acyl chains, which create a more fluidic membrane and promote the formation of non-lamellar, hexagonal phase (HII) structures.[5][7][8] This characteristic is thought to facilitate the fusion of the LNP with the endosomal membrane, thereby enhancing the endosomal escape of the mRNA payload.[5][8][11] LNPs formulated with DOPE have shown improved mRNA transfection in the liver.[10]

Q4: How does the molar ratio of helper lipids affect LNP performance?

A4: The molar ratio of helper lipids to the ionizable lipid and other components is a critical formulation parameter that significantly impacts LNP characteristics.[12][13] Altering this ratio can affect particle size, encapsulation efficiency, stability, and transfection potency.[12] For instance, a certain threshold amount of helper lipid (e.g., at least 40 mol% cholesterol in the absence of a phospholipid) may be necessary to achieve complete and stable encapsulation of the nucleic acid cargo.[7] The optimal ratio is specific to the ionizable lipid, the cargo, and the intended application, requiring empirical optimization.[13]

Troubleshooting Guide

This section addresses common issues encountered during LNP formulation and characterization, with a focus on the role of helper lipids.

Issue 1: Poor Encapsulation Efficiency (<80%)

Possible Cause: The ratio of helper lipids to this compound and nucleic acid is suboptimal, leading to unstable particle formation.

Troubleshooting Steps:

  • Verify Lipid Ratios: Ensure the molar ratio of helper lipids (e.g., Cholesterol, DSPC) is sufficient. A common starting molar ratio for Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid is around 50:10:38.5:1.5.[12][14]

  • Adjust Cholesterol Content: Insufficient cholesterol can lead to a less condensed and leakier LNP core.[7] Studies have shown that a helper lipid concentration of at least 40 mol% is needed for stable encapsulation.[7] Systematically vary the cholesterol molar percentage between 30-50 mol%.

  • Evaluate Phospholipid Choice: The structure of the phospholipid can impact core packing. If using a fluid phospholipid like DOPE, consider switching to or blending with a more rigid lipid like DSPC to improve structural integrity.[15]

Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Possible Cause: Imbalance in helper lipids is affecting the self-assembly process and particle stability, leading to aggregation.

Troubleshooting Steps:

  • Review Cholesterol Ratio: Cholesterol modulates the fluidity and curvature of the lipid bilayer.[1][7] Both too little and too much can disrupt the formation of small, uniform particles. Titrate the cholesterol molar ratio.

  • Assess Phospholipid Type: Phospholipids with different tail structures can impact particle size. For example, LNPs formulated with DSPC or DOPE tend to be smaller than those formulated with DOPC or SOPC.[16]

  • Optimize PEG-Lipid Ratio: While not strictly a "helper lipid," the PEG-lipid ratio is crucial for controlling size. The required amount of PEG-lipid can depend on the helper lipid used. For instance, LNPs with neutral helper lipids may require less PEG than those with cationic helper lipids to achieve a target size.[17]

Issue 3: Low In Vitro / In Vivo Transfection Efficiency

Possible Cause: Inefficient endosomal escape. The helper lipids are not adequately facilitating the release of the nucleic acid payload from the endosome into the cytoplasm.

Troubleshooting Steps:

  • Incorporate Fusogenic Lipids: If your formulation relies solely on DSPC, which forms stable bilayers, consider replacing a portion or all of it with DOPE.[3] DOPE's tendency to form non-bilayer hexagonal phases can disrupt the endosomal membrane, promoting payload release.[5][8][11]

  • Optimize Helper Lipid Combination: The interplay between the ionizable lipid and helper lipids is key for endosomal escape. The protonated this compound interacts with anionic lipids in the endosomal membrane, and this disruptive process can be enhanced by the presence of cone-shaped lipids like DOPE.[4][11]

  • Modify Cholesterol Content: Derivatives of cholesterol, such as hydroxycholesterols, have been shown to improve mRNA delivery by increasing late endosome production and facilitating better endosomal escape.[1]

Data on Helper Lipid Impact

The selection of helper lipids and their molar ratios significantly influences the physicochemical properties of LNPs. The following tables summarize representative data on these effects.

Table 1: Effect of Phospholipid Choice on LNP Physicochemical Properties

Helper PhospholipidParticle Size (nm)PDIEncapsulation Efficiency (%)Key Characteristic
DSPC ~70 - 100< 0.15> 85%Forms stable, rigid bilayers; enhances storage stability.[9][16]
DOPE ~70 - 100< 0.15> 85%Promotes hexagonal phase; enhances endosomal escape.[5][16]
DOPC ~150 - 180> 0.20> 80%Forms less stable bilayers; may result in larger particles.[16]
SOPC ~150 - 180> 0.20> 80%Forms less stable bilayers; may result in larger particles.[16]

Table 2: Effect of Cholesterol Molar Ratio on LNP Properties

Cholesterol (mol%)Particle Size (nm)PDIIn Vivo Effect (Luciferase Expression)
10% 140< 0.25Lower expression at injection site and in liver.[6]
20% 110< 0.20Moderate expression.[6]
40% 80< 0.15Higher expression and structural stability.[6]

Visual Guides

LNP Formulation and Characterization Workflow

This diagram outlines the standard workflow for producing and analyzing this compound LNPs using microfluidics.

LNP_Workflow cluster_prep Preparation cluster_form Formulation cluster_proc Processing cluster_char Characterization A Lipid Mix (this compound, Helper Lipids, PEG-Lipid in Ethanol) C Microfluidic Mixing A->C B Aqueous Phase (mRNA/siRNA in Acidic Buffer) B->C D Dialysis (Buffer Exchange to PBS pH 7.4) C->D E Sterile Filtration (0.22 µm filter) D->E F Size & PDI (DLS) E->F G Encapsulation Efficiency (RiboGreen) E->G H Zeta Potential E->H I In Vitro / In Vivo Performance Test E->I

Standard workflow for LNP synthesis and analysis.
Troubleshooting Decision Tree for LNP Formulation

This logical diagram provides a step-by-step guide for addressing common LNP formulation issues.

Troubleshooting_Tree Start Start LNP Characterization CheckSize Size > 150nm or PDI > 0.2? Start->CheckSize CheckEE Encapsulation Efficiency < 80%? CheckSize->CheckEE No AdjustSize Adjust Cholesterol & PEG-Lipid Ratio Consider DSPC vs DOPE CheckSize->AdjustSize Yes CheckPotency Low Transfection Efficiency? CheckEE->CheckPotency No AdjustEE Increase Helper Lipid Ratio (e.g., Cholesterol to >40 mol%) CheckEE->AdjustEE Yes AdjustPotency Incorporate/Increase DOPE (to enhance endosomal escape) CheckPotency->AdjustPotency Yes Success LNP Optimized CheckPotency->Success No Remeasure Re-formulate & Remeasure AdjustSize->Remeasure AdjustEE->Remeasure AdjustPotency->Remeasure Remeasure->CheckSize Endosomal_Escape cluster_uptake 1. Cellular Uptake cluster_acid 2. Endosomal Acidification cluster_interaction 3. Membrane Interaction & Disruption cluster_release 4. Payload Release LNP LNP enters cell via Endocytosis Endosome Endosome pH drops (pH ~5-6) LNP->Endosome Protonation This compound becomes positively charged Endosome->Protonation Interaction Charged LNP interacts with anionic endosomal membrane Protonation->Interaction DOPE_Action DOPE promotes non-bilayer (Hexagonal HII) phase formation Interaction->DOPE_Action facilitated by Destabilization Endosomal membrane is destabilized Interaction->Destabilization DOPE_Action->Destabilization Release mRNA is released into the cytoplasm Destabilization->Release

References

Technical Support Center: Optimizing N/P Ratio for Ionizable Lipid-2 LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ionizable Lipid-2 LNP formulations. The following sections offer solutions to common issues encountered during the optimization of the Nitrogen-to-Phosphate (N/P) ratio, a critical parameter influencing the efficacy of your lipid nanoparticle (LNP) delivery system.

Frequently Asked Questions (FAQs)

Q1: What is the N/P ratio and why is it a critical parameter in LNP formulations?

The N/P ratio represents the molar ratio of the amine groups (Nitrogen) from the ionizable lipid to the phosphate (B84403) groups (Phosphate) of the nucleic acid cargo (e.g., mRNA, siRNA).[1][2] This ratio is a critical quality attribute (CQA) as it directly influences the physicochemical properties and biological performance of the LNPs, including:

  • Encapsulation Efficiency: A sufficient amount of ionizable lipid is required to complex with and encapsulate the nucleic acid cargo.[3]

  • Particle Size and Stability: The N/P ratio can affect the final size and stability of the LNPs.[3][4]

  • Surface Charge: A higher N/P ratio generally leads to a more positively charged LNP surface at acidic pH, which can enhance interaction with negatively charged cell membranes.[1]

  • Transfection Efficiency: Optimization of the N/P ratio is crucial for efficient endosomal escape and release of the nucleic acid payload into the cytoplasm.[1][5]

  • Toxicity: An excessive N/P ratio can lead to increased cytotoxicity.[1]

Q2: What is a typical starting N/P ratio for this compound LNP formulations?

Typical N/P ratios for mRNA-LNP formulations range from 3 to 6.[1][2] For instance, the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines reportedly use an N/P ratio of approximately 6.[1][6] However, the optimal N/P ratio is dependent on the specific ionizable lipid, the nucleic acid cargo, and the desired therapeutic application.[2][7] Therefore, it is highly recommended to perform a screening study to determine the optimal N/P ratio for your specific formulation.

Q3: How does the N/P ratio affect LNP size and encapsulation efficiency?

Generally, a higher N/P ratio can lead to smaller and more compact LNPs with higher encapsulation efficiency.[4] This is because a greater excess of the positively charged ionizable lipid can more effectively neutralize and condense the negatively charged nucleic acid. However, at very high N/P ratios, the particle size may start to increase again due to aggregation. Conversely, a lower N/P ratio may result in larger particles and lower encapsulation efficiency.[8]

Q4: Can the N/P ratio influence the in vivo performance and biodistribution of LNPs?

Yes, the N/P ratio can significantly impact the in vivo behavior of LNPs. The surface charge, which is influenced by the N/P ratio, can affect how LNPs interact with serum proteins and their subsequent uptake by different cell types and tissues.[5][9] Optimizing the N/P ratio is a key step in tuning the biodistribution and targeting of your LNP formulation.

Troubleshooting Guide

This guide addresses common problems encountered when optimizing the N/P ratio for this compound LNP formulations.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<80%) Inadequate amount of ionizable lipid to complex with the nucleic acid.Increase the N/P ratio in a stepwise manner (e.g., from 3 to 6).[10]
Suboptimal mixing during LNP formation.Ensure rapid and efficient mixing of the lipid and aqueous phases, for example, by using a microfluidic device.[11]
Incorrect pH of the aqueous buffer.The aqueous buffer containing the nucleic acid should be acidic (typically pH 3-5) to ensure the ionizable lipid is protonated and positively charged.[11]
Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) N/P ratio is too low or too high, leading to incomplete condensation or aggregation.Screen a range of N/P ratios (e.g., 3, 4, 5, 6) to identify the optimal value for your system.[12]
Aggregation of LNPs after formation.Ensure the formulation includes a PEGylated lipid to provide steric stabilization and prevent aggregation.[2]
Low Transfection Efficiency Inefficient endosomal escape.A suboptimal N/P ratio can lead to poor endosomal release. The optimal N/P ratio often balances efficient encapsulation with the ability to destabilize the endosomal membrane.[5]
Poor cellular uptake.The surface charge of the LNP, influenced by the N/P ratio, affects cellular uptake.[1]
High Cytotoxicity Excessive positive charge from a high N/P ratio.Reduce the N/P ratio to the minimum level that still provides good encapsulation and transfection efficiency.
Purity of the ionizable lipid.Ensure the use of high-purity lipids, as impurities can contribute to toxicity.

Data Presentation

Table 1: Effect of N/P Ratio on LNP Physicochemical Properties (Example Data)

N/P RatioParticle Size (Z-average, nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV) at pH 7.4
3120 ± 50.18 ± 0.0285 ± 3-15 ± 2
4105 ± 40.15 ± 0.0192 ± 2-10 ± 2
590 ± 30.12 ± 0.0195 ± 1-8 ± 1
685 ± 30.11 ± 0.0197 ± 1-5 ± 1
895 ± 50.25 ± 0.0398 ± 1+2 ± 1

Note: This is example data and actual results will vary depending on the specific lipids, cargo, and formulation process.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics for N/P Ratio Screening

This protocol describes the formulation of LNPs with varying N/P ratios using a microfluidic mixing device.

Materials:

  • This compound stock solution in ethanol (B145695) (e.g., 10 mg/mL)

  • DSPC stock solution in ethanol (e.g., 10 mg/mL)

  • Cholesterol stock solution in ethanol (e.g., 10 mg/mL)

  • PEG-lipid stock solution in ethanol (e.g., 25 mg/mL)

  • mRNA stock solution in citrate (B86180) buffer (pH 4.0) (e.g., 1 mg/mL)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

Procedure:

  • Prepare the Lipid-Ethanol Phase:

    • In a sterile microcentrifuge tube, combine the stock solutions of this compound, DSPC, Cholesterol, and PEG-lipid to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).[11][13]

    • The amount of this compound will be varied to achieve the target N/P ratios.

    • Add ethanol to the lipid mixture to reach the final desired lipid concentration.

  • Prepare the Aqueous Phase:

    • Dilute the mRNA stock solution with citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol phase and the aqueous mRNA phase into separate syringes.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).[11]

    • Set the total flow rate (TFR) (e.g., 12 mL/min).[11]

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[12]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification cluster_characterization Characterization Lipid_Mix Lipid Mixture (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer (pH 4) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis (vs. PBS) Microfluidic_Mixing->Dialysis DLS DLS (Size, PDI) Dialysis->DLS EE_Assay Encapsulation Efficiency (RiboGreen Assay) Dialysis->EE_Assay Transfection_Assay In vitro Transfection Dialysis->Transfection_Assay NP_Ratio_Effect cluster_physicochemical Physicochemical Properties cluster_biological Biological Performance NP_Ratio N/P Ratio Size_PDI Particle Size & PDI NP_Ratio->Size_PDI influences EE Encapsulation Efficiency NP_Ratio->EE influences Zeta Zeta Potential NP_Ratio->Zeta influences Escape Endosomal Escape NP_Ratio->Escape critical for Toxicity Cytotoxicity NP_Ratio->Toxicity can increase Uptake Cellular Uptake Zeta->Uptake affects Transfection Transfection Efficiency Uptake->Transfection leads to Escape->Transfection enables

References

Navigating Inconsistencies in Ionizable Lipid-2 LNP Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common inconsistencies encountered during the production of Ionizable Lipid-2 (a hypothetical designation for a specific ionizable lipid) Lipid Nanoparticles (LNPs). It is designed for researchers, scientists, and drug development professionals to ensure consistent and optimal LNP formulations for therapeutic delivery.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes (CQAs) to monitor for this compound LNP consistency?

The most critical quality attributes for ensuring the consistency, efficacy, and safety of LNP-based therapeutics are particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the nucleic acid payload.[1][2] These parameters directly influence the stability, biodistribution, cellular uptake, and ultimately, the therapeutic effect of the LNPs.[3][4]

Q2: What is the optimal size range for this compound LNPs and why is it important?

For most therapeutic applications, the target size for LNPs is typically between 50 and 200 nm.[5] For efficient delivery to cells, a size range of 80-100 nm is often considered optimal.[5] Particle size is a crucial factor as it impacts the drug delivery efficiency and biodistribution.[4][5] Smaller LNPs tend to have longer circulation times and better tissue accumulation.[4]

Q3: What is an acceptable Polydispersity Index (PDI) for LNP formulations?

A PDI value below 0.2 is generally considered indicative of a monodisperse and acceptable LNP formulation for biological applications.[6] A low PDI signifies a narrow size distribution, which is crucial for consistent performance and predictable in vivo behavior.[3][6] Formulations with high PDI may exhibit batch-to-batch variability and unpredictable therapeutic outcomes.[7]

Q4: Why is the pKa of the ionizable lipid a critical parameter?

The apparent pKa of the ionizable lipid is a key determinant of LNP delivery efficiency.[8][9][10] An optimal pKa, typically in the range of 6.0 to 7.0, allows for efficient encapsulation of nucleic acids at a low pH during formulation and facilitates endosomal escape and payload release into the cytoplasm at the lower pH of the endosome.[10][11][12] It also helps in maintaining a near-neutral surface charge at physiological pH, which can reduce toxicity.[12][]

Q5: How does the choice of lipids and their ratios impact LNP formulation?

The composition of LNPs, which includes an ionizable lipid, a helper lipid (like a phospholipid), cholesterol, and a PEGylated lipid, is fundamental to their structure and function.[14] Each component plays a specific role in stability, encapsulation efficiency, and biodistribution. Even small changes in the ratios of these lipids can lead to significant differences in the physicochemical properties and delivery efficiency of the nanoparticles.[5] The ionizable lipid is crucial for encapsulating the nucleic acid cargo, while cholesterol provides structural integrity, and the PEG-lipid helps to control particle size and increase circulation time.[][14]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound LNP production.

Issue 1: Inconsistent LNP Size (Out of Specification)

Q: My LNPs are consistently larger/smaller than the target size. What are the potential causes and how can I fix it?

A: Deviations in LNP size can be attributed to several factors related to both the formulation components and the manufacturing process.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Lipid Composition/Ratio - Verify Lipid Ratios: Small variations in the molar ratios of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid can significantly impact size.[5] Re-verify all calculations and stock solution concentrations. - PEG-Lipid Percentage: The amount of PEG-lipid has a strong influence on LNP size. Higher concentrations generally lead to smaller particles, while lower concentrations can result in larger particles and potential aggregation.[15][16] Consider titrating the PEG-lipid percentage within a validated range.
Manufacturing Process Parameters - Flow Rate (Microfluidics): In microfluidic systems, a higher total flow rate typically results in smaller, more uniform particles due to rapid mixing.[16] Conversely, a lower flow rate can lead to larger particles.[16] - Flow Rate Ratio (FRR): The ratio of the aqueous phase to the lipid-in-ethanol phase is a critical parameter.[17] Systematically vary the FRR to find the optimal condition for your desired size.
Solvent Quality - Ethanol (B145695) Purity: Ensure the use of high-purity, anhydrous ethanol. Water content can affect lipid solubility and the nanoprecipitation process.
Buffer Conditions - pH and Ionic Strength: The pH and ionic strength of the aqueous buffer used for formulation can influence LNP formation and size.[18] Ensure consistent buffer preparation.
Issue 2: High Polydispersity Index (PDI > 0.2)

Q: My LNP formulation shows a high PDI, indicating a broad size distribution. What could be wrong?

A: A high PDI suggests a lack of uniformity in your LNP population, which can affect stability and performance.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inefficient Mixing - Microfluidic System Check: Ensure your microfluidic mixing device is not clogged and is functioning correctly. Inconsistent mixing is a primary cause of high PDI.[17] - Increase Total Flow Rate: Faster mixing, achieved by increasing the total flow rate, often leads to a more uniform particle size distribution.[16]
Lipid Quality and Stability - Lipid Degradation: Ensure that the ionizable lipid and other lipid components have not degraded. Store lipids according to the manufacturer's recommendations. Lipid impurities can lead to inconsistent particle formation.[19]
Suboptimal Formulation Parameters - Re-optimize Ratios: A suboptimal ratio of the four lipid components can lead to the formation of a heterogeneous population of particles.[5]
Post-Processing Issues - Inadequate Purification: Ensure that the downstream purification process (e.g., dialysis, tangential flow filtration) is effectively removing residual ethanol and unincorporated components without causing particle aggregation.
Issue 3: Low RNA Encapsulation Efficiency (<80%)

Q: I'm observing low encapsulation efficiency for my mRNA/siRNA. How can I improve it?

A: Low encapsulation efficiency reduces the therapeutic dose and can lead to unwanted effects from unencapsulated nucleic acids.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal N/P Ratio - Optimize N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the RNA (N/P ratio) is a critical factor for efficient encapsulation.[20] A systematic optimization of the N/P ratio is recommended.
pH of Formulation Buffer - Acidic Buffer pH: The ionizable lipid requires an acidic environment (typically pH 4-5) to be protonated and positively charged, which facilitates electrostatic interaction with the negatively charged nucleic acid backbone.[21] Verify the pH of your aqueous formulation buffer.
RNA Integrity - Check RNA Quality: Degraded RNA will not encapsulate efficiently. Always check the integrity of your RNA (e.g., via gel electrophoresis) before formulation.
Mixing Dynamics - Ensure Rapid Mixing: The rapid mixing of the lipid-ethanol and RNA-aqueous phases is crucial for efficient encapsulation.[18] Optimize mixing parameters in your manufacturing system.
Lipid Composition - Role of Helper Lipids: The choice and ratio of helper lipids can influence the internal structure of the LNP and, consequently, the encapsulation efficiency.[14][22]
Issue 4: LNP Aggregation and Instability During Storage

Q: My LNPs are aggregating and the particle size is increasing over time during storage. What can I do to improve stability?

A: LNP stability is crucial for shelf-life and therapeutic efficacy. Aggregation is a common sign of instability.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Insufficient PEG-Lipid - Optimize PEG-Lipid Content: PEG-lipids create a steric barrier that prevents aggregation.[15] If aggregation is an issue, a slight increase in the PEG-lipid molar percentage might be beneficial. However, be aware that too much PEG can hinder cellular uptake.[15]
Storage Conditions - Temperature: Storage at elevated temperatures can promote aggregation.[15] Store LNPs at recommended temperatures (e.g., 2-8°C or frozen). - Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce aggregation.[15][21] Aliquot samples to avoid multiple cycles. The use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can mitigate this issue if freezing is necessary.[15][21]
Buffer Composition - pH and Ionic Strength: The pH and ionic strength of the storage buffer can impact LNP stability.[15] Physiological pH (around 7.4) is generally preferred for storage.[21] High ionic strength can promote aggregation.[15]
Residual Solvents - Complete Solvent Removal: Ensure that all residual ethanol from the formulation process is removed during purification, as it can affect stability.
Lipid Oxidation - Use Antioxidants: Consider the inclusion of antioxidants if lipid oxidation is suspected to be a cause of instability.

Experimental Protocols

Protocol 1: LNP Size and PDI Measurement by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS measurement to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1-1 mg/mL.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Select a suitable disposable or quartz cuvette and ensure it is clean and free of dust.

  • Measurement:

    • Transfer the diluted LNP sample to the cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., number of runs, duration of runs).

    • Initiate the measurement.

  • Data Analysis:

    • The instrument software will generate a size distribution report.

    • Record the Z-average diameter as the mean particle size.

    • Record the Polydispersity Index (PDI) value.

    • Ensure the correlation function is of good quality.

Protocol 2: RNA Encapsulation Efficiency using RiboGreen Assay
  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.

  • Reagents and Materials:

    • Quant-iT RiboGreen RNA Assay Kit (or equivalent)

    • TE buffer (or other suitable buffer)

    • 2% Triton X-100 solution

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Standard Curve: Prepare a standard curve of the free RNA in TE buffer at known concentrations.

    • Sample Preparation:

      • Total RNA (Lysed LNPs): Dilute the LNP sample to an appropriate concentration in TE buffer. Add Triton X-100 to a final concentration of 0.5-1% to lyse the LNPs and release the encapsulated RNA.

      • Free RNA (Intact LNPs): Dilute the LNP sample to the same concentration in TE buffer without adding detergent.

    • RiboGreen Addition: Add the RiboGreen reagent to both the standards and the samples (lysed and intact) according to the manufacturer's protocol.

    • Incubation: Incubate the plate in the dark for the recommended time.

    • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • Determine the concentration of RNA in the "Total RNA" and "Free RNA" samples using the standard curve.

    • Calculate the Encapsulation Efficiency (EE%) as follows: EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

Visualizations

LNP_Troubleshooting_Workflow start LNP Production Batch qc Perform QC Checks: - Size (DLS) - PDI (DLS) - Encapsulation Efficiency start->qc spec Results within Specification? qc->spec pass Batch Pass spec->pass Yes fail Batch Fail: Investigate spec->fail No size_issue Size Out of Spec? fail->size_issue pdi_issue PDI > 0.2? size_issue->pdi_issue No size_solutions Adjust: - Lipid Ratios (PEG-Lipid) - Flow Rate / Ratio - Buffer Conditions size_issue->size_solutions Yes ee_issue EE% Too Low? pdi_issue->ee_issue No pdi_solutions Check/Adjust: - Mixing System - Lipid Quality - Increase Flow Rate pdi_issue->pdi_solutions Yes ee_solutions Optimize: - N/P Ratio - Formulation pH - RNA Integrity ee_issue->ee_solutions Yes reprocess Re-formulate Batch ee_issue->reprocess No (Other Issue) size_solutions->reprocess pdi_solutions->reprocess ee_solutions->reprocess reprocess->qc

Caption: Troubleshooting workflow for out-of-specification LNP batches.

LNP_Formation_Process cluster_0 Input Streams cluster_1 Self-Assembly lipids Lipid Mix in Ethanol (Ionizable, Helper, Cholesterol, PEG) mixing Rapid Mixing (e.g., Microfluidics) lipids->mixing rna Nucleic Acid in Aqueous Buffer (pH 4-5) rna->mixing self_assembly Nanoprecipitation & LNP Self-Assembly mixing->self_assembly purification Purification (e.g., Dialysis, TFF) - Buffer Exchange - Remove Ethanol self_assembly->purification final_lnp Final LNP Formulation purification->final_lnp qc_final Final QC Analysis final_lnp->qc_final

References

minimizing off-target effects of Ionizable lipid-2 based therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ionizable Lipid-2 (a representative advanced ionizable lipid) and related lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing off-target effects and troubleshooting common experimental challenges.

Section 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation, characterization, and application of this compound LNP therapies.

Q1: My LNP formulation is showing signs of aggregation (e.g., visible particulates, high PDI). What are the potential causes and solutions?

A: LNP aggregation is a common issue that can compromise formulation stability, efficacy, and safety. The primary causes relate to colloidal instability, where the repulsive forces between particles are insufficient to prevent them from clumping together.

Potential Causes & Corrective Actions:

  • Suboptimal Formulation pH: The surface charge of LNPs, which is critical for stability, is influenced by pH. For ionizable lipids, aggregation can occur more rapidly at neutral pH where the lipids are less charged.

    • Solution: Ensure the pH of your final buffer is appropriate to maintain a slight negative zeta potential. Buffers like citrate (B86180) or acetate (B1210297) are used during formulation at a low pH (~4) to facilitate RNA encapsulation, but the final dialysis or purification step should exchange this for a storage buffer at a physiological pH (e.g., PBS pH 7.4). Avoid buffers like PBS during freeze-thaw cycles, as they can experience significant pH shifts.[1]

  • High Ionic Strength: High salt concentrations in the buffer can screen the surface charges on the LNPs, reducing inter-particle repulsion and leading to aggregation.[1]

    • Solution: Use buffers with physiological salt concentrations (e.g., 150 mM NaCl). If high ionic strength is required for your application, consider optimizing the PEG-lipid content to enhance steric stabilization.

  • Inadequate PEG-Lipid Content: The polyethylene (B3416737) glycol (PEG) lipid component provides a "stealth" layer that sterically hinders aggregation and prevents opsonization in vivo.

    • Solution: The molar ratio of the PEG-lipid is critical. Typically, 1.5-2 mol% is effective. If aggregation persists, consider slightly increasing the PEG-lipid concentration or using a PEG-lipid with a longer lipid tail, which can improve its retention in the LNP structure.

  • Environmental Stress: Mechanical agitation (e.g., vigorous vortexing) and multiple freeze-thaw cycles can physically disrupt LNPs and induce aggregation.[1][2]

    • Solution: Handle LNP solutions gently, avoiding vigorous mixing. If freezing is necessary for storage, flash-freeze aliquots in liquid nitrogen and store at ≤ -80°C. Incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., at 300 mM) before freezing to protect particle integrity.[2][3]

Q2: I am observing a high Polydispersity Index (PDI > 0.2) after formulation. How can I improve the homogeneity of my LNPs?

A: A high PDI indicates a broad size distribution, which can lead to inconsistent performance, altered biodistribution, and reduced reproducibility. The goal is typically a PDI of <0.2 for in vivo applications.

Potential Causes & Corrective Actions:

  • Inefficient Mixing During Formulation: The speed and efficiency of mixing the aqueous (RNA) and organic (lipid) phases are paramount for creating uniform particles. Slower, less controlled mixing allows for the formation of larger, more varied particles.

    • Solution: Microfluidic mixing systems are the gold standard for producing highly monodisperse LNPs.[4][5][6] Key parameters to control are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phase (typically 3:1). Consistent, rapid mixing ensures uniform nanoprecipitation.[6]

  • Lipid Composition: The choice and ratio of helper lipids (phospholipid, cholesterol) can impact the final particle size and PDI.[7][8]

    • Solution: Ensure the molar ratios of your four lipid components are optimized. A common starting ratio is ~50% ionizable lipid, ~38.5% cholesterol, ~10% phospholipid, and ~1.5% PEG-lipid. The type of phospholipid (e.g., DSPC vs. DOPE) can also influence particle properties.

  • Post-Formulation Processing: Inadequate purification or filtration can leave larger aggregates in the final sample.

    • Solution: After dialysis or tangential flow filtration (TFF) to remove ethanol (B145695) and unencapsulated RNA, consider sterile filtering the final LNP suspension through a 0.22 µm filter to remove any large aggregates formed during the process.

Troubleshooting Workflow for High PDI

high_pdi_workflow start High PDI Observed (PDI > 0.2) check_mixing Review Mixing Process start->check_mixing check_ratios Verify Lipid Ratios start->check_ratios check_filtration Assess Post-Formulation Filtration start->check_filtration is_microfluidic Using Microfluidics? check_mixing->is_microfluidic verify_mol_percent Confirm Molar Ratios (e.g., 50:10:38.5:1.5) check_ratios->verify_mol_percent filter_step Filter Final Product? (e.g., 0.22 µm filter) check_filtration->filter_step optimize_flow Optimize TFR and FRR (e.g., TFR > 12 mL/min, FRR = 3:1) is_microfluidic->optimize_flow Yes manual_mixing Manual Mixing (e.g., vortexing) is_microfluidic->manual_mixing No end_node Homogeneous LNPs (PDI < 0.2) optimize_flow->end_node switch_to_microfluidics Switch to Microfluidic System for better control manual_mixing->switch_to_microfluidics switch_to_microfluidics->end_node verify_mol_percent->end_node implement_filtration Implement Sterile Filtration Post-Dialysis filter_step->implement_filtration No filter_step->end_node Yes implement_filtration->end_node

Caption: Troubleshooting decision tree for addressing high PDI in LNP formulations.

Q3: My in vivo study shows elevated liver enzymes (ALT, AST). What steps can I take to mitigate this hepatotoxicity?

A: Elevated alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) are common indicators of liver stress or damage. This is a known potential off-target effect of LNPs, as they naturally accumulate in the liver.

Potential Causes & Mitigation Strategies:

  • Inherent Toxicity of Ionizable Lipid: The ionizable lipid component is often the primary driver of LNP-associated toxicity. Some lipids are inherently more toxic than others. For instance, at high doses (5 mg/kg), LNPs formulated with ALC-0315 have been shown to increase ALT levels, while equivalent doses of DLin-MC3-DMA LNPs did not.[9][10]

    • Mitigation: If possible, screen different ionizable lipids. Newer, biodegradable lipids that contain ester bonds are designed to be broken down into non-toxic metabolites, reducing accumulation and long-term toxicity, which is especially important for therapies requiring repeat dosing.

  • Excessive Dose: Toxicity is often dose-dependent.

    • Mitigation: Determine the minimum effective dose in your model. Conduct a dose-response study to find a therapeutic window that balances efficacy with an acceptable safety profile.

  • Inflammatory Response: The innate immune response triggered by LNPs can contribute to liver inflammation and damage.

    • Mitigation: Strategies to reduce the immunogenicity of the LNP can also reduce hepatotoxicity. This includes optimizing the PEG-lipid shield and ensuring high purity of all components to avoid contaminants that may exacerbate inflammation.

  • Payload-Mediated Toxicity: The protein expressed by the mRNA payload itself could be toxic to hepatocytes.

    • Mitigation: Ensure that the observed toxicity is LNP-mediated by including a control group treated with "empty" LNPs (containing no mRNA). If the empty LNPs are well-tolerated, the issue may lie with the therapeutic protein.

Q4: I'm concerned about the immunogenicity of my this compound formulation. How can I reduce the inflammatory response?

A: Ionizable lipids can activate innate immune pathways, such as Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines.[1][11][12][13][14] While some level of adjuvancy is beneficial for vaccines, it is an undesirable off-target effect for most other therapies.

Mitigation Strategies:

  • Lipid Structure Modification: The chemical structure of the ionizable lipid's headgroup and tails influences its interaction with immune receptors.

    • Strategy: Utilize biodegradable ionizable lipids. The inclusion of ester linkages allows the lipid to be metabolized into smaller, less immunogenic components, reducing overall exposure and toxicity.

  • Optimize LNP Composition: The other components of the LNP can modulate the immune response.

    • Strategy: Fine-tune the molar ratios of the helper lipids and PEG-lipid. A denser PEG shield can help mask the LNP from immune recognition.

  • mRNA Modification: The mRNA payload itself can be immunogenic.

    • Strategy: Use modified nucleosides (e.g., N1-methylpseudouridine, m1Ψ) in your mRNA sequence. This modification is known to significantly reduce the innate immune response to the RNA molecule itself.

  • Co-formulation with Immunosuppressants: For certain applications, co-administration of an anti-inflammatory agent can be considered.

    • Strategy: Co-formulating or co-administering a small molecule inhibitor of innate immunity, such as a corticosteroid (e.g., dexamethasone), has been shown to dampen the inflammatory response.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the primary mechanisms of off-target effects for this compound based LNPs?

A: The primary off-target effects stem from two main sources:

  • Immunotoxicity: This is the most common off-target effect. Ionizable lipids can be recognized by pattern recognition receptors (PRRs) of the innate immune system. Specifically, the amine headgroups of some ionizable lipids can bind to and activate the TLR4/MD-2 complex, mimicking the action of lipopolysaccharide (LPS).[12] This activation triggers downstream signaling cascades involving MyD88 and TRIF adaptor proteins, leading to the activation of transcription factors like NF-κB and IRFs.[1][11][13] These transcription factors then drive the expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and Type I interferons, causing systemic inflammation.[15]

  • Biodistribution-Related Toxicity: After intravenous administration, LNPs are rapidly coated with serum proteins, most notably Apolipoprotein E (ApoE). ApoE mediates the uptake of LNPs by the low-density lipoprotein receptor (LDLR), which is highly expressed on hepatocytes.[16] This leads to a natural accumulation of LNPs in the liver, which can cause dose-dependent hepatotoxicity, observed as elevated ALT and AST levels.[16][17] Off-target delivery to other organs like the spleen, heart, and kidneys can also occur, potentially leading to unwanted protein expression and local inflammation.

Innate Immune Activation by Ionizable Lipids

TLR4_Pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) cluster_nucleus Nucleus LNP This compound in LNP TLR4 TLR4/MD-2 Receptor Complex LNP->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes translocates to Cytokines Release of IL-6, TNF-α Proinflammatory_Genes->Cytokines leads to Systemic_Effects Systemic Inflammation Off-Target Effects Cytokines->Systemic_Effects

Caption: Simplified TLR4 signaling pathway activated by ionizable lipids.

Q: What are the critical quality attributes (CQAs) I should measure for my LNP formulation?

A: To ensure reproducibility, stability, and safety, you should characterize the following CQAs:

  • Size (Z-average diameter): Typically measured by Dynamic Light Scattering (DLS). The target size for systemic delivery is usually 80-100 nm. Size affects biodistribution and cellular uptake.[7]

  • Polydispersity Index (PDI): Also measured by DLS, PDI reflects the broadness of the size distribution. A PDI < 0.2 is generally considered acceptable for a homogenous formulation.[7]

  • Zeta Potential: This measures the surface charge of the LNPs. A slightly negative zeta potential at physiological pH is desirable to prevent aggregation and reduce non-specific binding to cells.[12]

  • RNA Encapsulation Efficiency (EE%): This determines the percentage of RNA that is successfully encapsulated within the LNPs. It is a critical parameter for ensuring accurate dosing. EE is typically measured using a fluorescence-based method like the RiboGreen assay.[16][17][18] An EE > 90% is often the goal.

  • Payload Integrity: It is important to confirm that the RNA was not degraded during the formulation process. This can be assessed using gel electrophoresis or capillary electrophoresis.

Q: How can I prevent my RNA payload from degrading during formulation and storage?

A: RNA is highly susceptible to degradation by ubiquitous RNase enzymes and hydrolysis.

  • Use RNase-Free Materials: Throughout the entire process, use certified RNase-free pipette tips, tubes, and buffers. Wear gloves at all times.

  • Protective Encapsulation: The LNP itself provides the primary protection. The ionizable lipid complexes with the RNA, shielding it from RNases and hydrolysis.[2][19] Ensuring high encapsulation efficiency is key.

  • Optimize Formulation Parameters: Some studies suggest that certain formulation conditions, such as using a pH 4 buffer during mixing, can improve RNA stability within the LNP core, potentially by inducing a more condensed, protected structure.[20]

  • Proper Storage: For long-term storage, LNPs should be kept frozen at ≤ -80°C.[3] Avoid multiple freeze-thaw cycles. The addition of cryoprotectants like sucrose can further preserve both particle and RNA integrity during freezing.[3]

Section 3: Data & Protocols

Quantitative Data Summary

The following tables summarize representative data on the off-target effects of different clinically relevant ionizable lipids. Note: Values are compiled from different studies and should be used for illustrative comparison; direct equivalence may vary based on experimental conditions.

Table 1: Comparison of In Vivo Liver Toxicity Markers

Ionizable LipidDose (siRNA)ALT Elevation (vs. Control)Study Reference
DLin-MC3-DMA 5 mg/kgNo significant increase[9][10]
ALC-0315 5 mg/kgSignificant increase[9][10]

Table 2: Representative In Vitro Cytokine Induction in Human PBMCs (Data is illustrative, based on trends described in literature)

LNP FormulationmRNA ConcentrationIL-6 Secretion (pg/mL)TNF-α Secretion (pg/mL)Reference
Control (PBS) N/A< 50< 20[15]
LNP (Unmodified mRNA) 5 µg/mLHigh (e.g., >1000)High (e.g., >500)[10]
LNP (m1Ψ-modified mRNA) 5 µg/mLLow / No significant increaseLow / No significant increase[10]
Key Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing homogenous LNPs using a microfluidic device (e.g., NanoAssemblr).

  • Preparation of Solutions:

    • Organic Phase: Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Dilute your mRNA payload in an acidic buffer (e.g., 10 mM Sodium Citrate, pH 4.0) to the target concentration.[5][21]

  • System Setup:

    • Prime the microfluidic system with ethanol, followed by the aqueous buffer, according to the manufacturer's instructions.

    • Load the organic phase into a syringe for the organic inlet and the aqueous phase into a syringe for the aqueous inlet.

  • Mixing:

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, causing rapid nanoprecipitation and self-assembly of the LNPs around the mRNA core.[5]

  • Purification:

    • Collect the resulting LNP suspension. It will contain ~25% ethanol.

    • Immediately dialyze the sample against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 18 hours, with several buffer changes, to remove ethanol and unencapsulated RNA. Alternatively, use Tangential Flow Filtration (TFF) for larger volumes.

  • Concentration & Sterilization:

    • Concentrate the purified LNPs to the desired final concentration using centrifugal filter units.

    • Sterile-filter the final product through a 0.22 µm syringe filter. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Measuring Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the amount of free vs. total RNA to determine the percentage of RNA protected inside the LNPs.[16][17][18][22]

  • Prepare RNA Standard Curve:

    • Create a series of dilutions of your specific mRNA in TE buffer (pH 7.5) to generate a standard curve (e.g., from 2 µg/mL to 0 µg/mL).

  • Prepare LNP Samples:

    • In a 96-well black plate, prepare two sets of wells for each LNP sample.

    • Set 1 (Intact LNPs / Free RNA): Dilute your LNP sample in TE buffer to a theoretical concentration that falls within the standard curve.

    • Set 2 (Lysed LNPs / Total RNA): Dilute the same LNP sample in TE buffer containing a surfactant like 0.5% Triton X-100. This will disrupt the LNPs and release the encapsulated RNA.[18][22]

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[17][22] Cool to room temperature.

  • Dye Addition & Measurement:

    • Prepare the RiboGreen working solution by diluting the stock reagent (typically 1:200) in TE buffer. Protect from light.

    • Add the RiboGreen working solution to all wells (standards and samples).

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Use the standard curve to determine the RNA concentration in the "Intact" ([RNA]free) and "Lysed" ([RNA]total) samples.

    • Calculate Encapsulation Efficiency as: EE (%) = (([RNA]total - [RNA]free) / [RNA]total) * 100

Protocol 3: In Vivo Tolerability Study in Mice

This protocol outlines a basic study to assess the acute off-target toxicity of an LNP formulation. All animal procedures must be approved by an institutional animal care and use committee (IACUC).[23][24]

  • Animal Model:

    • Use C57BL/6 mice (e.g., 6-8 weeks old). Acclimate animals for at least one week before the study.

  • Dosing:

    • Administer the LNP formulation via the desired route (e.g., intravenous tail vein injection).

    • Include a vehicle control group (e.g., PBS).

    • Dose levels should be based on prior efficacy studies (e.g., 0.1, 0.5, and 1.0 mg/kg mRNA).

  • Monitoring:

    • Monitor the animals for clinical signs of toxicity (e.g., weight loss, ruffled fur, changes in activity) daily for at least 72 hours.

  • Sample Collection:

    • At a predetermined time point (e.g., 24 or 48 hours post-injection), collect blood via cardiac puncture or submandibular bleed into serum separator tubes.

    • Euthanize the animals and perform a necropsy to collect major organs (liver, spleen, etc.) for histological analysis.

  • Analysis:

    • Serum Chemistry: Centrifuge the blood to separate the serum. Send the serum to a clinical pathology lab for analysis of liver enzymes (ALT, AST).

    • Cytokine Analysis: Use a portion of the serum to perform an ELISA or multiplex assay (e.g., Luminex) to quantify levels of key pro-inflammatory cytokines like IL-6 and TNF-α.

    • Histology: Fix the collected organs in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to look for signs of tissue damage or inflammation.

References

Technical Support Center: Ionizable Lipid Formulations for Large mRNA Payloads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for challenges encountered when formulating ionizable lipid-based lipid nanoparticles (LNPs) with large mRNA payloads (>5 kilobases).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My encapsulation efficiency (EE%) for a large mRNA payload (e.g., 10kb) is consistently low (<80%), while my protocol works perfectly for smaller mRNA (<2kb). What are the potential causes and solutions?

Answer:

Low encapsulation efficiency with large mRNA is a common challenge stemming from the molecule's size and complex secondary structures, which can impede proper condensation and packaging within the LNP core.

Potential Causes & Solutions

Potential CauseRecommended Solution
Suboptimal N:P Ratio The N:P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA) is critical. Large mRNA requires more positive charge for effective condensation. Solution: Increase the N:P ratio systematically. While typical ratios range from 3 to 6, large payloads may require ratios of 6 to 12 or higher.[1][2] Titrate the N:P ratio and measure EE% at each point to find the optimal balance.
Inadequate Lipid-mRNA Interaction The specific ionizable lipid may not be optimal for condensing a large, structurally complex mRNA.
Steric Hindrance from PEG-Lipid A high density of PEGylated lipid on the nanoparticle surface can create a barrier that prevents the large mRNA from efficiently entering the forming particle core.
Incorrect Mixing Dynamics For large mRNA, the speed and efficiency of mixing are paramount. Slow or inefficient mixing can lead to premature aggregation of lipid-mRNA complexes.

Question 2: The lipid nanoparticles formulated with my large mRNA are consistently oversized (>150 nm) and have a high polydispersity index (PDI > 0.2). How can I resolve this?

Answer:

Large particle size and high PDI suggest that the formulation process is not well-controlled, leading to particle aggregation or improper particle formation. This is often exacerbated by the large volume of the mRNA payload.

Potential Causes & Solutions

Potential CauseRecommended Solution
Particle Aggregation The large size of the mRNA can bridge multiple forming nanoparticles, leading to aggregation.
Suboptimal Helper Lipid Composition The helper lipids (e.g., DSPC, DOPE) and cholesterol play a crucial role in stabilizing the particle structure. The ratio may need adjustment for larger payloads.[3]
Incorrect Aqueous Buffer pH The pH of the aqueous buffer where the mRNA is dissolved is critical for protonating the ionizable lipid, which drives encapsulation.

Frequently Asked Questions (FAQs)

Q1: Why is formulating large mRNA (>5kb) into LNPs more challenging than smaller payloads? A1: The challenges arise from the physicochemical properties of large mRNA. Its significant length, negative charge density, and propensity to form complex, stable secondary and tertiary structures create a larger kinetic barrier to the rapid, ordered condensation required for forming a compact LNP core. This can result in incomplete packaging, the formation of multiple mRNA molecules per particle, or particle aggregation, leading to lower EE%, larger particle sizes, and higher PDI.[2][3]

Q2: What is a good starting N:P ratio for formulating a 10kb mRNA? A2: For large mRNA payloads, a good starting point is an N:P ratio of 6.[1] However, the optimal ratio is highly dependent on the specific ionizable lipid and other formulation components. It is recommended to perform a titration from an N:P ratio of 6 up to 12 to identify the optimal value for your specific system that maximizes encapsulation while maintaining acceptable particle size and PDI.[2][4]

Q3: Can the choice of helper lipid impact the quality of LNPs with large mRNA? A3: Yes, absolutely. Helper lipids like DSPC and DOPE contribute to the structural integrity of the LNP. DOPE, with its inverted cone shape, can promote the formation of non-bilayer lipid structures that may be more accommodating to the complex shape of a large mRNA molecule, potentially improving encapsulation and subsequent endosomal escape.[3] Screening different helper lipids is a valuable optimization strategy.

Q4: How critical is the purity of the ionizable lipid for formulation success? A4: Lipid purity is extremely critical. Impurities, particularly reactive aldehydes formed from the degradation of some ionizable lipids, can form adducts with the mRNA, compromising its integrity and function.[5][6] This can lead to a loss of therapeutic efficacy. Always use high-purity lipids from a reputable source and store them under recommended conditions to prevent degradation.

Quantitative Data Summary

The following tables summarize the expected impact of key formulation parameters on LNP critical quality attributes (CQAs) when working with large mRNA payloads.

Table 1: Effect of N:P Ratio on LNP Properties for Large mRNA

N:P RatioEncapsulation Efficiency (%)Particle Size (nm)PDITypical Observation
360 - 75%120 - 180 nm> 0.25Incomplete condensation, high heterogeneity.[2][7]
680 - 95%90 - 130 nm0.15 - 0.20Often a good starting point for optimization.[1][2]
10> 95%80 - 110 nm0.10 - 0.15Improved condensation, more compact particles.
15> 95%85 - 120 nm0.15 - 0.25Potential for particle aggregation due to excess lipid.

Table 2: Effect of PEG-Lipid Percentage on LNP Properties for Large mRNA

PEG-Lipid (mol%)Encapsulation Efficiency (%)Particle Size (nm)PDITypical Observation
0.5%High (>90%)130 - 200 nm> 0.20Insufficient steric shielding, leading to aggregation.[8]
1.5%Moderate-High (85-95%)80 - 120 nm< 0.15Good balance of steric shielding and efficient encapsulation.[8]
5.0%Low-Moderate (70-85%)70 - 100 nm< 0.15Steric hindrance may impede encapsulation of large mRNA.[8]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a method that provides rapid and controlled mixing for reproducible results.[9][10][11]

Materials:

  • Ionizable lipid, DSPC, Cholesterol, PEG-lipid (e.g., DMG-PEG2000)

  • Ethanol (B145695) (100%, molecular biology grade)

  • Large mRNA payload in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Microfluidic mixing instrument (e.g., NanoAssemblr) and cartridge

  • Syringes and tubing (RNase-free)

  • Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

Procedure:

  • Prepare Lipid Stock: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution: Dilute the large mRNA stock to the desired concentration in the acidic aqueous buffer (pH 4.0).

  • Setup Microfluidic System: Prime the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Mixing: Set the desired total flow rate (TFR) (e.g., 12 mL/min) and flow rate ratio (FRR) of aqueous to organic phase (typically 3:1).[12]

  • Initiate Mixing: Start the pumps to mix the two streams in the microfluidic cartridge. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble with the mRNA into LNPs.

  • Collection: Collect the resulting milky-white LNP suspension from the outlet.

  • Purification and Buffer Exchange: Immediately purify the collected LNPs to remove ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4). This is typically done via dialysis against PBS for at least 18 hours or more rapidly using a TFF system.

  • Sterilization & Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or -80°C for long-term storage.

Protocol 2: Measuring mRNA Encapsulation Efficiency (EE%) using RiboGreen Assay

This protocol uses the Quant-iT RiboGreen assay to determine the percentage of mRNA encapsulated within the LNPs.[13][14]

Materials:

  • Quant-iT RiboGreen Reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution in RNase-free water)

  • mRNA standard of known concentration

  • LNP sample

  • 96-well black, flat-bottom plate

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm)

Procedure:

  • Prepare Reagents: Dilute the RiboGreen reagent 1:200 in TE buffer. This working solution is light-sensitive and should be prepared fresh.

  • Prepare mRNA Standard Curve: Perform serial dilutions of the mRNA standard in TE buffer to create a standard curve (e.g., from 2 µg/mL down to 0 µg/mL).

  • Prepare LNP Samples: In the 96-well plate, prepare two sets of wells for each LNP sample:

    • Set A (Intact LNPs - Measures Free mRNA): Add 50 µL of your LNP sample (diluted in TE buffer to fall within the standard curve) to a well. Add 50 µL of TE buffer.

    • Set B (Lysed LNPs - Measures Total mRNA): Add 50 µL of the same diluted LNP sample to a different well. Add 50 µL of 2% Triton X-100 solution to lyse the LNPs.

  • Incubation: Incubate the plate for 10 minutes at 37°C to ensure complete lysis in the Triton X-100 wells.

  • Add RiboGreen: Add 100 µL of the diluted RiboGreen working solution to all standard and sample wells. Mix gently.

  • Read Fluorescence: Immediately measure the fluorescence on a plate reader.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in Set A ([Free mRNA]) and Set B ([Total mRNA]).

    • Calculate Encapsulation Efficiency using the formula: EE% = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Purification cluster_qc Quality Control A Lipid Mix (Ionizable, Helper, Chol, PEG) in Ethanol C Microfluidic Mixing A->C B Large mRNA Payload in Acidic Buffer (pH 4.0) B->C D LNP Self-Assembly (Nanoprecipitation) C->D E Dialysis or TFF (Buffer Exchange to pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Size & PDI (DLS) F->G H Encapsulation Efficiency (RiboGreen Assay) F->H I Zeta Potential F->I Final Final LNP Product (Store at 4°C or -80°C) F->Final

Caption: Experimental workflow for large mRNA LNP formulation and characterization.

Troubleshooting_EE cluster_params Primary Parameters to Check cluster_solutions Solutions Start Problem: Low EE% for Large mRNA Check_NP Is N:P Ratio Optimized for Large Payload? Start->Check_NP Check_PEG Is PEG-Lipid % too high, causing steric hindrance? Start->Check_PEG Check_Mix Is mixing rapid & efficient? Start->Check_Mix Sol_NP Increase N:P Ratio (e.g., 6 -> 10) Check_NP->Sol_NP No Sol_PEG Decrease PEG-Lipid mol% (e.g., 1.5% -> 1.0%) Check_PEG->Sol_PEG Yes Sol_Mix Increase Total Flow Rate in Microfluidic System Check_Mix->Sol_Mix No Outcome Re-measure EE% Sol_NP->Outcome Sol_PEG->Outcome Sol_Mix->Outcome

Caption: Troubleshooting logic for low encapsulation efficiency with large mRNA.

LNP_Relationships Core Large mRNA LNP Quality Attributes EE Encapsulation Efficiency Size_PDI Particle Size & PDI Stability Stability NP_Ratio N:P Ratio NP_Ratio->Core Increases EE PEG_Lipid PEG-Lipid % PEG_Lipid->Core Decreases Size Helper_Lipid Helper Lipid Composition Helper_Lipid->Core Affects Stability Flow_Rate Mixing Flow Rate Flow_Rate->Core Affects PDI

Caption: Key parameter relationships for large mRNA LNP formulation.

References

Validation & Comparative

A Comparative Analysis of the Toxicological Profiles of Ionizable Lipids SM-102 and ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of two clinically significant ionizable lipids, SM-102 and ALC-0315, which are integral components of the Moderna (Spikevax) and Pfizer-BioNTech (Comirnaty) COVID-19 mRNA vaccines, respectively. The information presented is based on available preclinical data and aims to assist researchers in understanding the potential toxicological liabilities of these lipid nanoparticles (LNPs).

Note on "Ionizable Lipid-2": Extensive searches for a specific, publicly documented ionizable lipid with the designation "this compound" did not yield sufficient data for a direct toxicological comparison. While some chemical suppliers list a product with this name (CAS No. 2763904-72-7, Formula C50H99NO7), there is a lack of published scientific literature detailing its in vitro or in vivo toxicity profile. Therefore, this guide will focus on the comparative data available for SM-102 and ALC-0315.

Executive Summary

Ionizable lipids are critical for the successful delivery of mRNA therapeutics, facilitating encapsulation, endosomal escape, and cytosolic release of the mRNA payload. However, their intrinsic properties can also trigger innate immune responses and lead to dose-dependent toxicities. The primary toxicities associated with ionizable lipid-containing LNPs include hepatotoxicity and inflammatory responses. Preclinical studies suggest that both SM-102 and ALC-0315 can induce transient elevation of liver enzymes and the production of pro-inflammatory cytokines. The activation of Toll-like receptor 4 (TLR4) has been identified as a key signaling pathway initiating these inflammatory responses.

Quantitative Toxicity Data

The following tables summarize quantitative data from comparative preclinical studies on SM-102 and ALC-0315. It is important to note that experimental conditions, such as animal models, dosage, and LNP composition, can significantly influence the observed results.

Table 1: Comparative In Vivo Hepatotoxicity in Mice

Ionizable LipidDosageTime PointAlanine Aminotransferase (ALT) LevelsAspartate Aminotransferase (AST) LevelsReference
ALC-0315 5 mg/kg siRNA5 hoursSignificantly higher than controlMay have been higher, but not statistically significant[1]
SM-102 Not specified in direct comparison-No significant increase observed in one studyNo significant increase observed in one study[2]

Table 2: Comparative In Vivo Inflammatory Cytokine Induction in Mice

Ionizable LipidDosageTime PointKey Cytokine FindingsReference
SM-102 1 µg SARS-CoV-2 spike mRNA-LNPDay 2Induced comparable levels of IL-6, IFN-γ, and MCP-1 to ALC-0315.[3]
ALC-0315 1 µg SARS-CoV-2 spike mRNA-LNPDay 2Induced comparable levels of IL-6, IFN-γ, and MCP-1 to SM-102.[3]

Experimental Protocols

The following are generalized experimental protocols for assessing the in vivo and in vitro toxicity of ionizable lipid nanoparticles. These are not exhaustive and should be adapted based on specific research questions and available resources.

In Vivo Hepatotoxicity Assessment in Mice

Objective: To evaluate the potential for ionizable lipid-containing LNPs to cause liver damage in a murine model.

Methodology:

  • Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).

  • LNP Administration: Administer LNPs formulated with the ionizable lipid of interest via intravenous (tail vein) or intramuscular injection. Include a vehicle control group (e.g., saline or the LNP formulation without the ionizable lipid).

  • Dosage: A dose-response study is recommended to identify a potential No Observed Adverse Effect Level (NOAEL). Doses can range from therapeutic levels to higher concentrations to assess toxicity margins.

  • Blood Collection: Collect blood samples via cardiac puncture or retro-orbital bleeding at various time points (e.g., 6, 24, 48, and 72 hours) post-administration.

  • Serum Analysis: Separate serum and measure the levels of liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using commercially available assay kits.

  • Histopathology (Optional): At the end of the study, euthanize the animals and collect liver tissues. Fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess for any histopathological changes, such as inflammation, necrosis, and steatosis.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of ionizable lipid-containing LNPs on cultured cells.

Methodology:

  • Cell Lines: Select relevant cell lines, such as hepatocytes (e.g., HepG2), macrophages (e.g., RAW 264.7), or other cells relevant to the intended therapeutic application.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of the LNP formulations in cell culture medium. Remove the existing medium from the cells and add the LNP dilutions. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton X-100) as a positive control.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity. Alternatively, a lactate (B86563) dehydrogenase (LDH) assay can be used to measure membrane integrity.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

In Vivo Inflammatory Cytokine Profiling in Mice

Objective: To measure the induction of pro-inflammatory cytokines following the administration of ionizable lipid-containing LNPs.

Methodology:

  • Animal Model and LNP Administration: Follow the procedures outlined in the in vivo hepatotoxicity assessment.

  • Blood Collection: Collect blood at early time points post-administration (e.g., 2, 6, and 24 hours) as cytokine responses are often rapid and transient.

  • Serum/Plasma Preparation: Prepare serum or plasma from the collected blood samples.

  • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay or ELISA array) to simultaneously quantify the levels of multiple pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Monocyte Chemoattractant Protein-1 (MCP-1).

  • Data Analysis: Compare the cytokine levels in the LNP-treated groups to the vehicle control group to determine the extent of the inflammatory response.

Signaling Pathways and Experimental Workflows

Toll-like Receptor 4 (TLR4) Signaling Pathway

The inflammatory response to ionizable lipids is often initiated through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. Upon recognition of the lipid component, TLR4 triggers a downstream cascade that leads to the activation of transcription factors NF-κB and IRF3/7, resulting in the production of pro-inflammatory cytokines and type I interferons.

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ionizable Lipid Ionizable Lipid TLR4_MD2 TLR4/MD2 Complex Ionizable Lipid->TLR4_MD2 Binds to MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAM TRAM TLR4_MD2->TRAM Recruits IRAKs IRAKs MyD88->IRAKs TRIF TRIF TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi TRAM->TRIF Activates TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates (Inhibits) NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Translocates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_nuc IRF3 IRF3->IRF3_nuc Dimerizes & Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kappa_B_nuc->Pro_inflammatory_Genes Induces Type_I_IFN_Genes Type I IFN Gene Expression IRF3_nuc->Type_I_IFN_Genes Induces experimental_workflow formulation LNP Formulation (with Ionizable Lipid) administration LNP Administration (IV or IM) formulation->administration animal_model Animal Model Selection (e.g., Mice) animal_model->administration monitoring Clinical Observation (Weight, Behavior) administration->monitoring blood_collection Blood Collection (Multiple Time Points) administration->blood_collection necropsy Necropsy and Tissue Collection administration->necropsy data_analysis Data Analysis and Interpretation monitoring->data_analysis serum_analysis Serum Biochemistry (ALT, AST) blood_collection->serum_analysis cytokine_analysis Cytokine Profiling (Luminex/ELISA) blood_collection->cytokine_analysis serum_analysis->data_analysis cytokine_analysis->data_analysis histopathology Histopathological Analysis necropsy->histopathology histopathology->data_analysis

References

A Head-to-Head Comparison of Leading Ionizable Lipids for In Vivo Vaccine Delivery: ALC-0315 vs. SM-102

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is as critical as the therapeutic payload itself. In the realm of mRNA vaccines, lipid nanoparticles (LNPs) have emerged as the gold standard, with the ionizable lipid component playing a pivotal role in their success. This guide provides an in-depth, data-driven comparison of two clinically validated and widely utilized ionizable lipids: ALC-0315, a key component of the Pfizer-BioNTech COVID-19 vaccine, and SM-102, utilized in the Moderna COVID-19 vaccine.

This comparison guide synthesizes experimental data to objectively evaluate the performance of these two leading ionizable lipids in the context of in vivo vaccine delivery. We will delve into their physicochemical properties, transfection efficiency, immunogenicity, and safety profiles, providing a comprehensive resource to inform the selection of lipids for future vaccine and gene therapy applications.

Executive Summary

Both ALC-0315 and SM-102 are highly effective ionizable lipids that have been instrumental in the rapid development and deployment of successful mRNA vaccines.[1][2][3][4] While they share a common mechanism of action—remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome to facilitate mRNA release—subtle structural differences influence their in vivo performance.[1][5]

  • ALC-0315 is a synthetic ionizable lipid, chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate).[1][6] It has demonstrated high encapsulation efficiency and robust in vivo performance, leading to strong immune responses.[1][2]

  • SM-102 is another potent ionizable lipid that has shown exceptional performance in mRNA delivery. Some studies suggest that LNPs formulated with SM-102 may exhibit moderately higher protein expression in vivo compared to those with ALC-0315, although both elicit strong and comparable immune responses.[7][8][9][10]

This guide will explore the nuances of their performance, supported by quantitative data and detailed experimental methodologies.

Performance Data at a Glance

The following tables summarize key quantitative data from comparative studies of LNPs formulated with ALC-0315 and SM-102.

Table 1: Physicochemical Properties of ALC-0315 and SM-102 Formulated LNPs

ParameterALC-0315 LNPsSM-102 LNPsReference
Particle Size (nm) 80 - 10070 - 100[1][8]
Polydispersity Index (PDI) < 0.2< 0.2[8][11]
mRNA Encapsulation Efficiency (%) > 90%> 95%[1][7][8]
Zeta Potential (mV) Near-neutral at pH 7.4Near-neutral at pH 7.4[8]

Table 2: In Vivo Performance Comparison

ParameterALC-0315 LNPsSM-102 LNPsKey FindingsReference
Protein Expression (Luciferase) HighSignificantly higher in some studiesIn vivo studies in mice have shown that SM-102 LNPs can lead to higher luciferase expression compared to ALC-0315 LNPs.[7][8][9] However, other studies have found their expression levels to be comparable.[12][13][7][8][9][12][13]
Immunogenicity (Antibody Titer) HighHighBoth lipids induce strong and comparable antigen-specific antibody responses.[10][14][15] Some studies have reported slightly higher antibody titers with SM-102.[10][10][14][15]
T-cell Response Strong Th1-biased responseStrong Th1-biased responseBoth lipids effectively stimulate T-cell responses, crucial for viral clearance.[2][15][2][15]
Biodistribution Primarily liver and spleenPrimarily liver and spleenFollowing intravenous administration, both LNP formulations show a primary accumulation in the liver and spleen.[11][16] Intramuscular injection leads to localized expression at the injection site with some systemic distribution.[17][11][16][17]
Safety (Liver Toxicity) Increased ALT and bile acids at high dosesLess pronounced increase in liver enzymes at similar high dosesAt a high dose (5 mg/kg), ALC-0315 LNPs showed a significant increase in markers of liver toxicity, while MC3 LNPs did not. Comparative high-dose toxicity data with SM-102 is less consistently reported.[18]

Experimental Protocols

To provide a comprehensive understanding of how the comparative data was generated, this section outlines the typical methodologies employed in the formulation and in vivo testing of LNPs containing ALC-0315 and SM-102.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for preparing mRNA-LNPs is through microfluidic mixing.

  • Lipid Stock Preparation: The ionizable lipid (ALC-0315 or SM-102), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., ALC-0159 or PEG-DMG) are dissolved in ethanol (B145695) at specific molar ratios. A typical molar ratio for ALC-0315 formulations is approximately 46.3:9.4:42.7:1.6 (ALC-0315:DSPC:Cholesterol:ALC-0159).[19]

  • mRNA Solution Preparation: The mRNA payload is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The ethanol-lipid solution and the aqueous mRNA solution are loaded into separate syringes and pumped through a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems) at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing within the microchannels facilitates the self-assembly of the LNPs.

  • Purification and Concentration: The resulting LNP dispersion is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated mRNA. The purified LNPs can be concentrated using centrifugal filtration devices.

  • Characterization: The formulated LNPs are characterized for their size, PDI (using Dynamic Light Scattering), and encapsulation efficiency (using a RiboGreen assay).

In Vivo Murine Model for Vaccine Efficacy
  • Animal Model: BALB/c or C57BL/6 mice are typically used for immunization studies.

  • Immunization: Mice are immunized via intramuscular injection with a specified dose of the mRNA-LNP vaccine (e.g., 1-10 µg of mRNA). A prime-boost regimen is often employed, with a second dose administered 2-3 weeks after the initial priming dose.

  • Sample Collection: Blood samples are collected at various time points post-immunization to assess the antibody response. Spleens and lymph nodes may be harvested to analyze T-cell responses.

  • Antibody Titer Measurement: Antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • T-cell Response Analysis: Splenocytes are isolated and restimulated in vitro with the target antigen. The production of cytokines (e.g., IFN-γ, IL-4) is measured by ELISpot or intracellular cytokine staining followed by flow cytometry to determine the nature of the T-cell response (Th1 vs. Th2).

  • In Vivo Protein Expression: To assess transfection efficiency in vivo, mRNA encoding a reporter protein like luciferase is encapsulated in the LNPs. Following administration to mice, the expression of the reporter protein in various organs can be monitored non-invasively using an in vivo imaging system (IVIS).

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the key signaling pathway for mRNA delivery and a typical experimental workflow.

mRNA_Delivery_Pathway mRNA-LNP Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cellular Environment LNP mRNA-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release Protonation of Ionizable Lipid & Membrane Fusion Translation Translation by Ribosomes mRNA_Release->Translation Antigen Antigen Production Translation->Antigen

Caption: Cellular pathway of mRNA delivery by ionizable lipid-containing LNPs.

Experimental_Workflow In Vivo Vaccine Efficacy Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization Formulation->Characterization Immunization Mouse Immunization (Intramuscular) Characterization->Immunization Sample_Collection Sample Collection (Blood, Spleen) Immunization->Sample_Collection ELISA Antibody Titer (ELISA) Sample_Collection->ELISA ELISpot T-cell Response (ELISpot/FACS) Sample_Collection->ELISpot Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ELISpot->Data_Analysis

Caption: A typical experimental workflow for comparing LNP-based vaccines.

Conclusion

Both ALC-0315 and SM-102 stand out as highly effective ionizable lipids for in vivo mRNA vaccine delivery. The choice between them may depend on the specific application and desired performance characteristics. While some studies indicate a potential advantage for SM-102 in terms of in vivo protein expression, both lipids consistently enable the formulation of stable LNPs that elicit robust and protective immune responses.[7][8][9][10][14][15] The wealth of clinical and preclinical data available for both lipids provides a strong foundation for their continued use and future development in the field of genetic medicine. As research progresses, further head-to-head studies under identical conditions will continue to refine our understanding of the subtle yet significant impact of ionizable lipid structure on the efficacy and safety of LNP-based therapeutics.

References

Performance Validation of Ionizable Lipid-2 in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Ionizable Lipid-2 (a representative for the well-established ionizable lipid, DLin-MC3-DMA) against other leading alternatives for nucleic acid delivery. The data presented is collated from various preclinical studies in animal models, offering a comprehensive overview to inform the selection of lipids for therapeutic applications.

Executive Summary

This compound (DLin-MC3-DMA) is a cornerstone of lipid nanoparticle (LNP) formulations for siRNA delivery and is a key component of the first FDA-approved siRNA therapeutic, Onpattro.[1] Its performance in preclinical animal models has been extensively documented, providing a robust benchmark for newer ionizable lipids. This guide focuses on a head-to-head comparison with ALC-0315, another clinically relevant ionizable lipid used in mRNA vaccines.[2][3] The primary endpoint for comparison in many of these studies is the in vivo silencing of hepatocyte-expressed proteins, such as Factor VII (FVII), a common model for evaluating liver-targeted nucleic acid delivery.[2][4][5][6]

Data Presentation

Table 1: Physicochemical Properties of LNP Formulations
ParameterThis compound (DLin-MC3-DMA) LNPALC-0315 LNPcKK-E12 LNP
Molar Ratio 50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-DMG[2][6]50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-DMG[2]Not explicitly stated, but formulated with cholesterol, DSPC, and a PEG lipid.[4]
Diameter (nm) < 100 nm[6]~70 nm[4]Not specified
pKa 6.44[6]Not specifiedNot specified
Table 2: In Vivo Efficacy in Mice (siRNA Delivery)
ParameterThis compound (DLin-MC3-DMA) LNPALC-0315 LNPcKK-E12 LNP
Target Gene Factor VII (FVII)Factor VII (FVII)Factor VII (FVII)
siRNA Dose 1 mg/kg1 mg/kgED50: 0.002 mg/kg
Residual FVII mRNA 15.3 ± 3%[2][3]1.6 ± 0.3%[2][3]Not specified
Target Gene ADAMTS13ADAMTS13Not applicable
siRNA Dose 1 mg/kg1 mg/kgNot applicable
Residual ADAMTS13 mRNA 86 ± 18% (not statistically significant)[2][3]31 ± 13%[2][3]Not applicable
Table 3: In Vivo Safety Profile in Mice
ParameterThis compound (DLin-MC3-DMA) LNPALC-0315 LNP
siRNA Dose 5 mg/kg5 mg/kg
Liver Toxicity Markers (ALT, Bile Acids) No significant increase[2][3]Increased[2][3]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A common and reproducible method for preparing LNPs involves microfluidic mixing.

Materials:

  • Lipid Stock Solution (in Ethanol):

    • Ionizable lipid (e.g., this compound/DLin-MC3-DMA)

    • Helper lipid (e.g., DSPC)

    • Cholesterol

    • PEG-lipid (e.g., DMG-PEG 2000)

    • Typical Molar Ratio: 50% Ionizable Lipid, 10% DSPC, 38.5% Cholesterol, 1.5% PEG-lipid.[2][6]

  • Nucleic Acid Aqueous Solution:

Procedure:

  • The lipid components are dissolved in ethanol (B145695) to create the lipid stock solution.

  • The nucleic acid is dissolved in the aqueous buffer.

  • The lipid solution and the nucleic acid solution are loaded into separate syringes.

  • The syringes are connected to a microfluidic mixing device.

  • The two solutions are rapidly mixed at a controlled flow rate, leading to the self-assembly of LNPs with the nucleic acid encapsulated.

  • The resulting LNP dispersion is then dialyzed against a physiological buffer (e.g., 1x PBS) to remove ethanol and raise the pH.

In Vivo Gene Silencing Studies in Mice

Animal Model:

  • Typically, C57BL/6 mice are used.[2]

Procedure:

  • LNPs encapsulating the siRNA of interest (e.g., targeting FVII) are administered to the mice via intravenous (tail vein) injection.[7]

  • A control group receives LNPs with a non-targeting siRNA (e.g., siLuc).[2]

  • After a specified period (e.g., 48 hours), blood samples are collected to measure serum protein levels (e.g., FVII).[7]

  • Liver tissue may also be harvested to quantify target mRNA levels using methods like qRT-PCR.[2]

  • For safety assessment, serum is analyzed for markers of liver toxicity such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[8]

Mandatory Visualization

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Endpoints lipids Lipids in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing rna Nucleic Acid in Aqueous Buffer (pH 4) rna->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis lnp Characterized LNPs (Size, PDI, Encapsulation) dialysis->lnp injection IV Injection (Mouse Model) lnp->injection collection Sample Collection (48h post-injection) injection->collection analysis Efficacy & Safety Analysis collection->analysis efficacy Efficacy: - Serum Protein Levels - Tissue mRNA Levels analysis->efficacy safety Safety: - Liver Enzyme Levels (ALT, AST) analysis->safety

Caption: Preclinical evaluation workflow for LNP-mediated nucleic acid delivery.

logical_relationship cluster_lipid Ionizable Lipid Properties cluster_lnp LNP Characteristics cluster_delivery Cellular Delivery & Release cluster_outcome Therapeutic Outcome pka Optimal pKa (6.2-6.5) encapsulation Efficient Nucleic Acid Encapsulation (at low pH) pka->encapsulation structure Lipid Tail Structure stability In Vivo Stability structure->stability uptake Hepatocyte Uptake (ApoE-mediated) encapsulation->uptake stability->uptake escape Endosomal Escape (low endosomal pH) uptake->escape release Cytosolic Release of Nucleic Acid escape->release silencing Target Gene Silencing release->silencing

Caption: Key factors influencing the in vivo performance of ionizable lipid-based LNPs.

References

benchmarking Ionizable lipid-2 against other novel ionizable lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the success of these modalities heavily reliant on effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and at the heart of these LNPs are ionizable lipids. These specialized lipids are critical for encapsulating and protecting the mRNA cargo, facilitating its cellular uptake, and ensuring its release into the cytoplasm to enable protein translation.

This guide provides a comprehensive comparison of several novel ionizable lipids against established benchmarks, offering a framework for evaluating their performance based on key experimental data. While direct comparative data for a specific proprietary lipid like "Ionizable lipid-2" is not publicly available, this guide will equip researchers with the necessary context and comparative data on other novel and benchmark lipids to assess any new candidate.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is a multifactorial equation involving its physicochemical properties, in vivo performance, and safety profile. Below, we summarize the performance of several novel ionizable lipids in comparison to the well-established benchmarks: DLin-MC3-DMA, SM-102, and ALC-0315.

Physicochemical Properties of Lipid Nanoparticles

The physical characteristics of LNPs are crucial determinants of their stability, biodistribution, and cellular uptake. Key parameters include particle size, polydispersity index (PDI), and mRNA encapsulation efficiency.

Ionizable LipidParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
Novel Lipids
FS01~70< 0.2> 90%[1]
ARV-T1Smaller than SM-102 LNPsLower than SM-102 LNPsSlightly higher than SM-102 LNPs[2][3]
YK009Not specifiedNot specified> 90%[4]
U-19 (four-tailed)100-150< 0.2Not specified[5]
OF-02~100< 0.2> 90%[6]
Benchmark Lipids
DLin-MC3-DMA< 100< 0.2> 90%[1][7][8]
SM-102< 100< 0.2> 90%[1][7][8]
ALC-0315< 100< 0.2> 90%[1][7][8]
In Vivo Efficacy of mRNA Delivery

The ultimate measure of an ionizable lipid's success is its ability to effectively deliver mRNA in a living organism, leading to robust protein expression. This is often assessed by measuring the expression of a reporter protein, such as luciferase or erythropoietin (EPO).

Ionizable LipidModelReporter GeneKey FindingsReference
Novel Lipids
FS01MiceLuciferaseSuperior mRNA delivery performance compared to DLin-MC3-DMA, SM-102, and ALC-0315 via intramuscular, subcutaneous, and intravenous routes.[1]
ARV-T1MiceFirefly LuciferaseSignificantly higher in vivo mRNA delivery and protein expression compared to SM-102.[3]
YK009MiceNot specifiedHigher mRNA delivery efficiency and a more favorable biodistribution pattern compared to MC3-LNP.[4]
OF-02MiceHuman EPO~2.0x higher serum EPO concentration compared to cKK-E12 and C12-200.[9]
Benchmark Lipids
DLin-MC3-DMAZebrafish EmbryosNot specifiedLower protein expression levels compared to ALC-0315 and SM-102.[7]
SM-102Zebrafish EmbryosNot specifiedSignificantly higher protein expression levels than DLin-MC3-DMA.[7]
ALC-0315Zebrafish EmbryosNot specifiedAlmost identical and significantly higher protein expression levels compared to DLin-MC3-DMA.[7]
Safety and Immunogenicity

A critical aspect of ionizable lipid performance is its safety profile. Novel lipids aim to improve upon the reactogenicity and potential toxicity of earlier generations.

Ionizable LipidKey Safety/Immunogenicity FindingsReference
Novel Lipids
FS01Induced a well-balanced innate immune activation with minimal inflammation and liver toxicity compared to the pronounced reactogenicity of DLin-MC3-DMA and ALC-0315 LNPs.[1]
ARV-T1The unique ester linkage enables rapid and complete metabolism in vivo, improving its biocompatibility and safety profile.[2]
YK009Better safety profile than the approved MC3-LNP.[4]
Sterol-conjugated lipidsExhibited improved safety profiles compared with commercially available LNPs.[10]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate benchmarking of ionizable lipids.

Lipid Nanoparticle Formulation

A widely used method for formulating LNPs is through microfluidic mixing. This technique allows for the rapid and controlled mixing of lipids dissolved in an organic solvent (e.g., ethanol) with an aqueous solution containing the mRNA at a low pH (e.g., pH 4.0).

Typical Protocol:

  • The ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • The mRNA is diluted in an aqueous buffer at a low pH (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing device.

  • The two solutions are mixed at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).

  • The resulting LNP solution is collected and dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in the formation of stable, neutral-surface-charge LNPs with encapsulated mRNA.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Typically determined using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence is used to calculate the amount of encapsulated mRNA.

  • pKa Determination: The apparent pKa of the ionizable lipid within the LNP is a critical parameter that influences endosomal escape. It can be measured using a fluorescent probe like 2-(p-toluidino)-naphthalene-6-sulfonic acid (TNS), which exhibits increased fluorescence upon binding to the protonated, positively charged lipid.

In Vivo Efficacy Studies
  • Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c strains) are used.

  • Administration: LNPs encapsulating mRNA encoding a reporter protein (e.g., firefly luciferase) are administered via a relevant route, such as intramuscular (IM), intravenous (IV), or subcutaneous (SC) injection.

  • Quantification of Protein Expression:

    • For luciferase, in vivo bioluminescence imaging is performed at various time points post-injection after administering a luciferin (B1168401) substrate. The light emission is quantified to determine the level and duration of protein expression.

    • For secreted proteins like EPO, blood samples are collected, and the protein concentration in the serum is measured using an ELISA kit.

Visualizing Key Processes

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

Endosomal_Escape_Pathway Endosomal Escape of LNP-mRNA cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell Cytoplasm LNP Lipid Nanoparticle (LNP) (Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome LNP Encapsulation Late_Endosome Late Endosome / Lysosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal Maturation mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release Ionizable Lipid Protonation & Membrane Destabilization Translation Protein Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Experimental_Workflow Benchmarking Workflow for Ionizable Lipids Lipid_Synthesis Synthesize/Acquire Novel Ionizable Lipid LNP_Formulation LNP Formulation (Microfluidics) Lipid_Synthesis->LNP_Formulation Physicochem_Char Physicochemical Characterization (Size, PDI, Encapsulation) LNP_Formulation->Physicochem_Char In_Vitro_Screening In Vitro Screening (Cell Lines) LNP_Formulation->In_Vitro_Screening Data_Analysis Data Analysis & Comparison to Benchmarks Physicochem_Char->Data_Analysis In_Vivo_Efficacy In Vivo Efficacy Study (Animal Model) In_Vitro_Screening->In_Vivo_Efficacy Safety_Assessment Safety & Toxicity Assessment In_Vivo_Efficacy->Safety_Assessment In_Vivo_Efficacy->Data_Analysis Safety_Assessment->Data_Analysis

References

Unraveling the Efficacy of Ionizable Lipids: A Comparative Analysis of DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison between "Ionizable lipid-2" and the clinically established DLin-MC3-DMA is not feasible at this time, as "this compound" does not correspond to a publicly documented or identifiable ionizable lipid in the scientific literature. This guide will therefore provide a comprehensive overview of the efficacy of DLin-MC3-DMA, a cornerstone of siRNA delivery, and contextualize its performance against other well-characterized ionizable lipids.

DLin-MC3-DMA has been a pivotal component in the advancement of RNA therapeutics, most notably as a key ingredient in the first FDA-approved siRNA-lipid nanoparticle (LNP) drug, Onpattro. Its success has established a benchmark for the efficiency of in vivo gene silencing. This guide offers researchers, scientists, and drug development professionals an in-depth look at the performance of DLin-MC3-DMA, supported by experimental data and detailed protocols.

Performance of DLin-MC3-DMA in siRNA Delivery

DLin-MC3-DMA is renowned for its high potency in mediating gene silencing, particularly in hepatocytes. Its efficacy is attributed to an optimal pKa (around 6.44), which facilitates both the encapsulation of siRNA during formulation at a low pH and the subsequent release of the siRNA payload into the cytoplasm following endocytosis in the target cell.

Quantitative Efficacy Data

To provide a clear comparison of DLin-MC3-DMA's performance, the following table summarizes key efficacy data from preclinical studies. For context, data for other clinically relevant ionizable lipids, ALC-0315 and SM-102, are also included where direct comparisons were made in the cited literature.

Ionizable LipidTarget GeneModelEfficacy Metric (ED₅₀ or % Knockdown)Reference
DLin-MC3-DMA Factor VIIMiceED₅₀ ≈ 0.005 mg/kg[1]
DLin-MC3-DMA Transthyretin (TTR)Non-human primatesED₅₀ ≈ 0.03 mg/kg[1]
DLin-MC3-DMA Coagulation Factor VII (FVII)Mice~50% knockdown at 1 mg/kg[2][3]
ALC-0315Coagulation Factor VII (FVII)Mice~75% knockdown at 1 mg/kg (two-fold greater than MC3)[2][3]
DLin-MC3-DMA ADAMTS13MiceNo significant knockdown at 1 mg/kg[2]
ALC-0315ADAMTS13Mice~90% knockdown at 1 mg/kg (ten-fold greater than MC3)[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the formulation of LNPs using DLin-MC3-DMA and for the subsequent in vivo evaluation of their gene-silencing efficacy.

LNP Formulation via Microfluidic Mixing

A common method for preparing siRNA-LNP formulations involves microfluidic mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.

Materials:

  • DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA

  • Ethanol (B145695)

  • Sodium Acetate (B1210297) Buffer (pH 4.0)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Procedure:

  • Prepare a lipid mixture in ethanol containing DLin-MC3-DMA, DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.[1]

  • Dissolve the siRNA in a sodium acetate buffer (pH 4.0).

  • Utilize a microfluidic mixing device to combine the lipid-ethanol solution with the siRNA-aqueous buffer solution at a defined flow rate ratio. The acidic pH of the buffer ensures that the DLin-MC3-DMA is positively charged, facilitating its interaction with the negatively charged siRNA.

  • The resulting mixture is then dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs, which is important for stability and reduced toxicity in vivo.

  • The final LNP suspension is sterilized by filtration and characterized for particle size, polydispersity index (PDI), and siRNA encapsulation efficiency.

In Vivo Efficacy Assessment in Mice

The murine model is widely used to assess the in vivo gene-silencing efficacy of LNP-siRNA formulations.

Procedure:

  • Administer the LNP-siRNA formulation to mice via intravenous (e.g., tail vein) injection. The dosage is typically calculated based on the amount of siRNA per kilogram of body weight.

  • After a predetermined period (e.g., 48-72 hours), collect blood samples via cardiac puncture or other appropriate methods.

  • Isolate serum or plasma from the blood samples.

  • Measure the level of the target protein (e.g., Factor VII) in the serum/plasma using an appropriate assay, such as an ELISA or a chromogenic assay.

  • In some studies, tissues such as the liver are harvested to measure the levels of the target mRNA using techniques like quantitative real-time PCR (qRT-PCR) to confirm gene knockdown at the transcriptional level.

  • The percentage of gene silencing is calculated by comparing the target protein or mRNA levels in the treated group to those in a control group (e.g., treated with saline or a non-targeting siRNA).

Visualizing the Process: From LNP Formulation to Gene Silencing

To better illustrate the key processes involved, the following diagrams have been generated using the Graphviz DOT language.

LNP_Formation_Workflow cluster_lipids Lipid Components in Ethanol cluster_siRNA Aqueous Phase lipid_mix DLin-MC3-DMA DSPC Cholesterol PEG-DMG mixer Microfluidic Mixing lipid_mix->mixer siRNA siRNA in Acetate Buffer (pH 4) siRNA->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis lnp siRNA-LNP dialysis->lnp Cellular_Uptake_and_Release cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell (Hepatocyte) cluster_endosome Endosome (Acidic pH) lnp siRNA-LNP (Neutral Surface) endosome_lnp LNP Protonation (MC3 becomes +ve) lnp->endosome_lnp Endocytosis endosomal_escape Endosomal Escape of siRNA endosome_lnp->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm siRNA Release risc RISC Loading cytoplasm->risc mrna_cleavage mRNA Cleavage & Gene Silencing risc->mrna_cleavage

References

A Comparative Analysis of Ionizable Lipid-LNP Biodistribution and Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo fate of Lipid Nanoparticles (LNPs), particularly their biodistribution and clearance, is critically influenced by their composition. Among the various components, the choice of ionizable lipid plays a pivotal role in determining the therapeutic efficacy and safety profile of LNP-based drugs, such as mRNA vaccines and therapeutics. This guide provides a comparative analysis of the biodistribution and clearance of LNPs formulated with different, commonly used ionizable lipids, supported by experimental data.

Comparative Biodistribution of Ionizable Lipid-LNPs

The biodistribution of LNPs is a key determinant of their on-target efficacy and potential off-target toxicities. Following intravenous administration, LNPs predominantly accumulate in the liver. However, the specific ionizable lipid used can significantly modulate the extent of liver targeting and distribution to other organs like the spleen and lungs.

Below is a summary of biodistribution data for LNPs formulated with different ionizable lipids, primarily from studies in mice. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.

Ionizable LipidOrgan2 hours post-injection (%ID/g)6 hours post-injection (%ID/g)24 hours post-injection (%ID/g)
SM-102 LiverHighModerateLow
SpleenModerateLowLow
LungsLowLowLow
ALC-0315 LiverVery HighHighModerate
SpleenModerateLowLow
LungsLowLowLow
DLin-MC3-DMA LiverHighModerateLow
SpleenModerateLowLow
LungsLowLowLow

Note: The terms "Very High," "High," "Moderate," and "Low" are relative comparisons based on synthesized data from multiple sources and are intended to show trends rather than absolute values from a single study.

Pharmacokinetics and Clearance

The pharmacokinetic profile of LNPs, including their circulation half-life and clearance rate, is also heavily influenced by the ionizable lipid. A longer circulation time can potentially lead to increased accumulation in target tissues, while rapid clearance can minimize toxicity.

Ionizable LipidPlasma Half-life (t½)Clearance RateKey Findings
SM-102 Short to ModerateModerateDemonstrates superior mRNA protection in plasma, leading to high bioavailability.
ALC-0315 Moderate to LongSlowResults in prolonged lipid exposure but potentially reduced initial mRNA plasma concentrations compared to SM-102.[1]
DLin-MC3-DMA LongestSlowestExhibits the longest terminal half-life, which may be associated with delayed mRNA expression.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of LNP biodistribution and clearance.

LNP Formulation Protocol

A common method for preparing LNPs for in vivo studies involves microfluidic mixing.

  • Preparation of Lipid Stock Solutions: The ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) to create a lipid stock solution.

  • Preparation of mRNA Solution: The mRNA is diluted in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mounted on a microfluidic mixing device. The two solutions are then rapidly mixed at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

  • Characterization: The formulated LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Biodistribution Study in Mice

This protocol outlines the steps for a typical in vivo biodistribution study.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.

  • LNP Administration: LNPs encapsulating a reporter protein mRNA (e.g., luciferase) are administered via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).

  • Tissue Collection: At predetermined time points (e.g., 2, 6, 24 hours) post-injection, mice are euthanized, and organs of interest (liver, spleen, lungs, heart, kidneys) are collected.

  • Sample Processing: A portion of each organ is weighed and homogenized.

  • Quantification of LNPs: The amount of LNP accumulated in each organ can be determined by quantifying the ionizable lipid using techniques like liquid chromatography-mass spectrometry (LC-MS). The results are typically expressed as %ID/g of tissue.

In Vivo Luciferase Assay for Protein Expression

To assess the functional delivery of mRNA, the expression of a reporter protein like luciferase is quantified.

  • Substrate Injection: At the desired time points after LNP administration, mice are injected intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg).

  • In Vivo Imaging: After a short incubation period (e.g., 10 minutes), mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Ex Vivo Imaging: For more sensitive quantification, organs are harvested after the final in vivo imaging and imaged ex vivo.

  • Data Analysis: The bioluminescence signal (total flux in photons/second) is quantified for each organ to determine the level of protein expression.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_characterization Characterization Lipid_Stock Lipid Stock in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Aqueous Buffer mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS Microfluidic_Mixing->Dialysis Size_PDI Size & PDI Measurement Dialysis->Size_PDI Encapsulation Encapsulation Efficiency Dialysis->Encapsulation

LNP Formulation and Characterization Workflow.

Biodistribution_Study_Workflow start Start LNP_Admin LNP Administration (IV Injection in Mice) start->LNP_Admin Time_Points Euthanasia at Time Points (2, 6, 24h) LNP_Admin->Time_Points Tissue_Collection Organ Collection (Liver, Spleen, Lungs, etc.) Time_Points->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization LC_MS LC-MS Analysis of Ionizable Lipid Homogenization->LC_MS Data_Analysis Data Analysis (%ID/g) LC_MS->Data_Analysis end End Data_Analysis->end

In Vivo Biodistribution Study Workflow.

Luciferase_Assay_Workflow start Start LNP_Admin LNP-Luciferase mRNA Administration start->LNP_Admin Luciferin_Injection D-luciferin Injection (Intraperitoneal) LNP_Admin->Luciferin_Injection InVivo_Imaging In Vivo Imaging (IVIS) Luciferin_Injection->InVivo_Imaging Organ_Harvest Organ Harvesting InVivo_Imaging->Organ_Harvest ExVivo_Imaging Ex Vivo Imaging Organ_Harvest->ExVivo_Imaging Quantification Bioluminescence Quantification ExVivo_Imaging->Quantification end End Quantification->end

In Vivo Luciferase Assay Workflow.

References

Evaluating the Immunogenic Profile of Ionizable Lipids in mRNA Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticles (LNPs) is a critical determinant of the efficacy and safety of mRNA-based therapeutics and vaccines. The ionizable lipid component, in particular, plays a pivotal role in not only encapsulating and delivering the mRNA cargo but also in modulating the host's immune response. This guide provides an objective comparison of the immunogenic profiles of various ionizable lipids, supported by experimental data, to aid in the selection of optimal delivery vehicles for specific therapeutic applications. As "Ionizable lipid-2" is a non-specific term, this guide will focus on a comparative analysis of well-characterized and clinically relevant ionizable lipids.

Comparative Immunogenicity Data

The immunogenic potential of different ionizable lipids can be assessed by measuring their capacity to induce cytokine production, stimulate T-cell responses, and elicit humoral immunity. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of key immunogenic markers.

Ionizable LipidCell TypeCytokine MeasuredFold Change vs. Control/ComparatorReference
SM-102 THP-1 monocytesNF-κB activationHigher than ALC-0315[1]
Muscle-infiltrating myeloid cellsInflammatory chemokinesRobust induction[2]
Human whole bloodTNF-α, IL-6, IL-1β, MCP-1, IP-10Significant induction[3]
ALC-0315 THP-1 monocytesNF-κB activationLower than SM-102 and LNP-1[1]
Zebrafish embryosEGFP expressionElevated (similar to SM-102)[4][5]
Human whole bloodTNF-α, IL-6, IL-1β, MCP-1, IP-10Significant induction[3]
DLin-MC3-DMA Mouse splenocytesIFN-γLower than novel lipids H and M
Zebrafish embryosEGFP expressionLower than ALC-0315 and SM-102[5]
Hepatocytes/HSCsGene silencingPotent[6]
C12-200 HeLa, Calu-3 cellsmRNA transfection efficiencyHigher than MC3[7]
cKK-E12 HeLa, Calu-3 cellsmRNA transfection efficiencyHigher than MC3[7]
Bone Marrow-Derived Dendritic Cells (BMDCs)CD40, CD86, IL-12High level of activation[8]
C-a16 In vivo (mice)Luminescence expression~5-fold higher than MC3[9]
In vivo (mice)TTR gene editing5-fold higher than MC3[9]

Table 1: Comparative Cytokine Induction and In Vitro/In Vivo Expression. This table highlights the differential capacity of various ionizable lipids to activate innate immune signaling and drive protein expression.

Ionizable LipidAnimal ModelAntigenKey FindingsReference
SM-102 MiceLuciferaseHigher immunogenicity than KC2-RNA[4]
MiceSARS-CoV-2 SpikeSuperior antigen-specific immune responses compared to some lipids[9]
ALC-0315 MiceLuciferaseHigh immunogenicity, comparable to SM102-RNA[4]
DLin-MC3-DMA MiceH1N1 HALower IgG titers compared to novel lipids H, M, P, Q, N
C12-200 & cKK-E12 Mice (ex vivo)Ovalbumin (OVA)Robust OT-I T-cell proliferation and enhanced IFN-γ, TNF-α, IL-2 expression[8]
C-a16 MiceTumor neoantigen/SARS-CoV-2 SpikeSuperior antigen-specific immune responses compared to SM-102[9]

Table 2: Comparative T-Cell and Humoral Responses. This table summarizes the adaptive immune responses elicited by LNPs formulated with different ionizable lipids in preclinical models.

Signaling Pathways in LNP-Induced Immunity

The immunogenicity of ionizable lipids is mediated through the activation of specific innate immune signaling pathways. Understanding these pathways is crucial for designing lipids with desired adjuvant properties or for minimizing unwanted inflammatory responses.

Several studies have indicated that ionizable lipids can activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1] This activation leads to the downstream signaling cascades involving NF-κB and IRF, resulting in the production of pro-inflammatory cytokines and type I interferons.[1][10] Interestingly, the innate immune stimulation can be largely attributed to the ionizable lipid component itself, as empty LNPs can induce immune responses.[10][11] Some ionizable lipids are also known to activate the NLRP3 inflammasome.[12]

Signaling_Pathway LNP Ionizable Lipid Nanoparticle TLR4 TLR4 LNP->TLR4 binds to MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF IRF TRIF->IRF Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, etc.) NFkB->Cytokines induces transcription Type1_IFN Type I Interferons IRF->Type1_IFN induces transcription

Figure 1. Simplified signaling pathway of LNP-mediated innate immune activation via TLR4.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of LNP immunogenicity. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Immunogenicity Assessment

Objective: To quantify the induction of cytokines by LNPs in immune cells.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) are cultured in appropriate media.[13]

  • LNP Stimulation: Cells are treated with various concentrations of LNP formulations containing different ionizable lipids. A negative control (e.g., PBS) and a positive control (e.g., lipopolysaccharide [LPS] for TLR4 activation) are included.[3]

  • Incubation: Cells are incubated for a specified period (e.g., 6, 24, or 48 hours) to allow for cytokine production.

  • Cytokine Quantification: Supernatants are collected, and cytokine levels (e.g., TNF-α, IL-6, IL-1β, IFN-γ) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[3][14]

Figure 2. Workflow for in vitro immunogenicity assessment of LNPs.

In Vivo Immunization and T-Cell Response Analysis

Objective: To evaluate the induction of antigen-specific T-cell responses by mRNA-LNP vaccines in an animal model.

Methodology:

  • Animal Model: C57BL/6 or BALB/c mice are typically used.[15][16]

  • Immunization: Mice are immunized intramuscularly with mRNA-LNP formulations encoding a model antigen (e.g., ovalbumin, luciferase, or a viral protein). A prime-boost regimen with immunizations at specified intervals (e.g., 2-3 weeks apart) is common.[15][16]

  • Sample Collection: At a defined time point after the final immunization, spleens and/or blood are collected.

  • Splenocyte Isolation and Restimulation: Single-cell suspensions of splenocytes are prepared. For intracellular cytokine staining, cells are restimulated in vitro with the cognate peptide antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A).[17][18]

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[17][19]

  • Data Analysis: The frequency of antigen-specific, cytokine-producing T cells is determined by flow cytometry.

Experimental_Workflow_In_Vivo cluster_immunization Immunization cluster_sampling Sample Processing cluster_analysis Analysis Mice Mice Immunize Intramuscular Immunization (Prime-Boost) Mice->Immunize Vaccine mRNA-LNP Vaccine Vaccine->Immunize Spleen Spleen/Blood Collection Immunize->Spleen Splenocytes Splenocyte Isolation Spleen->Splenocytes Restimulation Antigen Restimulation Splenocytes->Restimulation Staining Intracellular Cytokine Staining Restimulation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry

Figure 3. Workflow for in vivo T-cell response analysis.

Conclusion

The choice of ionizable lipid has a profound impact on the immunogenic profile of LNP-based mRNA delivery systems. While some applications, such as vaccines, may benefit from the adjuvant effect of more immunogenic lipids to enhance the adaptive immune response, other applications, like protein replacement therapies, may require lipids with low immunogenicity to minimize inflammatory side effects and allow for repeat dosing. The data and protocols presented in this guide offer a framework for the rational selection and evaluation of ionizable lipids to optimize the performance of mRNA therapeutics and vaccines. Further head-to-head comparative studies will be invaluable in elucidating the structure-activity relationships that govern the immunogenicity of these critical delivery components.

References

Comparative Performance of Ionizable Lipid-X for mRNA Transfection Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the transfection efficiency of Ionizable Lipid-X-based lipid nanoparticles (LNPs) against other common ionizable lipids and a standard transfection reagent, Lipofectamine. The data presented is compiled from multiple studies to assist researchers, scientists, and drug development professionals in selecting the optimal delivery vehicle for their in vitro applications.

Ionizable lipids are critical components in the formulation of LNPs for nucleic acid delivery, playing a pivotal role in encapsulation and endosomal escape.[][2][3][4] Their pH-dependent charge allows for efficient nucleic acid condensation during formulation at a low pH and a neutral surface charge at physiological pH, which reduces toxicity compared to permanently charged cationic lipids.[][3][4] Upon cellular uptake into endosomes, the acidic environment protonates the ionizable lipid, facilitating membrane disruption and the release of the nucleic acid cargo into the cytoplasm.[][4][5][6]

Transfection Efficiency and Cell Viability

The following tables summarize the transfection efficiency and corresponding cell viability of LNPs formulated with different ionizable lipids, including a representative ionizable lipid termed here as "Ionizable Lipid-X" (based on data for ALC-0315), in various cell lines. Performance is benchmarked against another ionizable lipid formulation (C14-4) and a widely used commercial transfection reagent (Lipofectamine).

Table 1: Transfection Efficiency in Human Lung Carcinoma (A549) and Human Non-Small Cell Lung Cancer (H1299) Cell Lines

FormulationTarget Cell LineTransfection Efficiency (%)Cell Viability (%)
Ionizable Lipid-X (ALC-0315) A549~93.7%61.2%
Ionizable Lipid-X (ALC-0315) H1299~92.3%71.0%
Ionizable Lipid C14-4A54924.4%Not specified
Ionizable Lipid C14-4H129944.8%Not specified
Lipofectamine (Positive Control)A549~54%59.7%
Lipofectamine (Positive Control)H1299~42%74.0%

Data synthesized from a study analyzing EGFP mRNA transfection.[7]

Table 2: Comparative Transfection in Various Cell Lines

FormulationTarget Cell LineTransfection Efficiency
Ionizable Lipid-X (ALC-0315) JurkatSurpassed iLNPDLin-MC3-DMA
Ionizable Lipid-X (ALC-0315) HEK-293Comparable to Lipofectamine™ 3000
Ionizable Lipid-X (ALC-0315) Huh7Delayed but increasing expression over time
DLin-MC3-DMAJurkatLower efficiency than iLNPALC-0315
SM-102Huh7High and rapid expression
Lipofectamine™ 3000HEK-293High efficiency

Qualitative summary based on multiple studies.[8][9][10]

Experimental Protocols

Below are detailed methodologies for the key experimental stages involved in assessing transfection efficiency.

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated using a microfluidic mixing device.[7][11]

  • Lipid Preparation: The ionizable lipid (e.g., Ionizable Lipid-X/ALC-0315), a helper phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[7][10]

  • Nucleic Acid Preparation: The mRNA (e.g., encoding a reporter protein like EGFP or Luciferase) is diluted in a low pH buffer, such as a 25 mM sodium acetate (B1210297) buffer at pH 4.0.[9]

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-buffer solution are loaded into separate syringes and driven by syringe pumps into a microfluidic mixing chip (e.g., a staggered herringbone micromixer). The flow rate ratio is typically controlled (e.g., 3:1 aqueous to alcoholic phase).[9]

  • Purification: The resulting LNP solution is dialyzed overnight against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and neutralize the pH.[10] The LNPs are then sterile-filtered.

Cell Culture and Transfection
  • Cell Seeding: Adherent cells (e.g., A549, HEK293, Huh7) are seeded into 24- or 96-well plates to achieve approximately 60-80% confluency on the day of transfection.[9][12] Suspension cells are plated on the day of the experiment.

  • Transfection Complex Preparation: LNP-mRNA formulations are diluted in a serum-free medium (like Opti-MEM) before being added to the cells. For Lipofectamine, the reagent is incubated with the mRNA in a serum-free medium to allow complex formation as per the manufacturer's protocol.

  • Cell Treatment: The prepared LNP or Lipofectamine complexes are added to the cells in the culture plates. For some protocols, the transfection is carried out in a complete medium containing serum, as this can improve efficiency and reproducibility for in vitro LNP studies.[12]

  • Incubation: Cells are incubated with the transfection complexes for a specified period (typically 24 to 48 hours) at 37°C and 5% CO2 before analysis.[9]

Quantification of Transfection Efficiency
  • Flow Cytometry: For reporter proteins like EGFP, transfection efficiency is quantified by flow cytometry, which measures the percentage of fluorescently positive cells in the population.[7][11]

  • Luminescence Assay: For reporter proteins like luciferase, a luminometer is used to measure the relative light units (RLU) produced after adding a substrate to the cell lysate.[8][9]

  • Fluorescence Microscopy: Visual confirmation of transfection can be obtained by observing the cells under a fluorescence microscope.[11]

  • Cell Viability Assay: To assess cytotoxicity, assays such as the CellTiter-Glo® Luminescent Cell Viability Assay can be performed, which measures the number of viable cells based on ATP quantification.[13]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the cellular mechanism of LNP-mediated transfection.

G cluster_prep Preparation cluster_formulation LNP Formulation cluster_transfection Cell Transfection cluster_analysis Analysis prep_lipids Lipid Mix in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_mrna mRNA in Low pH Buffer prep_mrna->mixing purification Dialysis & Filtration mixing->purification add_lnp Add LNPs to Cells purification->add_lnp cell_culture Seed & Culture Cells cell_culture->add_lnp incubation Incubate 24-48h add_lnp->incubation quantification Quantify Protein Expression (Flow Cytometry / Luminescence) incubation->quantification viability Assess Cell Viability incubation->viability G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular lnp LNP (Neutral Charge) endosome Endosome (Acidifying pH) lnp->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Lipid Protonation & Membrane Disruption) translation mRNA Translation -> Protein cytoplasm->translation mRNA Release

References

Comparative Stability of Ionizable Lipids in Nanoparticle Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of lipid nanoparticles (LNPs) is a critical quality attribute that directly impacts the efficacy and safety of mRNA-based therapeutics and vaccines. A key determinant of LNP stability is the choice of the ionizable lipid, which plays a crucial role in mRNA encapsulation, endosomal escape, and the overall structural integrity of the nanoparticle. This guide provides a comparative overview of the stability of a hypothetical next-generation lipid, "Ionizable Lipid-2," against other commercially available lipids, supported by experimental data and detailed protocols.

Comparative Stability Data

The stability of LNPs is influenced by both intrinsic factors, such as the chemical structure of the ionizable lipid, and extrinsic factors, including storage temperature and pH. The following tables summarize the stability profiles of LNPs formulated with different ionizable lipids under various conditions.

Note on "this compound": As "this compound" is a hypothetical designation for a next-generation lipid, its stability profile is projected based on structure-activity relationships reported in the literature, assuming it possesses features designed for enhanced stability, such as saturated lipid tails and a biodegradable ester-containing headgroup.

Table 1: Stability of LNPs at Different Storage Temperatures (4°C vs. 25°C)

Ionizable LipidStorage TemperatureTime PointParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
DLin-MC3-DMA 4°C7 daysMaintainedMaintainedMaintained[1][2]
25°C7 daysMaintainedMaintainedDecreased[1][2]
ALC-0315 4°C5 monthsNo significant changeNo significant changeNo significant change[3]
25°C8 weeks---[4]
SM-102 4°CNot Specified---[5][6]
25°CNot Specified---[5][6]
TOT-28 4°C8 weeks---[4]
25°C8 weeks---[4]
This compound (Hypothetical) 4°C6 monthsExpected to be stableExpected to be stableExpected to be stableN/A
25°C6 monthsExpected to be more stable than unsaturated lipidsExpected to be stableExpected to be stableN/A

Table 2: Impact of Ionizable Lipid Structure on LNP Stability

Structural FeatureExample LipidsImpact on StabilityMechanismReference
Unsaturated Tails DLin-MC3-DMAProne to oxidationDouble bonds are susceptible to oxidation, leading to lipid degradation and potential mRNA adduct formation.[1][7]
Saturated Tails ALC-0315, SM-102More stable against oxidationLack of double bonds reduces susceptibility to oxidative degradation.[1]
Ester Bonds in Headgroup TOT-28Susceptible to hydrolysisEster bonds can be hydrolyzed, affecting the hydrophilic environment within the LNP. This can be pH and temperature-dependent.[4]
Piperidine-based Headgroup Not specifiedImproved stabilityCan avoid adduct formation with mRNA, enhancing long-term storage stability.[4]
Biodegradable Moieties Various next-gen lipidsBalances efficacy and tolerabilityDesigned for clearance from the body to reduce potential toxicity from lipid accumulation. Stability is engineered to be sufficient for the therapeutic window.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LNP stability.

LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).[1] The total lipid concentration should be optimized for the formulation system.

  • Preparation of mRNA Aqueous Solution: Dilute the mRNA transcript in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0) to the desired concentration.[10]

  • Microfluidic Mixing: Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phases on the microfluidic mixing system (e.g., 3:1 aqueous:ethanolic).

  • Nanoparticle Formation: Pump the lipid solution and the mRNA solution through the microfluidic device, where they mix rapidly, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange: Dialyze the resulting LNP solution against a storage buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and non-encapsulated mRNA.[10]

  • Sterilization: Sterile filter the final LNP formulation through a 0.2 µm filter.[10]

Characterization of LNP Physicochemical Properties

Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP sample in the storage buffer to an appropriate concentration.

  • Measure the Z-average hydrodynamic diameter and PDI using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[11]

  • Perform measurements in triplicate for each sample.

mRNA Encapsulation Efficiency (EE) Measurement:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Total mRNA Measurement: Lyse a sample of the LNP formulation with a detergent (e.g., Triton X-100) to release all encapsulated mRNA. Measure the fluorescence after adding the dye.

  • Free mRNA Measurement: To a non-lysed sample of the LNP formulation, add the fluorescent dye and measure the fluorescence of the accessible (unencapsulated) mRNA.

  • Calculate the EE using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.[2]

Stability Assessment
  • Aliquot the LNP formulation into separate vials for each time point and storage condition.

  • Store the vials at the desired temperatures (e.g., -80°C, 4°C, 25°C).[1][2]

  • At each scheduled time point, retrieve a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Perform the physicochemical characterization assays described in section 2.2.

  • For a more in-depth analysis of lipid degradation, liquid chromatography-mass spectrometry (LC-MS) can be employed to identify and quantify lipid impurities and degradation products.[12][13]

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) to illustrate important workflows and pathways.

Experimental Workflow for LNP Stability Studies

G prep_lipids Prepare Lipid Stock (Ethanol) formulation LNP Formulation (Microfluidic Mixing) prep_lipids->formulation prep_mrna Prepare mRNA Solution (Aqueous Buffer, pH 4) prep_mrna->formulation purification Purification & Buffer Exchange (Dialysis, pH 7.4) formulation->purification storage Aliquot & Store Samples (-80°C, 4°C, 25°C) purification->storage timepoint Retrieve Samples at Defined Time Points storage->timepoint analysis Physicochemical Analysis timepoint->analysis dls Size & PDI (DLS) analysis->dls ee Encapsulation Efficiency (RiboGreen Assay) analysis->ee lcms Lipid Degradation (LC-MS) analysis->lcms

Caption: Workflow for comparative LNP stability assessment.

Chemical Degradation Pathways of Ionizable Lipids

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis ionizable_lipid Ionizable Lipid unsaturated_lipid Unsaturated Lipid Tails (e.g., DLin-MC3-DMA) ionizable_lipid->unsaturated_lipid ester_lipid Ester-containing Lipid (e.g., TOT-28) ionizable_lipid->ester_lipid peroxide Lipid Peroxides unsaturated_lipid->peroxide O2 aldehyde Reactive Aldehydes peroxide->aldehyde adduct mRNA Adducts aldehyde->adduct + mRNA hydrolyzed_lipid Hydrolyzed Lipid Products ester_lipid->hydrolyzed_lipid H2O, pH, Temp

Caption: Major chemical degradation pathways for ionizable lipids.

LNP Cellular Uptake and Endosomal Escape Pathway

G lnp LNP (pH 7.4) Neutral Charge endocytosis Endocytosis lnp->endocytosis Uptake cell_membrane Cell Membrane cell_membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome protonation Ionizable Lipid Protonation (Positive Charge) endosome->protonation membrane_disruption Endosomal Membrane Disruption protonation->membrane_disruption mrna_release mRNA Release to Cytoplasm membrane_disruption->mrna_release translation Protein Translation mrna_release->translation

Caption: Pathway of LNP cellular entry and mRNA delivery.

References

Benchmarking Ionizable Lipids for Organ-Specific mRNA Delivery: A Comparative Guide for Liver and Spleen Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of messenger RNA (mRNA) therapeutics to specific organs is a critical factor in maximizing therapeutic efficacy and minimizing off-target effects. Ionizable lipids are a key component of lipid nanoparticle (LNP) delivery systems, playing a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides a comparative analysis of LNP formulations for specific targeting of the liver and spleen, offering insights into how lipid composition influences biodistribution.

Performance Comparison: Liver vs. Spleen Targeting

The selection of ionizable and helper lipids within an LNP formulation significantly dictates its in vivo destination. While many conventional LNP formulations exhibit a natural tropism for the liver, specific modifications can shift this preference towards the spleen. This is largely attributed to the differential protein corona that forms on the LNP surface upon intravenous administration, which in turn mediates interactions with receptors on target cells.[1][2]

Below is a summary of preclinical data demonstrating the impact of LNP composition on mRNA delivery to the liver and spleen. The data is presented as the percentage of total reporter protein expression or mRNA accumulation in the respective organs.

LNP Formulation (Key Components)Target OrganReporter Gene Expression/mRNA Accumulation (% of Total)Animal ModelReference
Standard LNP (e.g., with DLin-MC3-DMA) LiverHigh (often >80%)Mouse[3]
LNP with Anionic Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphate) SpleenIncreased spleen accumulation, reduced liverMouse[1][4]
Glycolipid Nanoparticles SpleenReduced liver delivery and increased splenic deliveryMouse[5]
Zwitterionic Pyridine Carboxybetaine Ionizable Lipids (PyCB ILs) SpleenReduced liver accumulation and higher spleen-specific mRNA translationMouse[6]
Selective Organ Targeting (SORT) LNPs with 18PA SpleenSpleen-specific luciferase expressionMouse[7]
LNPs with Cationic Helper Lipids (e.g., DOTAP) LungsShifted tropism from the liver to the lungsMouse[4][8]

Experimental Protocols

In Vivo Biodistribution Study of LNP-mRNA Formulations

This protocol outlines a typical in vivo experiment to assess the organ-specific delivery of LNP-formulated mRNA encoding a reporter protein, such as Firefly Luciferase.

1. LNP-mRNA Formulation:

  • The ionizable lipid, helper lipid (e.g., DOPE or an anionic alternative), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695).[9]

  • The lipid mixture is combined with an aqueous solution of mRNA (encoding Firefly Luciferase) in a low pH buffer (e.g., citrate (B86180) buffer) using a microfluidic mixing device.[10]

  • The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.[9][10]

  • The final LNP formulation is sterile-filtered.[9]

2. Animal Administration:

  • Female BALB/c or C57BL/6 mice are typically used.[10]

  • LNPs encapsulating the luciferase mRNA are administered intravenously (IV) via the tail vein. A typical dose might be in the range of 0.1 to 0.75 mg/kg of mRNA.[9][10]

  • A control group receives PBS.[10]

3. In Vivo and Ex Vivo Imaging:

  • At a specified time point post-injection (e.g., 6 hours), the mice are injected intraperitoneally with a D-luciferin solution (e.g., 15 mg/mL in PBS).[9][10]

  • After a short interval (e.g., 10 minutes) to allow for substrate distribution, the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to detect bioluminescence.[9]

  • Following in vivo imaging, the mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested.[10][11]

  • The excised organs are then imaged ex vivo using the IVIS to quantify the bioluminescence in each organ.[10]

4. Data Analysis:

  • The total flux (photons/second) is quantified from regions of interest drawn around each organ in the ex vivo images.[10]

  • The percentage of total bioluminescence is calculated for each organ to determine the relative efficiency of mRNA delivery and protein expression.

Mechanisms and Pathways

The organ tropism of LNPs is not determined by a single signaling pathway but rather by a series of interactions, primarily the formation of a protein corona upon entering the bloodstream. This protein layer dictates which cell surface receptors the LNP will bind to.

For liver-targeting LNPs, a key mechanism is the adsorption of Apolipoprotein E (ApoE) to the LNP surface.[12][13] ApoE is recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on hepatocytes, leading to receptor-mediated endocytosis and subsequent delivery of the mRNA payload into the liver cells.[7][13]

G cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP LNP LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE Adsorption ApoE ApoE ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release

LNP uptake mechanism in hepatocytes.

For spleen targeting, the mechanism is often achieved by altering the LNP's surface charge. The incorporation of anionic helper lipids can lead to a different protein corona composition that favors uptake by immune cells, such as antigen-presenting cells (APCs), which are abundant in the spleen.[1][4][12]

G cluster_bloodstream Bloodstream cluster_spleen_cell Spleen APC Anionic_LNP Anionic LNP LNP_Protein LNP-Protein Complex Anionic_LNP->LNP_Protein Protein Corona Formation Plasma_Proteins Specific Plasma Proteins Plasma_Proteins->LNP_Protein Scavenger_Receptors Scavenger Receptors LNP_Protein->Scavenger_Receptors Binding Endosome Endosome Scavenger_Receptors->Endosome Endocytosis mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release

Targeting spleen antigen-presenting cells.

The following workflow illustrates the general process of benchmarking different LNP formulations for organ-specific delivery.

G LNP_Formulation LNP Formulation (Varying Ionizable/Helper Lipids) IV_Injection Intravenous Injection (Mouse Model) LNP_Formulation->IV_Injection Biodistribution_Analysis Biodistribution Analysis (In Vivo/Ex Vivo Imaging) IV_Injection->Biodistribution_Analysis Data_Quantification Data Quantification (% Expression per Organ) Biodistribution_Analysis->Data_Quantification Organ_Tropism Determine Organ Tropism (Liver vs. Spleen) Data_Quantification->Organ_Tropism

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Ionizable Lipid-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe working environment and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Ionizable Lipid-2 (CAS No. 2763904-72-7).

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to follow standard laboratory safety protocols when handling this compound.

PropertyInformationReference
Product Name This compound[1]
Catalog No. HY-160439[1]
CAS No. 2763904-72-7[1]
Molecular Formula C50H99NO7[1]
Molecular Weight 826.32[1]
Hazard Classification Not a hazardous substance or mixture[1]
Identified Uses Laboratory chemicals, manufacture of substances[1]

Experimental Protocols: Disposal Procedures

While this compound is not classified as hazardous, proper disposal is still necessary to maintain a safe and compliant laboratory. The following step-by-step guidance should be followed.

Step 1: Personal Protective Equipment (PPE) Before handling, ensure appropriate PPE is worn, including:

  • Safety glasses

  • Lab coat

  • Gloves

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a designated and clearly labeled waste container.

  • The container should be suitable for chemical waste and securely sealed.

Step 3: Waste Segregation

  • Although not classified as hazardous, it is good laboratory practice to segregate chemical waste from general waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

Step 4: Disposal

  • Dispose of the waste container through your institution's chemical waste disposal program.[2]

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Even for non-hazardous chemicals, disposal down the drain is generally not recommended without specific institutional approval.

First Aid Measures In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste check_sds Consult Safety Data Sheet (SDS) collect_waste->check_sds is_hazardous Is the substance classified as hazardous? check_sds->is_hazardous non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste per Institutional Guidelines is_hazardous->non_hazardous_disposal No approved_plant Dispose of contents/container to an approved waste disposal plant is_hazardous->approved_plant Yes (General Precaution) non_hazardous_disposal->approved_plant end End: Disposal Complete approved_plant->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ionizable Lipid-2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with cutting-edge drug delivery systems must prioritize safety when handling novel components like Ionizable Lipid-2. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Recommended PPE Specification and Use Cases
Eye Protection Safety GogglesTight-fitting, dustproof (non-vented) goggles are recommended, especially when handling the material as a dry powder or when there is a potential for aerosol generation.[1][2]
Face ShieldTo be used in conjunction with safety goggles, particularly when there is a risk of splashes or when handling larger quantities.
Skin and Body Protection Chemical-Resistant GlovesGood-quality, disposable, single-use polymer gloves (e.g., neoprene, nitrile, latex) should be used.[2] Double-gloving is recommended as a precautionary measure, especially for tasks with higher exposure risk.[2]
Laboratory CoatA low dust-retention and low dust-release fabric is recommended. For higher-risk scenarios, nonwoven textiles like high-density polyethylene (B3416737) provide a high level of protection.[1][2]
Full-Body SuitRecommended for large-scale operations or in situations with a high potential for exposure.
Respiratory Protection Self-Contained Breathing Apparatus (SCBA)Required when engineering controls are not sufficient to maintain exposure below acceptable levels or during emergency situations.[3]
Filtering Facepiece Respirator (e.g., N95, FFP2)For tasks with a lower risk of aerosol generation, a properly fitted filtering facepiece respirator can provide protection against airborne nanoparticles.[1]

Procedural Guidance for Safe Handling of this compound

Adherence to a strict operational workflow is paramount to minimize exposure and ensure a safe laboratory environment. The following step-by-step guide outlines the key phases of handling this compound.

1. Preparation and Planning:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the potential for aerosol generation.

  • Fume Hood and Ventilation Check: Ensure a certified chemical fume hood with adequate ventilation is operational.[3] All handling of this compound, particularly in its powdered form, should be performed within the fume hood.

  • Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper, vials), and waste disposal containers before bringing the this compound into the work area.

2. Handling and Experimental Use:

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting: If working with a powdered form, carefully weigh the required amount of this compound on weighing paper or in a tared container within the fume hood. Avoid creating dust. If provided in a solvent, handle the solution with the same level of caution to prevent splashes and aerosol formation.[3]

  • Solubilization: When preparing solutions, add the solvent to the this compound slowly and stir gently to avoid splashing.

  • Experimental Procedures: Conduct all experimental steps involving this compound within the fume hood.

3. Post-Experiment and Decontamination:

  • Decontamination of Work Surfaces: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent as specified by your institution's safety protocols.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

4. Waste Disposal:

  • Segregation of Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound or its waste down the drain.[3]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key stages of the operational workflow for handling this compound.

IonizableLipid2_Workflow cluster_prep 1. Preparation & Planning cluster_handling 2. Handling & Experimentation cluster_post 3. Post-Experiment & Decontamination cluster_disposal 4. Waste Disposal RiskAssessment Conduct Risk Assessment VentilationCheck Verify Fume Hood Functionality RiskAssessment->VentilationCheck GatherMaterials Assemble PPE & Equipment VentilationCheck->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE Weighing Weigh/Aliquot in Fume Hood DonPPE->Weighing Experiment Perform Experimental Procedures Weighing->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE SegregateWaste Segregate Contaminated Waste DoffPPE->SegregateWaste Dispose Follow Institutional Disposal Protocols SegregateWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。